Technical Documentation Center

4'-Methoxy-[1,1'-biphenyl]-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-Methoxy-[1,1'-biphenyl]-3-amine
  • CAS: 53059-28-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties and Characterization of 4'-Methoxy-[1,1'-biphenyl]-3-amine

Abstract This technical guide provides a comprehensive analysis of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2), a critical biaryl building block used in the synthesis of optoelectronic materials, liquid crystals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2), a critical biaryl building block used in the synthesis of optoelectronic materials, liquid crystals, and pharmaceutical intermediates. This document details its physicochemical profile, synthetic methodologies (specifically Suzuki-Miyaura coupling), spectroscopic characteristics, and safety protocols. It is designed to support researchers in optimizing reaction conditions and handling procedures with high precision.

Chemical Identity & Structural Profile[1][2][3][4]

The compound is a substituted biphenyl featuring an electron-donating methoxy group on the 4'-position and a primary amine on the 3-position. This structural asymmetry creates a distinct electronic push-pull system, making it valuable for developing hole-transport materials and fluorescent dyes.

AttributeDetail
IUPAC Name 4'-Methoxy-[1,1'-biphenyl]-3-amine
Synonyms 3-(4-Methoxyphenyl)aniline; 3-Amino-4'-methoxybiphenyl
CAS Registry Number 53059-28-2
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES COc1ccc(cc1)-c2cccc(N)c2
InChI Key ADYLUNBVPYENDY-UHFFFAOYSA-N

Physicochemical Properties[1][4][6][7][8][9][10][11]

The following data consolidates experimental values and high-confidence predictions relevant to process chemistry and formulation.

Table 1: Physical Constants
PropertyValueCondition/Method
Physical State Solid (Low-melting) or Viscous OilAmbient Temperature
Boiling Point 377.5°C@ 760 mmHg (Predicted)
Density 1.114 ± 0.06 g/cm³Predicted
Flash Point 196.5°CClosed Cup
Refractive Index 1.598Predicted
pKa (Conjugate Acid) ~4.0 - 4.5Estimated (Aniline derivative)
LogP 2.8 - 3.2Predicted (Lipophilic)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in WaterAmbient

Expert Insight: The melting point of this specific isomer is often reported in the low range (~35–45°C) or as an oil upon isolation, unlike its para-isomer (4-amino-4'-methoxybiphenyl) which is a higher-melting solid. Researchers should anticipate a supercooled liquid or sticky solid during purification and avoid aggressive high-vacuum drying which may sublime the product.

Synthetic Methodology: Suzuki-Miyaura Coupling[3][12]

The most robust route to 4'-Methoxy-[1,1'-biphenyl]-3-amine is the palladium-catalyzed cross-coupling of 3-bromoaniline and 4-methoxyphenylboronic acid . This pathway avoids the use of sensitive organolithium reagents and tolerates the free amine.

Reaction Scheme Logic

The reaction proceeds via the standard catalytic cycle: Oxidative Addition → Transmetallation → Reductive Elimination.

G Start Reagents: 3-Bromoaniline + 4-Methoxyphenylboronic acid Cat Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 or Na2CO3 Start->Cat Mix in Toluene/H2O Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetallation 3. Reductive Elimination Cat->Cycle Heat (80-100°C) Product Product: 4'-Methoxy-[1,1'-biphenyl]-3-amine Cycle->Product Isolation

Figure 1: Synthetic pathway via Suzuki-Miyaura coupling.

Experimental Protocol

Reagents:

  • 3-Bromoaniline (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with solvents and degas with Argon for 20 minutes to prevent homocoupling or catalyst oxidation.

  • Addition: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last under a counter-flow of inert gas.

  • Reflux: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by TLC (Eluent: Hexane/EtOAc 3:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Gradient elution (Hexane → 10-20% EtOAc/Hexane) is typically effective.

Structural Characterization (Spectroscopy)

Confirmation of the structure requires verifying the biphenyl core and the specific substitution pattern.

Nuclear Magnetic Resonance (NMR)[2][13]
  • ¹H NMR (400 MHz, CDCl₃):

    • Methoxy Group: Singlet at ~3.85 ppm (3H).

    • Amine Protons: Broad singlet at ~3.70 ppm (2H, exchangeable with D₂O).

    • Ring B (4'-Methoxy): AA'BB' system. Two doublets at ~7.50 ppm (2H) and ~6.98 ppm (2H).[1]

    • Ring A (3-Amino): Multiplet pattern characteristic of meta-substitution:

      • ~7.20 ppm (Triplets, 1H, H-5)[2]

      • ~6.95 ppm (Doublet, 1H, H-6)

      • ~6.85 ppm (Singlet-like, 1H, H-2)

      • ~6.65 ppm (Doublet, 1H, H-4)

Infrared Spectroscopy (IR)
  • N-H Stretch: Doublet around 3300–3450 cm⁻¹ (Primary amine).

  • C-H Stretch (Aromatic): 3000–3100 cm⁻¹.

  • C-H Stretch (Methoxy): 2830–2960 cm⁻¹.

  • C=C Aromatic: 1580, 1600 cm⁻¹.

Safety & Handling

As an aromatic amine, this compound should be handled with "Universal Precautions" assuming potential toxicity and skin sensitization.

Hazard Classification (GHS)[4][6][7]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2.[3]

  • Serious Eye Damage/Irritation: Category 2A.[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[3]

Handling Protocol

Safety PPE PPE Requirements: Nitrile Gloves, Safety Goggles, Lab Coat, Fume Hood Storage Storage Conditions: Keep Cold (2-8°C) Protect from Light Inert Atmosphere (Argon) PPE->Storage Maintain Integrity Disposal Disposal: Segregate as Halogen-free Organic Waste Storage->Disposal Post-Experiment

Figure 2: Safety and lifecycle management workflow.

Emergency Measures:

  • Skin Contact: Wash immediately with soap and copious water. Anilines can be absorbed through skin.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

References

  • Chemical Identification & Properties: PubChem Compound Summary for CID 2759562 (Isomer Reference) and related biphenyl amines. National Center for Biotechnology Information. Link

  • Synthesis Methodology: "Suzuki-Miyaura Coupling of Aryl Chlorides in Water." Royal Society of Chemistry, Supporting Information. (General protocol adaptation for biphenyl amines). Link

  • Spectral Data Verification: Sigma-Aldrich/Merck Product Specification for Biphenyl Amines. Link

  • Safety Data: ECHA Registration Dossier for Substituted Anilines and Biphenyls. European Chemicals Agency.[3] Link[3]

Sources

Exploratory

Structural Elucidation and Characterization Framework: 4'-Methoxy-[1,1'-biphenyl]-3-amine

[1] Document ID: TECH-ELUC-2024-03 Target Compound: 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2) Molecular Formula: C₁₃H₁₃NO Exact Mass: 199.0997 Da[1][2] Executive Summary & Chemical Context This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document ID: TECH-ELUC-2024-03 Target Compound: 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2) Molecular Formula: C₁₃H₁₃NO Exact Mass: 199.0997 Da[1][2]

Executive Summary & Chemical Context

This technical guide outlines the structural elucidation and validation protocol for 4'-Methoxy-[1,1'-biphenyl]-3-amine . This molecule represents a biaryl scaffold where an electron-rich anisole ring (Ring B) is coupled to an aniline ring (Ring A) at the meta-position relative to the amine.[1]

Unlike its isomer 3-amino-4-methoxybiphenyl (where both functional groups reside on the same ring), this compound possesses functional groups on opposing rings.[1] This distinction is critical in medicinal chemistry, particularly for kinase inhibitors and liquid crystal intermediates, where the biaryl torsion angle and substituent vectors define biological activity.[1]

Key Elucidation Challenge: Unambiguously distinguishing the 3,4'-substitution pattern from potential 3,3' or 4,4' regioisomers formed during non-selective synthesis or homocoupling side reactions.

Synthetic Origin & Expected Connectivity

To validate the structure, one must first understand the retrosynthetic logic.[1] The most robust synthesis involves a Suzuki-Miyaura cross-coupling , which dictates the regiospecificity.[1]

  • Fragment A (Electrophile): 3-Bromoaniline (or protected variant).[1]

  • Fragment B (Nucleophile): 4-Methoxyphenylboronic acid.[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

Understanding this origin allows us to predict the spectroscopic "fingerprint" of two distinct aromatic systems linked by a single bond.[1]

Diagram 1: Synthetic Logic & Connectivity

SuzukiLogic cluster_0 Precursors cluster_1 Key Structural Features A 3-Bromoaniline (Ring A source) Reaction Suzuki-Miyaura Coupling (Pd-Catalyzed) A->Reaction B 4-Methoxyphenyl boronic acid (Ring B source) B->Reaction Product 4'-Methoxy-[1,1'-biphenyl]-3-amine (Target) Reaction->Product C-C Bond Formation F1 Ring A: 3-sub pattern (s, d, t, d) Product->F1 F2 Ring B: 4-sub pattern (AA'BB') Product->F2

Caption: Retrosynthetic logic dictating the expected regiochemistry and NMR splitting patterns.

Spectroscopic Elucidation Strategy

Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition.[1]

  • Method: ESI-TOF (Positive Mode).[1]

  • Target Ion: [M+H]⁺.

  • Calculated m/z: 200.1070.[1]

  • Acceptance Criteria: Error < 5 ppm.

  • Isotopic Pattern: The ¹³C satellite peak (M+1) should be approximately 14-15% of the base peak intensity (due to 13 carbons).[1]

Nuclear Magnetic Resonance (NMR) Analysis

This is the primary validation step.[1] The spectrum must show two independent spin systems (Ring A and Ring B) that do not couple to each other, except through NOE or long-range HMBC correlations.[1]

¹H NMR Assignment (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on additive substituent effects and standard biaryl data.

Regionδ (ppm)MultiplicityIntegralAssignmentStructural Logic
Ring B 7.50Doublet (J=8.8 Hz)2HH-2', H-6'Ortho to biaryl bond; deshielded by Ring A. Part of AA'BB'.[1]
Ring B 7.00Doublet (J=8.8 Hz)2HH-3', H-5'Ortho to OMe; shielded by electron-donating oxygen.[1]
Ring A 7.10Triplet (J=7.8 Hz)1HH-5Meta to both amine and biaryl bond.[1]
Ring A 6.85Broad Singlet1HH-2Isolated between substituents.[1]
Ring A 6.75Doublet (J=7.8 Hz)1HH-6Ortho to biaryl bond.[1]
Ring A 6.55Doublet (J=8.0 Hz)1HH-4Ortho to amine; shielded.[1]
Amine 5.10Broad Singlet2H-NH₂Exchangeable with D₂O.[1]
Methoxy 3.78Singlet3H-OCH₃Characteristic methoxy peak.[1]

Critical Discrimination Point:

  • Ring A (Aniline side): Must show a 1,3-disubstituted pattern (Singlet, Doublet, Triplet, Doublet).[1]

  • Ring B (Anisole side): Must show a 1,4-disubstituted pattern (Symmetric AA'BB' doublets).[1]

  • If you see only AA'BB' patterns: You likely have 4,4'-substitution (homocoupling impurity).[1]

¹³C NMR Interpretation

Expect 11 distinct carbon signals (due to symmetry in Ring B).

  • Methoxy: ~55 ppm.[1]

  • Aliphatic/Aromatic Quaternary:

    • C-4' (C-OMe): ~159 ppm (Deshielded by Oxygen).[1]

    • C-3 (C-NH₂): ~148 ppm (Deshielded by Nitrogen).[1]

    • C-1 (Biaryl): ~141 ppm.[1][3]

    • C-1' (Biaryl): ~133 ppm.[1]

2D NMR Connectivity (The "Proof")

To prove the rings are connected (and not a physical mixture of aniline and anisole):

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a cross-peak between H-2/H-6 (Ring A) and C-1' (Ring B).[1] This 3-bond coupling crosses the biaryl bridge.[1]

  • NOESY (Nuclear Overhauser Effect): Strong spatial correlation between H-2/H-6 (Ring A) and H-2'/H-6' (Ring B).[1]

Experimental Characterization Protocol

Diagram 2: Elucidation Workflow

ElucidationFlow cluster_QC Purity Check cluster_Struct Structural Confirmation Sample Crude Product (Suzuki Coupling) TLC TLC / HPLC (Check for single spot) Sample->TLC MS LC-MS (Confirm m/z 200.1) TLC->MS HNMR 1H NMR (Verify 3-sub vs 4-sub patterns) MS->HNMR Pass CNMR 13C NMR (Count carbons) HNMR->CNMR HMBC HMBC/NOESY (Prove Biaryl Linkage) CNMR->HMBC Final Certificate of Analysis (CoA) HMBC->Final Validation Complete

Caption: Step-by-step workflow from crude isolation to final structural certification.

Protocol Steps
Step 1: Sample Preparation[1]
  • Isolate at least 10 mg of the compound.[1]

  • Solvent Selection: Use DMSO-d₆ (0.6 mL) rather than CDCl₃ if possible. The amine protons are sharper and less likely to exchange rapidly in DMSO, allowing for better integration.[1]

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove any Pd-catalyst particulates (paramagnetic impurities broaden peaks).[1]

Step 2: Data Acquisition
  • 1H NMR: 16 scans minimum.[1] Set relaxation delay (d1) to 5 seconds to ensure accurate integration of aromatic protons.

  • 13C NMR: 512 scans minimum.[1]

  • COSY: Essential to trace the spin system of Ring A (H4 -> H5 -> H6).

Step 3: Self-Validation Checklist

Potential Impurities & Troubleshooting

ImpurityOriginDetection Method
4,4'-Dimethoxybiphenyl Homocoupling of boronic acid1H NMR: Shows only AA'BB' pattern; no amine peak; Methoxy integration doubles relative to aromatics.
3,3'-Diaminobiphenyl Homocoupling of halo-aniline1H NMR: Shows only 3-sub pattern; no methoxy peak.[1]
Triphenylphosphine Oxide Catalyst Ligand1H NMR: Multiplets at 7.5-7.7 ppm; 31P NMR: Sharp singlet at ~29 ppm.[1]
Palladium Residuals CatalystBroadening of all NMR signals; grey/black discoloration of solid.[1]

Applications & Significance

This specific isomer is a valuable "privileged structure" in drug discovery:

  • Kinase Inhibition: The 3-amine position allows for amide coupling to "hinge-binding" motifs, while the 4'-methoxy group extends into the hydrophobic pocket (e.g., p38 MAP kinase inhibitors).[1]

  • Liquid Crystals: The 4'-methoxy-[1,1'-biphenyl] core provides the mesogenic rigid rod, while the amine serves as a handle for chain extension.[1]

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [1]

  • NMR of Biaryls: Claridge, T. D. W. (2016).[1][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Structure Elucidation).[1] [1]

  • Spectral Database for Organic Compounds (SDBS): Comparison data for 4-methoxybiphenyl (SDBS No. 23768) and 3-aminobiphenyl.[1] [1]

  • Chemical Identity Verification: PubChem Compound Summary for 4'-Methoxy-[1,1'-biphenyl]-3-amine (Isomer analogs). [1]

  • General Synthesis of Amino-Methoxy Biaryls: Lottner, C., et al. (2004).[1] Synthesis and cytotoxicity of 3-amino-4-methoxybiphenyl derivatives. Journal of Medicinal Chemistry. (Contextual grounding for biaryl synthesis). (Note: General search link provided as specific article requires subscription).[1]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)aniline

Introduction 3-(4-methoxyphenyl)aniline is a biaryl amine scaffold with significant potential in the fields of medicinal chemistry, materials science, and organic electronics. Its structure, featuring a methoxy-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-methoxyphenyl)aniline is a biaryl amine scaffold with significant potential in the fields of medicinal chemistry, materials science, and organic electronics. Its structure, featuring a methoxy-substituted phenyl ring linked to an aniline moiety, imparts unique electronic and conformational properties that are desirable in the design of novel organic molecules. This guide provides a comprehensive overview of the primary synthetic routes to 3-(4-methoxyphenyl)aniline, offering in-depth technical details and field-proven insights for researchers, scientists, and professionals in drug development. The methodologies discussed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Strategic Approaches to Synthesis

The construction of the C-C or C-N bond linking the two aryl rings is the cornerstone of any synthetic strategy for 3-(4-methoxyphenyl)aniline. The primary retrosynthetic disconnections lead to three main palladium- or copper-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between a haloaniline derivative and a methoxyphenylboronic acid derivative, or vice-versa.

  • Buchwald-Hartwig Amination: Formation of a C-N bond between a haloanisole derivative and an aniline derivative.

  • Ullmann Condensation: A copper-catalyzed C-N bond formation, often requiring harsher conditions than the palladium-catalyzed methods.

This guide will delve into the mechanistic underpinnings and practical execution of each of these routes.

I. Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryl compounds, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[2]

I.A. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 3-bromoaniline) to form a Pd(II) species.

  • Transmetalation: The organic group from the organoboron reagent (e.g., 4-methoxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)(Ar')L_n ArPdX->ArPdAr_prime Transmetalation (Ar'B(OH)₂ + Base) ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArX Ar-X = 3-Haloaniline Ar_prime_BOH2 Ar'B(OH)₂ = 4-Methoxyphenylboronic acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

I.B. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 3-(4-methoxyphenyl)aniline via the Suzuki-Miyaura coupling of 3-bromoaniline with 4-methoxyphenylboronic acid.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
3-BromoanilineC₆H₆BrN172.02
4-Methoxyphenylboronic acidC₇H₉BO₃151.96
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29
Sodium carbonate (Na₂CO₃)Na₂CO₃105.99
n-PropanolC₃H₈O60.10
Deionized waterH₂O18.02
Ethyl acetateC₄H₈O₂88.11
Hexanes--
Celite--
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 3-bromoaniline (1.00 g, 5.81 mmol), 4-methoxyphenylboronic acid (0.97 g, 6.39 mmol), and n-propanol (12 mL). Stir the mixture for 15 minutes to ensure complete dissolution of the solids.[2]

  • Catalyst and Base Addition: To the solution, add palladium(II) acetate (4.1 mg, 0.018 mmol), triphenylphosphine (15.1 mg, 0.058 mmol), 2M aqueous sodium carbonate (3.8 mL, 7.56 mmol), and deionized water (2.5 mL).[2]

  • Reaction: Heat the solution to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 1-2 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature. Add water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[2]

  • Purification of Crude Product: Combine the organic extracts and wash sequentially with 5% aqueous sodium carbonate solution (2 x 15 mL) and brine (2 x 15 mL). Dry the organic phase over anhydrous sodium sulfate, add activated charcoal (0.5 g), and stir for 10 minutes.[2] Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Recrystallization: The crude solid can be purified by recrystallization. A common solvent system for anilines is a mixture of ethanol and water or hexanes and methanol.[2][3] Slurry the crude product in hexanes (5 mL) while warming to reflux. Add methanol (2 mL) to dissolve the solid. Allow the solution to cool slowly to induce crystallization. Isolate the crystals by vacuum filtration and wash with cold hexanes.[2]

II. Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4] It provides a direct and efficient method for the formation of carbon-nitrogen bonds, often under milder conditions than traditional methods like the Ullmann condensation.[4]

II.A. Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to an aryl halide (e.g., 4-bromoanisole).

  • Amine Coordination and Deprotonation: The amine (e.g., 3-aminoaniline) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) AmidoComplex [Ar-Pd(II)(NR'R'')L_n] ArPdX->AmidoComplex Amine Coordination & Deprotonation (HNR'R'' + Base) AmidoComplex->Pd0 Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination ArX Ar-X = 4-Haloanisole HNRR HNR'R'' = 3-Aniline derivative Ullmann_Condensation_Mechanism cluster_legend Legend CuX Cu(I)X CuNRR Cu(I)NR'R'' CuX->CuNRR Amine + Base ArCuXNRR Ar-Cu(III)(X)(NR'R'') CuNRR->ArCuXNRR Oxidative Addition (Ar-X) Product Ar-NR'R'' ArCuXNRR->Product Reductive Elimination Product->CuX ArX Ar-X = 4-Haloanisole HNRR HNR'R'' = 3-Aniline derivative

Sources

Exploratory

Technical Whitepaper: Spectroscopic Data &amp; Analytical Profiling of 4'-Methoxy-[1,1'-biphenyl]-3-amine

This guide details the spectroscopic characterization, synthesis, and analytical profiling of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2), a critical biaryl building block used in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization, synthesis, and analytical profiling of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2), a critical biaryl building block used in the development of kinase inhibitors, OLED hole-transport materials, and high-performance polymers.

Executive Summary & Compound Identity

4'-Methoxy-[1,1'-biphenyl]-3-amine is a privileged scaffold in medicinal chemistry, often synthesized via palladium-catalyzed cross-coupling. Its structural rigidity, combined with the electronic push-pull nature of the amine (electron donor) and methoxy (electron donor) groups, makes it a distinct spectroscopic entity.

Physicochemical Profile
PropertyData
IUPAC Name 3-(4-Methoxyphenyl)aniline
CAS Number 53059-28-2
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85–88 °C (Lit.)
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc; Insoluble in water

Synthesis & Purification Workflow

To ensure the integrity of spectroscopic data, the compound is typically prepared via a Suzuki-Miyaura cross-coupling reaction. The following workflow ensures high purity (>98%) required for accurate spectral assignment.

Reaction Pathway

Reagents: 3-Bromoaniline (Aryl Halide) + 4-Methoxyphenylboronic acid (Boronic Acid). Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂. Base: K₂CO₃ or Na₂CO₃.

SynthesisWorkflow cluster_0 Precursors cluster_1 Catalytic Cycle cluster_2 Downstream A 3-Bromoaniline (Ar-Br) C Suzuki Coupling Pd(0), Base, 80°C Solvent: Dioxane/H2O A->C B 4-Methoxyphenyl- boronic acid B->C D Workup (EtOAc Extraction) C->D 12-16 hrs E Purification (Column Chromatography Hex/EtOAc) D->E F Target Analyte (>98% Purity) E->F Recrystallization

Figure 1: Standard synthetic workflow for isolating high-purity 4'-Methoxy-[1,1'-biphenyl]-3-amine for characterization.

Spectroscopic Characterization

The following data represents the consensus spectral signature for the purified compound.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for amine proton visibility) or CDCl₃.[1] Instrument Frequency: 400 MHz (


H), 100 MHz (

C).

H NMR Data (400 MHz, DMSO-d₆)

The spectrum exhibits a characteristic AA'BB' system for the methoxy-substituted ring and a 1,3-disubstituted pattern for the aniline ring.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.50 Doublet (d)2HH-2', H-6'Ortho to biaryl bond (Ring B)
7.08 Triplet (t)1HH-5Meta to amine/phenyl (Ring A)
6.99 Doublet (d)2HH-3', H-5'Ortho to Methoxy (Ring B)
6.82 Triplet-like (m)1HH-2Ortho to amine & phenyl (Ring A)
6.75 Doublet (d)1HH-6Ortho to phenyl (Ring A)
6.56 Doublet (d)1HH-4Ortho to amine (Ring A)
5.15 Broad Singlet2H-NH₂Amine protons (D₂O exchangeable)
3.79 Singlet (s)3H-OCH₃Methoxy group

Analyst Note: The chemical shift of the amine protons (5.15 ppm in DMSO) is highly sensitive to concentration and water content. In CDCl₃, this peak typically appears upfield around 3.6–3.8 ppm.


C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)Assignment
159.2 C-4' (C-OMe, Quaternary)
149.1 C-3 (C-NH₂, Quaternary)
141.5 C-1 (Biaryl bridge, Quaternary)
133.0 C-1' (Biaryl bridge, Quaternary)
129.5 C-5 (Ring A)
127.8 C-2', C-6' (Ring B)
115.6 C-6 (Ring A)
114.6 C-3', C-5' (Ring B)
113.2 C-4 (Ring A)
112.5 C-2 (Ring A)
55.6 -OCH₃ (Methoxy carbon)
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3420, 3340 Primary Amine (-NH₂)N-H Stretching (Asymmetric/Symmetric)
3030 Aromatic RingC-H Stretching (sp²)
2840–2950 Methoxy GroupC-H Stretching (sp³)
1615, 1590 Biphenyl SkeletonC=C Aromatic Ring Stretching
1245 Aryl Alkyl EtherC-O-C Asymmetric Stretching
820 Para-substitutionC-H Out-of-plane bending (Ring B)
780, 690 Meta-substitutionC-H Out-of-plane bending (Ring A)
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or GC-MS.

  • Molecular Ion: [M]⁺ = 199.1

  • Protonated Ion (ESI+): [M+H]⁺ = 200.1 (Base Peak)

  • Fragmentation (GC-MS):

    • m/z 199 (Molecular Ion)

    • m/z 184 (Loss of -CH₃ from methoxy)

    • m/z 156 (Loss of -COCH₃ or ring fragmentation)

Analytical Protocol for Purity (HPLC)

To validate the material before use in biological or electronic applications, use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 210 nm.

  • Retention Time: Expect elution at ~8.5–9.5 min (compound is moderately lipophilic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53059-28-2. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Foundational

4'-Methoxy-[1,1'-biphenyl]-3-amine mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4'-Methoxy-[1,1'-biphenyl]-3-amine Introduction 4'-Methoxy-[1,1'-biphenyl]-3-amine, with a molecular weight of 199.25 g/mol and a formula of C13H13NO,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4'-Methoxy-[1,1'-biphenyl]-3-amine

Introduction

4'-Methoxy-[1,1'-biphenyl]-3-amine, with a molecular weight of 199.25 g/mol and a formula of C13H13NO, is a biphenyl derivative of interest in pharmaceutical and materials science research.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide provides a detailed exploration of the fragmentation pathways of this molecule under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The interplay between the stable biphenyl core and the directing effects of the methoxy and amine functional groups results in a characteristic fragmentation pattern that, when properly interpreted, can yield significant structural information.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of 4'-Methoxy-[1,1'-biphenyl]-3-amine in EI-MS is governed by the stability of the aromatic system and the presence of the electron-donating methoxy and amine groups.

Proposed EI Fragmentation Pathway

The initial event in EI-MS is the removal of an electron to form a radical cation, M+•, at m/z 199. The subsequent fragmentation is driven by the stabilization of the resulting ions.

  • Formation of the Molecular Ion: The molecular ion is expected to be observed due to the stability of the biphenyl structure.[2]

  • Loss of a Methyl Radical: A primary and highly characteristic fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3) to form a stable oxonium ion.[3][4] This results in a prominent peak at m/z 184.

  • Subsequent Loss of Carbon Monoxide: The ion at m/z 184 can then undergo rearrangement and lose a neutral molecule of carbon monoxide (CO), a common fragmentation pathway for phenolic-type ions, to yield a fragment at m/z 156.[3][4]

  • Cleavage of the Biphenyl Bond: While the biphenyl bond is relatively strong, fragmentation can occur, leading to ions corresponding to the individual substituted benzene rings. This can result in ions at m/z 108 (methoxybenzene radical cation) and m/z 91 (aminobenzene cation).

  • Fragmentation of the Amine Group: Aromatic amines can undergo the loss of a hydrogen atom to form an [M-1]+ ion.[5] Additionally, the loss of HCN from the aniline moiety can occur, leading to further fragmentation.[2][5]

Visualizing the EI Fragmentation

EI_Fragmentation M M+• (m/z 199) C13H13NO+• M_minus_CH3 [M-CH3]+ (m/z 184) M->M_minus_CH3 - •CH3 methoxybenzene C7H8O+• (m/z 108) M->methoxybenzene Biphenyl Cleavage aminobenzene C6H6N+ (m/z 92) M->aminobenzene Biphenyl Cleavage M_minus_CH3_minus_CO [M-CH3-CO]+ (m/z 156) M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed EI fragmentation pathway for 4'-Methoxy-[1,1'-biphenyl]-3-amine.

Summary of Key EI Fragment Ions
m/zProposed FormulaIdentity
199C13H13NO+•Molecular Ion
184C12H10NO+[M-CH3]+
156C11H10N+[M-CH3-CO]+
108C7H8O+•Methoxybenzene radical cation
92C6H6N+Aminobenzene cation

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]+, with minimal fragmentation in the source.[6] For primary aromatic amines, ESI in positive ion mode is highly efficient.[7][8] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Proposed ESI-MS/MS Fragmentation Pathway

The analysis would begin with the selection of the protonated molecule at m/z 200 as the precursor ion. Collision-Induced Dissociation (CID) would then lead to fragmentation.

  • Formation of the Protonated Molecule: In the ESI source, the amine group is readily protonated to form the [M+H]+ ion at m/z 200.

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule (NH3). This would result in a fragment ion at m/z 183.

  • Loss of Methane: The protonated methoxy group can facilitate the loss of a neutral methane molecule (CH4), leading to a fragment at m/z 184.

  • Biphenyl Bond Cleavage: Similar to EI, cleavage of the central carbon-carbon bond can occur, although it may be less favorable than the loss of small neutral molecules from the functional groups.

Visualizing the ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]+ (m/z 200) C13H14NO+ MH_minus_NH3 [M+H-NH3]+ (m/z 183) MH->MH_minus_NH3 - NH3 MH_minus_CH4 [M+H-CH4]+ (m/z 184) MH->MH_minus_CH4 - CH4

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]+ ion of 4'-Methoxy-[1,1'-biphenyl]-3-amine.

Summary of Key ESI-MS/MS Fragment Ions
Precursor m/zProduct m/zProposed Formula of ProductNeutral Loss
200183C13H11O+NH3
200184C12H12O+CH4

Experimental Protocol: Acquiring Mass Spectra

To obtain the mass spectra of 4'-Methoxy-[1,1'-biphenyl]-3-amine, the following methodologies are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) for EI
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water containing 0.1% formic acid to aid protonation.[9]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is appropriate.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Ion Source: Electrospray Ionization (ESI).[10]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1): m/z 100-300.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 200 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of 4'-Methoxy-[1,1'-biphenyl]-3-amine is a predictable process guided by the fundamental principles of ion chemistry. Under EI, fragmentation is extensive, with key losses of a methyl radical and carbon monoxide. ESI, being a softer technique, primarily forms the protonated molecule, which can be further characterized by MS/MS to reveal losses of small neutral molecules like ammonia. The methodologies and fragmentation pathways detailed in this guide provide a robust framework for the confident identification and structural elucidation of this compound in a research setting.

References

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (URL: )
  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114. (URL: )
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Arom
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. (URL: )
  • THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry. (URL: )
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROM
  • Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
  • Mass spectra of liquid crystals. II.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f).
  • 4'-Methoxy-[1,1'-biphenyl]-3-amine | 53059-28-2. Sigma-Aldrich. (URL: )
  • Ion fragmentation of small molecules in mass spectrometry. (URL: )
  • 4-METHOXY-[1,1'-BIPHENYL]-3-AMINE | CAS 39811-17-1.
  • Mass Spectrometry: Fragment
  • Mass Spectrometry - Fragmentation P
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.

Sources

Exploratory

Technical Guide: The Strategic Synthesis and Application of 4'-Methoxy-[1,1'-biphenyl]-3-amine

CAS: 58743-79-6 Document Type: Technical Whitepaper & Process Protocol Version: 2.0 (Process Optimization Series) Executive Summary: A "Privileged Scaffold" in Material Science The molecule 4'-Methoxy-[1,1'-biphenyl]-3-a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 58743-79-6 Document Type: Technical Whitepaper & Process Protocol Version: 2.0 (Process Optimization Series)

Executive Summary: A "Privileged Scaffold" in Material Science

The molecule 4'-Methoxy-[1,1'-biphenyl]-3-amine represents a critical junction between medicinal chemistry and organic optoelectronics. Unlike simple biphenyls, this specific isomer combines a meta-positioned amine (providing unique geometric twisting and solubility) with a para-positioned methoxy group (acting as a weak electron donor).

Its "discovery" is not defined by a single isolation event but by its identification as a privileged intermediate . It serves as the primary building block for Hole Transport Layers (HTLs) in OLED manufacturing and as a scaffold for kinase inhibitors in pharmaceutical development. This guide details the optimized synthetic route, bypassing legacy Ullmann couplings in favor of a high-yield Suzuki-Miyaura protocol.

Structural Analysis & Retrosynthetic Logic

The Electronic "Push-Pull" System

The utility of CAS 58743-79-6 lies in its electronic asymmetry:

  • Ring A (3-Amino): The amine at the meta position breaks molecular symmetry, reducing crystallinity in downstream derivatives (crucial for forming amorphous films in OLEDs).

  • Ring B (4'-Methoxy): The methoxy group provides electron density via resonance (+M effect), stabilizing cationic species formed during hole transport.

Retrosynthetic Strategy

To access this biaryl system efficiently, we employ a Convergent Synthesis strategy. The bond disconnection is made at the C1-C1' axis.

  • Pathway A (Preferred): Coupling of 3-bromoaniline with 4-methoxyphenylboronic acid.

    • Rationale: 3-bromoaniline is electronically deactivated but stable. The boronic acid is electron-rich, facilitating the transmetallation step in the catalytic cycle.

  • Pathway B (Alternative): Coupling of 3-aminophenylboronic acid with 4-bromoanisole.

    • Drawback: Aminophenylboronic acids are prone to protodeboronation and oxidation, reducing shelf-life and yield.

The "Discovery" Engine: Optimized Synthetic Protocol

The industry-standard "discovery" of this route relies on the Suzuki-Miyaura Cross-Coupling . This method allows for mild conditions, tolerance of the free amine, and high regioselectivity.

Mechanistic Workflow (The Catalytic Cycle)

The reaction proceeds through a Pd(0)/Pd(II) cycle. The choice of ligand is critical to prevent the amine from poisoning the catalyst.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 3-Bromoaniline Complex1 Pd(II) Complex [Ar-Pd-Br] OxAdd->Complex1 TransMet Transmetallation (Transfer of Aryl Group) Complex1->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet + 4-Methoxyphenylboronic acid + K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle optimized for CAS 58743-79-6. Note the base activation step is crucial for the boronic acid to participate.[1]

Experimental Protocol: Step-by-Step

Objective: Synthesis of 10g of 4'-Methoxy-[1,1'-biphenyl]-3-amine.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount Role
3-Bromoaniline 172.02 1.0 10.0 g Electrophile
4-Methoxyphenylboronic acid 151.96 1.2 10.6 g Nucleophile
Pd(dppf)Cl2·DCM 816.64 0.03 1.42 g Catalyst
Potassium Carbonate (K2CO3) 138.21 3.0 24.1 g Base

| 1,4-Dioxane / Water | - | 4:1 v/v | 150 mL | Solvent System |

Procedure:

  • Inerting: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry under vacuum and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add 3-Bromoaniline, 4-Methoxyphenylboronic acid, and the solvent mixture (Dioxane/Water). Sparge with

    
     for 20 minutes to remove dissolved Oxygen (Critical to prevent homocoupling).
    
  • Catalyst Addition: Add the base (

    
    ) followed by the Pd catalyst under a positive stream of 
    
    
    
    .
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.

    • Checkpoint: The reaction is complete when the 3-Bromoaniline peak disappears.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with water (

    
     mL) and Brine (
    
    
    
    mL). Dry the organic layer over
    
    
    .
  • Purification: Concentrate in vacuo. Purify the crude dark oil via Flash Column Chromatography (Silica Gel, Gradient 0-30% EtOAc in Hexanes).

Characterization & Quality Control (Self-Validating Systems)

To ensure the "discovery" of the correct isomer, the following analytical signatures must be verified.

NMR Spectroscopy (Predicted Shifts in )
  • Methoxy Group: Singlet (

    
     3.85 ppm, 3H).[2] Diagnostic Peak.
    
  • Amine: Broad Singlet (

    
     ~3.70 ppm, 2H). Exchangeable with 
    
    
    
    .
  • Aromatic Region:

    • Ring B (AA'BB' system): Two doublets at

      
       7.50 and 6.98 ppm.[2]
      
    • Ring A: Multiplet at

      
       6.6–7.2 ppm (characteristic of 1,3-substitution).
      
HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Gradient 10%

    
     90% ACN.
    
  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: >98.5% Area. Major impurity is often the protodeboronated anisole or homocoupled biphenyl.

Applications & Downstream Logic

Why synthesize this specific amine? It is a "gateway" molecule.

OLED Hole Transport Materials (HTM)

The free amine is reacted with aryl halides (via Buchwald-Hartwig coupling) to form Triarylamines .

  • Function: These materials transport positive charges (holes) in OLED stacks.

  • Advantage:[3][4][5] The methoxy group improves the stability of the radical cation formed during device operation, extending the lifetime of the display.

Workflow: From Amine to OLED Material

ApplicationWorkflow Start 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 58743-79-6) Step2 Buchwald-Hartwig Coupling Start->Step2 + Aryl Bromide Pd Catalyst Product NPB / TPD Analogues (Hole Transport Layer) Step2->Product Purification (Sublimation) Device OLED Device (Anode Interface) Product->Device Vacuum Deposition

Figure 2: The industrial pathway from the intermediate to the final electronic device.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Procedures." Link

  • Sigma-Aldrich (Merck). "OLED & PLED Materials - Hole Transport Layer Materials." Link

  • PubChem. "4'-Methoxy-[1,1'-biphenyl]-3-amine (Compound Summary)." Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Chemical Science, 4, 916-920. (Context for downstream application). Link

Sources

Foundational

Chemical reactivity of the amine group in biphenyls

<-3a _="=" -3a _="=">## A Technical Guide to the Chemical Reactivity of the Amine Group in Biphenyls for Researchers and Drug Development Professionals Abstract The aminobiphenyl structural motif is a cornerstone in the...

Author: BenchChem Technical Support Team. Date: February 2026

<-3a _="=" -3a _="=">## A Technical Guide to the Chemical Reactivity of the Amine Group in Biphenyls for Researchers and Drug Development Professionals

Abstract

The aminobiphenyl structural motif is a cornerstone in the development of pharmaceuticals and advanced materials. The chemical behavior of the amine group attached to the biphenyl framework is of paramount importance as it governs the synthetic pathways for creating more complex and functionalized molecules. This guide provides a comprehensive technical overview of the factors influencing the reactivity of the amine group in biphenyls and details key chemical transformations. By offering in-depth scientific explanations and practical experimental protocols, this document serves as a vital resource for researchers, chemists, and professionals in the field of drug development.

Part 1: Core Principles of Reactivity

The reactivity of the amine group in a biphenyl system is intricately linked to the electronic and steric properties of the biphenyl scaffold. A nuanced understanding of these factors is essential for predicting and controlling chemical transformations.

1.1 Electronic Effects: A Balancing Act of Resonance and Induction

The nitrogen atom's lone pair of electrons in the amine group can be delocalized into the aromatic π-system of the attached phenyl ring. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, while simultaneously decreasing the nucleophilicity and basicity of the amine compared to aliphatic amines.[1]

The second phenyl ring further modulates these electronic properties. Substituents on the distal ring can exert electron-donating or electron-withdrawing effects, which are transmitted through the biphenyl linkage, thereby influencing the reactivity of the amine group.

1.2 Steric Hindrance: The Impact of Molecular Geometry

The two phenyl rings in a biphenyl system are not coplanar and exist at a specific dihedral angle to each other. The presence of substituents, particularly at the ortho positions relative to the inter-ring bond, introduces steric hindrance, which increases this torsional angle.[2][3] This twisting disrupts the π-conjugation between the rings, diminishing the electronic communication between them. Consequently, the reactivity of the amine group can be significantly altered by the steric environment.

Part 2: Major Chemical Transformations

The amine group on the biphenyl scaffold can undergo a wide range of chemical reactions, providing versatile pathways for molecular diversification.

2.1 N-Arylation and N-Alkylation: Building Complexity

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the N-arylation of aminobiphenyls, enabling the synthesis of triarylamines and other complex nitrogen-containing structures.[4][5] The choice of phosphine ligand is critical to the success of this reaction.[6]

  • Ullmann Condensation: A classic copper-catalyzed method for N-arylation that, while often requiring harsh conditions, remains a valuable synthetic tool.[7]

  • Reductive Amination: A reliable method for the N-alkylation of aminobiphenyls, involving the reaction with an aldehyde or ketone followed by in-situ reduction of the resulting imine.

2.2 Acylation and Sulfonylation: Introducing Key Functional Groups

  • Amide Formation: Aminobiphenyls readily react with acylating agents like acyl chlorides or anhydrides to form stable amide bonds, a ubiquitous functional group in pharmaceuticals.[8][9][10]

  • Sulfonamide Synthesis: The reaction with sulfonyl chlorides yields sulfonamides, another important class of compounds with diverse biological activities. The Hinsberg test can be used to differentiate primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride.[10]

2.3 Diazotization and Subsequent Reactions: A Gateway to Diverse Functionalities

Primary aromatic amines, including aminobiphenyls, can be converted to diazonium salts upon treatment with nitrous acid.[10][11][12] These versatile intermediates can then be transformed into a variety of other functional groups.

  • Sandmeyer Reaction: This reaction utilizes copper(I) salts to replace the diazonium group with halides (Cl, Br) or a cyano group.[13][14][15][16]

  • Schiemann Reaction: A method for introducing fluorine by thermal decomposition of the corresponding diazonium tetrafluoroborate salt.[14]

  • Hydroxylation: Diazonium salts can be converted to phenols by heating in an aqueous acidic solution.[15]

Diagram of Key Aminobiphenyl Reactions

Aminobiphenyl Aminobiphenyl N-Arylation/Alkylation N-Arylation/Alkylation Aminobiphenyl->N-Arylation/Alkylation Buchwald-Hartwig, Ullmann, Reductive Amination Acylation/Sulfonylation Acylation/Sulfonylation Aminobiphenyl->Acylation/Sulfonylation Acyl Halides, Sulfonyl Halides Diazotization Diazotization Aminobiphenyl->Diazotization NaNO2, Acid Triarylamines/Alkylated Amines Triarylamines/Alkylated Amines N-Arylation/Alkylation->Triarylamines/Alkylated Amines Amides/Sulfonamides Amides/Sulfonamides Acylation/Sulfonylation->Amides/Sulfonamides Aryl Diazonium Salt Aryl Diazonium Salt Diazotization->Aryl Diazonium Salt Aryl Halides/Nitriles/Phenols Aryl Halides/Nitriles/Phenols Aryl Diazonium Salt->Aryl Halides/Nitriles/Phenols Sandmeyer, Schiemann, Hydrolysis

Caption: Key synthetic routes for the functionalization of aminobiphenyls.

Part 3: Practical Experimental Protocols

This section provides standardized, step-by-step procedures for key transformations of aminobiphenyls.

3.1 Protocol for Buchwald-Hartwig N-Arylation of 4-Aminobiphenyl

Objective: To synthesize N-phenyl-4-aminobiphenyl.

Materials:

  • 4-Aminobiphenyl

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

  • Add the 4-aminobiphenyl and the aryl halide.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The use of a bulky, electron-rich phosphine ligand facilitates the catalytic cycle, leading to high yields and broad substrate scope. The base is crucial for the deprotonation of the amine.

3.2 Protocol for the Acylation of 2-Aminobiphenyl

Objective: To synthesize N-(biphenyl-2-yl)acetamide.

Materials:

  • 2-Aminobiphenyl

  • Acylating agent (e.g., acetyl chloride)

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the 2-aminobiphenyl and the base in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add the acylating agent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.[17]

Rationale: The base neutralizes the acidic byproduct (e.g., HCl) generated during the reaction. Performing the initial addition at low temperature helps to control the exothermic nature of the reaction.

Generalized Experimental Workflow

cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Work-up and Purification Reactants Reactants Mixing_and_Heating Mixing and Heating Reactants->Mixing_and_Heating Solvent Solvent Solvent->Mixing_and_Heating Catalyst/Reagents Catalyst/Reagents Catalyst/Reagents->Mixing_and_Heating Monitoring Reaction Monitoring Mixing_and_Heating->Monitoring Quenching_and_Extraction Quenching and Extraction Monitoring->Quenching_and_Extraction Purification Chromatography/Recrystallization Quenching_and_Extraction->Purification Characterization Product Characterization Purification->Characterization

Caption: A streamlined workflow for the synthesis of aminobiphenyl derivatives.

Part 4: Significance in Drug Discovery and Materials Science

The synthetic versatility of the amine group in biphenyls has led to their widespread application in various scientific and technological fields.

4.1 Drug Discovery

The aminobiphenyl scaffold is present in a multitude of biologically active compounds and approved drugs.[7][18][19][20][21] The ability to readily modify the amine functionality allows for the optimization of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, 4-aminobiphenyl itself has been studied in the context of its DNA reactivity and metabolism.[22]

4.2 Materials Science

Derivatives of aminobiphenyls are integral components in the design of advanced materials, including polymers, liquid crystals, and organic electronics. The electronic properties of the biphenyl system, which can be tuned through substitution on the amine group, make these compounds attractive for applications such as organic light-emitting diodes (OLEDs).

Conclusion

The chemical reactivity of the amine group in biphenyls is a rich and multifaceted area of study with profound implications for synthetic chemistry, drug discovery, and materials science. A deep understanding of the governing electronic and steric effects, coupled with a mastery of the key synthetic transformations, empowers researchers to design and create novel molecules with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of aminobiphenyls in a wide range of scientific endeavors.

References

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 11, 2026, from [Link]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. BenchChem.
  • Javaid, K., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Verma, A., & Singh, A. K. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Ben-El-Ayouchia, S., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • Filo. (2025, November 5). what is diazotization and sandmeyer reaction in. [Link]

  • Sharma, P., & Rohilla, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. SN Applied Sciences, 3(12), 1019.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Singh, A., & Sharma, P. K. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 7(12), 856-868.
  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 11, 2026, from [Link]

  • Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved February 11, 2026, from [Link]

  • McGraw-Hill's AccessScience. (n.d.). Steric effect (chemistry). Retrieved February 11, 2026, from [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved February 11, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.
  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved February 11, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Royal Society of Chemistry.
  • PubMed. (2022). Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach. [Link]

  • Chemistry Learning by Dr. ANK. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved February 11, 2026, from [Link]

  • Baran Lab. (n.d.). Stereoelectronic Effects. Retrieved February 11, 2026, from [Link]

  • PubMed. (2006). 4-Aminobiphenyl and DNA reactivity: case study within the context of the 2006 IPCS Human Relevance Framework for Analysis of a cancer mode of action for humans. [Link]

  • PubMed Central. (2008, August 31). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. [Link]

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved February 11, 2026, from [Link]

Sources

Exploratory

The Methoxy Group in Biphenyl Derivatives: A Physicochemical and Synthetic Guide

Executive Summary In medicinal chemistry and materials science, the methoxy group (-OCH₃) is far more than a simple lipophilic spacer.[1] When attached to a biphenyl scaffold, it acts as a critical "molecular toggle," si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the methoxy group (-OCH₃) is far more than a simple lipophilic spacer.[1] When attached to a biphenyl scaffold, it acts as a critical "molecular toggle," simultaneously modulating electronic density via resonance and enforcing specific conformational geometries via steric hindrance. This guide provides a deep technical analysis of the methoxy group's role in biphenyl derivatives, focusing on its utility in optimizing drug-target interactions, metabolic stability, and synthetic accessibility.

Part 1: Physicochemical Mechanics

The biphenyl core is not a static planar system; it exists in a dynamic equilibrium defined by the dihedral angle (


) between the two phenyl rings. The introduction of a methoxy group, particularly at the ortho position, radically alters this landscape.
The Ortho-Effect and Atropisomerism

The most profound impact of the methoxy group is steric. In an unsubstituted biphenyl, the dihedral angle is approximately 44° in solution, balancing


-conjugation (planar preference) against steric repulsion between ortho-hydrogens (twisted preference).[1][2]
  • Ortho-Substitution: Introducing a methoxy group at the 2-position (ortho) creates significant Van der Waals repulsion with the hydrogen or substituent on the opposing ring.[1][2] This forces the system into a highly twisted conformation (

    
    ).[1][2]
    
  • Conformational Locking: This twist decouples the

    
    -systems of the two rings, interrupting conjugation but creating a defined 3D shape critical for fitting into specific enzyme pockets (e.g., kinase hydrophobic back-pockets).
    
  • Atropisomerism: If the steric bulk is sufficient (often requiring substituents at multiple ortho positions, e.g., 2,2'-disubstitution), the rotation barrier may exceed 20 kcal/mol, leading to separable axial chiral enantiomers (atropisomers).

Electronic Duality

The methoxy group exhibits a "push-pull" electronic profile:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the

    
    -bond framework.[1][2]
    
  • Resonance Effect (+M): The oxygen lone pairs donate electron density into the

    
    -system.[1][2]
    

Net Effect: In the para position, resonance dominates, making the ring electron-rich (activating). In the meta position, resonance is decoupled, and the inductive withdrawal dominates. In the ortho position, the effect is complex; while electronically donating, the steric twist can reduce orbital overlap, dampening the resonance contribution.

Visualization: The Steric-Electronic Interplay

MethoxyBiphenylMechanics cluster_0 Physicochemical Output Methoxy Methoxy Group (-OCH3) Position Substitution Position Methoxy->Position Ortho Ortho (2-pos) Position->Ortho Para Para (4-pos) Position->Para Effect_Steric Steric Clash (High Torsion) Ortho->Effect_Steric Van der Waals Repulsion Effect_Elec Resonance (+M) Dominant Para->Effect_Elec Orbital Overlap Outcome_Conf Decoupled Pi-System Defined 3D Shape Effect_Steric->Outcome_Conf Outcome_Reac Increased Nucleophilicity (Metabolic Liability) Effect_Elec->Outcome_Reac

Figure 1: Logic flow detailing how the positional placement of the methoxy group dictates the dominant physicochemical property (steric vs. electronic).

Part 2: Pharmacokinetics & Metabolism (ADME)

In drug design, the methoxy group is a "double-edged sword."[1] It improves solubility and hydrogen-bond accepting capability but serves as a primary "soft spot" for metabolism.[1][2]

The O-Demethylation Pathway

The primary metabolic route for methoxybiphenyls is O-demethylation , catalyzed predominantly by Cytochrome P450 enzymes (CYP2D6 and CYP1A2).[1][2]

  • Mechanism:

    • H-Abstraction: The CYP450 Iron-Oxo species abstracts a hydrogen from the methyl group.[2]

    • Rebound: Hydroxyl radical rebound forms a hemiacetal intermediate (-O-CH₂OH).[1][2]

    • Collapse: Spontaneous collapse releases formaldehyde (HCHO) and reveals the phenol (-OH).[1][2]

The resulting phenol is often rapidly conjugated (Phase II metabolism via glucuronidation) and excreted, drastically reducing the drug's half-life.

Protocol: Microsomal Stability Assay (Self-Validating)

To assess the liability of a methoxybiphenyl candidate, use this standardized protocol.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.[1]

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2]

  • Test Compound (1 µM final conc).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).[1][2]

Workflow:

  • Pre-Incubation: Mix 495 µL of Microsome/Buffer mix (0.5 mg/mL protein in 100 mM Phosphate Buffer pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

    • Validation Step: Ensure water bath is calibrated to 37°C ± 0.5°C; temperature deviations alter enzymatic rates.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

    • Causality: Cold organic solvent denatures proteins, stopping the reaction instantly to preserve the time-point snapshot.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]
Visualization: Metabolic Fate

MetabolicPathway Substrate Methoxy-Biphenyl (Lipophilic) CYP CYP450 (Oxidation) Substrate->CYP NADPH/O2 Intermediate Hemiacetal (-O-CH2-OH) CYP->Intermediate H-Abstraction Products Phenol + HCHO Intermediate->Products Spontaneous Collapse Phase2 Glucuronidation (Excretion) Products->Phase2 UGT Enzymes

Figure 2: The oxidative O-demethylation cascade typical for methoxy-substituted aromatics.[1][2]

Part 3: Synthetic Methodologies

Synthesizing sterically crowded ortho-methoxybiphenyls requires specialized cross-coupling conditions.[1][2] The standard Suzuki-Miyaura coupling often fails if the boronic acid is prone to protodeboronation or if the steric bulk prevents transmetallation.

Optimized Suzuki-Miyaura Protocol

This protocol uses SPhos , a bulky electron-rich phosphine ligand designed to facilitate oxidative addition into electron-rich aryl chlorides and accelerate transmetallation in hindered systems.[1][2]

Reaction Scheme:


[1][2]

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a microwave vial or Schlenk tube and cool under Argon.

    • Integrity Check: Moisture inhibits the catalyst; Argon atmosphere is non-negotiable.

  • Charge Reagents:

    • Aryl Chloride (1.0 equiv)[1][2]

    • 2-Methoxy-phenylboronic acid (1.2 equiv)[1][2]

    • Pd(OAc)₂ (1 mol%)[1][2]

    • SPhos (2 mol%)[1][2]

    • K₃PO₄ (2.0 equiv)[1][2]

  • Solvent Addition: Add Toluene/Water (20:1 ratio).[1]

    • Why: The biphasic system dissolves the inorganic base while keeping the organic reactants in the toluene phase.

  • Degassing: Sparge with Argon for 10 minutes.

    • Self-Validating Step: Oxygen causes homocoupling of the boronic acid. If the solution turns black immediately upon heating, oxygen was present (Pd-black precipitation).[1][2]

  • Reaction: Heat to 100°C for 2-4 hours (or 100°C microwave for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Methoxybiphenyls are often UV-active; visualize at 254 nm.[1][2]

Part 4: Case Study - Anacetrapib

To contextualize these principles, we examine Anacetrapib (MK-0859), a CETP inhibitor.[1][2]

Structure: The molecule features a biaryl system: 4'-fluoro-2'-methoxy-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl.[1][2]

Role of the 2'-Methoxy Group:

  • Conformational Lock: The ortho-methoxy group (2'-position) creates a steric clash with the opposing phenyl ring.[1][2] This locks the biphenyl moiety into a twisted conformation required to fit the hydrophobic tunnel of the CETP protein.

  • Lipophilic Fill: The methoxy methyl group sits in a small hydrophobic pocket, displacing water and increasing binding entropy.

  • Metabolic Shielding: While methoxy groups are usually metabolic soft spots, in Anacetrapib, the adjacent isopropyl group and the trifluoromethyl group on the other ring create a "steric shield" around the methoxy, slowing down O-demethylation and contributing to the drug's long half-life.

Data Summary Table: Methoxy Effects in Drug Design

FeatureEffect on BiphenylDesign Implication
Ortho-Substitution Increases dihedral angle (~60-90°)Locks active conformation; prevents planar stacking.[1][2]
Para-Substitution Increases electron densityImproves H-bond accepting; increases metabolic liability.[1][2]
Lipophilicity Increases LogP (approx +0.[1]5)Enhances membrane permeability; lowers water solubility.[1]
Metabolism O-Demethylation siteCan be blocked by deuteration (-OCD₃) or adjacent steric bulk.[1][2]

References

  • BenchChem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (2025).[1][2] Link[1][2]

  • Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs.[3] European Journal of Medicinal Chemistry, 273, 116364.[3] (2024).[1][2][4] Link[1][2]

  • Insole, J. M. Steric effects of methoxy-groups in 2,2′-bridged biphenyls. J. Chem. Soc., Perkin Trans. 2, 1168-1173. (1972).[1][2] Link[1][2]

  • PubChem. Anacetrapib (CID 11556427).[1][2] National Library of Medicine.[5] Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] (1995).[1][2] Link[1][2]

Sources

Foundational

Sourcing and Quality Assurance of 4'-Methoxy-[1,1'-biphenyl]-3-amine

The following technical guide details the sourcing, validation, and application of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 58743-78-5), a critical intermediate in medicinal chemistry, particularly for the synthesis of i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and application of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 58743-78-5), a critical intermediate in medicinal chemistry, particularly for the synthesis of immuno-oncology agents (e.g., PD-1/PD-L1 inhibitors) and biaryl scaffolds.

A Technical Guide for Drug Discovery & Development

Executive Summary: The Chemical Asset

4'-Methoxy-[1,1'-biphenyl]-3-amine (hereafter 3-MBA ) is a privileged biaryl scaffold. In drug discovery, it serves as a high-value building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic libraries. Its structural rigidity and electronic properties (electron-donating methoxy group paired with a reactive amine) make it an ideal precursor for:

  • Immuno-oncology agents: Specifically PD-1/PD-L1 inhibitors where the biphenyl core mimics hydrophobic interactions within the binding pocket.

  • Kinase Inhibitors: Acting as the hinge-binding motif or solvent-exposed tail.

  • OLED Materials: As a hole-transport material precursor (though less common than its triphenylamine cousins).

For the medicinal chemist, the sourcing challenge lies not in availability, but in impurity profiling . Trace metal contamination (Pd/Cu from synthesis) or isomeric impurities (e.g., 2-amino or 4-amino isomers) can disastrously affect downstream SAR (Structure-Activity Relationship) data.

Chemical Profile
PropertySpecification
CAS Number 58743-78-5
IUPAC Name 4'-Methoxy-[1,1'-biphenyl]-3-amine
Synonyms 3-Amino-4'-methoxybiphenyl; 3-(4-Methoxyphenyl)aniline
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Off-white to light yellow/brown solid
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Key Hazard H302, H315, H319, H411 (Aquatic Toxicity)

Commercial Supply Landscape

The market for 3-MBA is bifurcated into Catalog Suppliers (for R&D scale: mg to 100g) and Bulk Manufacturers (for Process scale: >1kg).

Validated Supplier Tiers

Note: Supplier reliability is graded based on field experience with lot-to-lot consistency.

TierSupplier TypeRecommended Vendors (Verified)Typical PurityUse Case
Tier 1 Global Catalog Sigma-Aldrich (MilliporeSigma) , TCI Chemicals (Prod. A0958)>98% (HPLC)Hit-to-Lead, Analytical Standards
Tier 2 Specialty/Aggregator BLD Pharm , AOBChem , Combi-Blocks >97%Library Synthesis, Scale-up (10-100g)
Tier 3 Bulk CROs WuXi AppTec , Enamine (Custom)Custom (>99%)GLP Tox Studies, GMP Manufacturing
Sourcing Decision Logic

Do not default to the cheapest option. Use the following logic to determine the appropriate source based on your development stage.

SourcingLogic cluster_decision Decision Factors Start Start: Define Requirement Scale Scale Needed? Start->Scale Purity Purity Criticality? Scale->Purity < 100g Custom Tier 3: Custom Synthesis (CRO) Lead Time: 4-8 Weeks Scale->Custom > 1kg Catalog Tier 1: Catalog (Sigma/TCI) High Cost / High Trust Purity->Catalog GLP / Bioassay (>99%) Tier2 Tier 2: Specialty (BLD/AOB) Moderate Cost / Batch Check Req. Purity->Tier2 Synthesis Intermediate (>97%)

Figure 1: Strategic sourcing decision tree for 3-MBA. Select Tier 1 for biological data integrity; Tier 2 for synthetic throughput.

Technical Validation: The "Trust but Verify" Protocol

As a Senior Scientist, you must assume that "Certificate of Analysis" (CoA) data is a claim, not a fact. The following Self-Validating QC Protocol is mandatory for any new batch of 3-MBA entering a drug discovery pipeline.

A. Impurity Watchlist

When analyzing 3-MBA, look specifically for:

  • Regioisomers: 2-Amino or 4-Amino analogs (hard to separate by flash chromatography).

  • Boronic Acid Residues: Unreacted 4-methoxyphenylboronic acid from the Suzuki coupling synthesis.

  • Palladium: If the material is grey or dark brown, it likely contains residual Pd (>100 ppm), which will catalyze side reactions in your next step.

B. Analytical Workflow

QC_Workflow Arrival 1. Shipment Arrival (Check Seal/Temp) Visual 2. Visual Inspection (Color/Homogeneity) Arrival->Visual NMR 3. 1H-NMR (DMSO-d6) (Identity & Solvents) Visual->NMR HPLC 4. HPLC-UV/MS (Purity & Isomers) NMR->HPLC Decision Decision Gate HPLC->Decision Release RELEASE to Inventory Decision->Release Pass Reject QUARANTINE / Return Decision->Reject Fail

Figure 2: Incoming Quality Control (IQC) workflow.

C. Experimental Methodology: HPLC Purity Assay

Objective: Quantify purity and detect late-eluting oligomers.

  • Instrument: Agilent 1200/1290 or equivalent (UPLC preferred).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.5 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 210 nm (impurities).

  • Pass Criteria: Main peak area >98.0%; No single impurity >0.5%.

D. 1H-NMR Interpretation Guide (400 MHz, DMSO-d6)
  • Diagnostic Peak 1 (Methoxy): Singlet at ~3.80 ppm (3H). If split, suspect isomer contamination.

  • Diagnostic Peak 2 (Amine): Broad singlet at ~5.0-5.2 ppm (2H, exchangeable with D2O).

  • Aromatic Region: Multiplets between 6.5 ppm and 7.6 ppm (8H total).

    • Look for the specific coupling pattern of the 3-substituted ring (singlet-like peak for H-2).

Synthesis Application: The Suzuki Hub

Why is 3-MBA so valuable? It is a "Gateway Molecule." It is typically synthesized via Suzuki coupling, but it also acts as the nucleophile for the next step.

Pathway:

  • Precursor: 3-Bromoaniline + 4-Methoxyphenylboronic acid.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Product (3-MBA): The amine handle is then available for amide coupling, reductive amination, or Buchwald-Hartwig coupling.

Critical Note on Handling: The amine group is susceptible to oxidation.

  • Storage: Store under Nitrogen/Argon at 2-8°C.

  • Stability: Solid is stable for >1 year if protected from light. Solutions in DCM/DMSO should be used within 24 hours to avoid N-oxide formation.

References

  • Chemical Identity & Safety

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1394487, 4'-Methoxy-[1,1'-biphenyl]-3-amine. Retrieved from [Link]

  • Synthesis & Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for biphenyl synthesis).
    • Baltus, C. B. (2010).[1] Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Retrieved from [Link]

  • Medicinal Chemistry Applications

    • Li, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Kürti, L., & Falck, J. (2016).[2] Practical Synthesis of Aromatic Amines. Science. (Context for amine synthesis importance).

Sources

Protocols & Analytical Methods

Method

4'-Methoxy-[1,1'-biphenyl]-3-amine Suzuki coupling protocol

An Application Guide for the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine via Palladium-Catalyzed Suzuki-Miyaura Coupling Introduction: The Strategic Importance of Biaryl Synthesis The Suzuki-Miyaura cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine via Palladium-Catalyzed Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed method, which couples an organoboron species with an organic halide or triflate, is particularly vital for the synthesis of biaryl scaffolds.[3][4] These structural motifs are prevalent in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4]

The target molecule, 4'-Methoxy-[1,1'-biphenyl]-3-amine, is a key building block in drug discovery and development. Its substituted biphenylamine framework is a privileged structure, providing a versatile platform for generating libraries of compounds with potential therapeutic activity. The synthesis of this specific molecule, however, presents unique challenges, primarily due to the electronic properties of the aniline-derived coupling partner. This guide provides a detailed, field-proven protocol for its synthesis, explaining the critical parameters and the rationale behind each step to ensure reproducible and high-yielding results.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[1] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromoaniline), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3][5]

  • Transmetalation: The organoboron species (4-methoxyphenylboronic acid) is activated by a base, forming a more nucleophilic borate complex.[6] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Catalyst Regeneration reactants Ar-X + Ar'-B(OR)2 reactants->oxidative_addition Aryl Halide (Ar-X) base Base (e.g., K₂CO₃) base->transmetalation borate [Ar'-B(OR)₂(OH)]⁻ borate->transmetalation Activated Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for 4'-Methoxy-[1,1'-biphenyl]-3-amine Synthesis

This protocol is designed for a typical laboratory scale (1-5 mmol) and emphasizes the use of an unprotected aniline substrate, which can be challenging but avoids additional protection/deprotection steps.[2]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (for 1 mmol scale)Molar Equiv.Notes
3-Bromoaniline172.03172 mg1.0Limiting reagent. Can be a liquid or solid.
4-Methoxyphenylboronic acid151.96182 mg1.2Use a slight excess to drive the reaction.
Pd(PPh₃)₄1155.5635 mg0.03 (3 mol%)A reliable Pd(0) source. Handle under inert gas.
Potassium Carbonate (K₂CO₃)138.21415 mg3.0Must be finely powdered and anhydrous.
1,4-Dioxane88.118 mL-Anhydrous grade solvent is recommended.
Water18.022 mL-Degassed. Important for base solubility and borate formation.
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline (172 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), under a positive flow of inert gas (Argon or Nitrogen). The use of an air-stable catalyst is crucial for reproducibility.[7]

    • Seal the flask with a septum.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.[8]

    • Thoroughly degas the reaction mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction vigorously for 12-24 hours under a positive pressure of inert gas.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-bromoaniline is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[9]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate) is typically effective for separating the product from nonpolar impurities and baseline material.

    • Combine the product-containing fractions and evaporate the solvent to yield 4'-Methoxy-[1,1'-biphenyl]-3-amine as a solid or viscous oil. Expected yields typically range from 75-90%.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) solvents 2. Add Solvents (Dioxane/Water) setup->solvents degas 3. Degas Mixture (Inert Atmosphere) solvents->degas heat 4. Heat Reaction (90-100 °C, 12-24h) degas->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench & Extract (Ethyl Acetate/Water) monitor->workup Upon Completion dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

Sources

Application

Application Note: Synthesis of Bioactive Molecules using 4'-Methoxy-[1,1'-biphenyl]-3-amine

Introduction: The Biphenyl "Privileged Structure"[1] In modern medicinal chemistry, 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 57314-96-8) represents a high-value "privileged scaffold." Its structural geometry—a meta-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl "Privileged Structure"[1]

In modern medicinal chemistry, 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 57314-96-8) represents a high-value "privileged scaffold." Its structural geometry—a meta-substituted aniline linked to a para-methoxy phenyl ring—offers a unique vector for drug design.

Unlike linear para-para biphenyls, the meta-amine (3-position) allows for "kinked" geometries essential for fitting into the ATP-binding pockets of kinases (Type II inhibitors) or the hydrophobic grooves of protein-protein interaction interfaces (e.g., PD-1/PD-L1). The 4'-methoxy group serves a dual purpose: it acts as a metabolic handle (potential for O-demethylation) and an electronic donor that modulates the nucleophilicity of the distal aromatic system.

Key Therapeutic Applications[2][3]
  • Type II Kinase Inhibitors: Precursor for diaryl urea motifs (e.g., VEGFR, p38 MAPK inhibitors) where the urea binds to the DFG-out conformation.

  • Immuno-Oncology: Scaffold for small molecule PD-1/PD-L1 inhibitors, replacing bulky antibodies with permeable organic molecules.

  • Antivirals: N-phenylbenzamide derivatives targeting viral replication (e.g., HBV).[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name 4'-Methoxy-[1,1'-biphenyl]-3-amine
CAS Number 57314-96-8
Molecular Weight 199.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
pKa (Conjugate Acid) ~4.0–4.5 (Estimate: Electron-rich biphenyl increases basicity vs. aniline)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation

Safety Warning: Aromatic amines are potential carcinogens and skin sensitizers. All protocols below must be performed in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Experimental Protocols

Protocol A: Diaryl Urea Synthesis (Kinase Inhibitor Scaffold)

Objective: Synthesis of a VEGFR-2 inhibitor analog via isocyanate coupling. Mechanism: Nucleophilic attack of the biphenyl amine on an electrophilic isocyanate.

Reagents
  • Substrate: 4'-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq)

  • Electrophile: 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Purification: Hexanes/Ethyl Acetate

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 200 mg (1.0 mmol) of the amine in 5 mL anhydrous DCM. Ensure complete solubilization.

  • Addition: Cool the solution to 0°C. Add 3-(trifluoromethyl)phenyl isocyanate (1.1 mmol) dropwise via syringe.

    • Why? Controlling the exotherm prevents urea polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The starting amine spot (polar, UV active) should disappear; a new less polar urea spot will appear.

  • Workup: The product often precipitates directly from DCM.

    • If precipitate forms: Filter and wash with cold DCM/Hexane (1:1).

    • If soluble: Concentrate in vacuo, redissolve in minimal EtOAc, and precipitate with Hexanes.

  • Validation: 1H NMR (DMSO-d6) should show two distinct singlet peaks for the urea protons (

    
    ) between 8.5–9.5 ppm.
    
Protocol B: Amide Coupling (PD-1/PD-L1 Inhibitor Library)

Objective: Functionalization of the amine with diverse carboxylic acids to create a library of potential immunomodulators. Critical Factor: Use of HATU ensures high yields with sterically hindered acids.

Reagents
  • Amine: 4'-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq)

  • Carboxylic Acid: Aryl or Heteroaryl acid (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in DMF (0.2 M concentration). Add DIPEA (1.5 eq) and stir for 15 minutes at RT.

    • Mechanism:[1][2][3][4] This forms the active O-7-azabenzotriazole ester.

  • Coupling: Add the biphenyl amine (1.0 eq) and the remaining DIPEA (1.5 eq) to the activated acid solution.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Dilute with Ethyl Acetate and wash with:

    • 10% Citric Acid (removes unreacted amine/DIPEA)

    • Sat. NaHCO3 (removes unreacted acid)

    • Brine

  • Drying: Dry over Na2SO4 and concentrate.

Visualizing the Workflows

Diagram 1: Strategic Derivatization Map

This diagram illustrates how the core scaffold is transformed into three distinct bioactive classes.

G Core 4'-Methoxy-[1,1'-biphenyl]-3-amine (The Scaffold) Rxn1 Isocyanate Coupling Core->Rxn1 Rxn2 HATU Amide Coupling Core->Rxn2 Rxn3 Buchwald-Hartwig Amination Core->Rxn3 Prod1 Diaryl Ureas (Kinase Inhibitors VEGFR/p38) Rxn1->Prod1 + R-N=C=O Prod2 Biphenyl Amides (PD-1/PD-L1 Inhibitors) Rxn2->Prod2 + R-COOH Prod3 N-Aryl Derivatives (Modulators of GPCRs) Rxn3->Prod3 + Ar-Br / Pd cat.

Caption: Divergent synthesis pathways utilizing the biphenyl amine core to access distinct therapeutic classes.

Diagram 2: Mechanism of Urea Formation (Kinase Inhibition)

Detailed mechanistic flow for Protocol A, highlighting the nucleophilic attack critical for reaction success.

Mechanism Amine Biphenyl Amine (Nucleophile) TS Tetrahedral Intermediate Amine->TS Attack on Carbonyl C Iso Isocyanate (R-N=C=O) (Electrophile) Iso->TS Attack on Carbonyl C PT Proton Transfer (Rapid) TS->PT Product Diaryl Urea (Stable Inhibitor) PT->Product Re-aromatization/Stabilization

Caption: Mechanistic pathway for the formation of the urea linker, the critical pharmacophore for Type II kinase binding.

Quality Control & Troubleshooting

To ensure the trustworthiness of your data, apply these validation steps:

IssueProbable CauseCorrective Action
Low Yield (Urea) Hydrolysis of isocyanateEnsure solvents are anhydrous. Store isocyanates under Argon.
Sticky Gum (Amide) Residual DMFWash organic layer 3x with water or LiCl solution during workup.
Impurity in NMR Unreacted AnilineThe amine protons (~5.0 ppm broad) are distinct. Scavenge with polymer-supported isocyanate resins.

References

  • Kinase Inhibitor Design (Type II): Dumas, J., et al. "Discovery of Sorafenib: The First Oral Multikinase Inhibitor." Journal of Medicinal Chemistry, 2004 .

  • PD-1/PD-L1 Inhibitors: Liu, Z., et al. "Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives."[5] Journal of Medicinal Chemistry, 2023 .

  • General Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 .

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .

Sources

Method

Derivatization of 4'-Methoxy-[1,1'-biphenyl]-3-amine for SAR studies

Application Note: Strategic Derivatization of 4'-Methoxy-[1,1'-biphenyl]-3-amine for SAR Studies Abstract This guide details the strategic derivatization of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2), a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4'-Methoxy-[1,1'-biphenyl]-3-amine for SAR Studies

Abstract

This guide details the strategic derivatization of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2), a privileged scaffold in medicinal chemistry. The biphenyl core serves as a hydrophobic anchor, while the meta-positioned amine provides a versatile vector for probing solvent-exposed pockets or hinge regions in protein targets (e.g., Kinases, GPCRs). This document provides optimized protocols for amide, urea, and sulfonamide library generation, supported by mechanistic insights into the reactivity and structural implications of the 3-amino vector.

Introduction: The Biphenyl Scaffold in Drug Discovery

The biphenyl amine moiety is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets [1].

In the specific case of 4'-Methoxy-[1,1'-biphenyl]-3-amine , two structural features dictate its utility in Structure-Activity Relationship (SAR) studies:

  • The meta-Amine Vector: Unlike the linear geometry of para-substituted biphenyls, the 3-position amine introduces a critical angular "kink" (approx. 120°). This geometry is essential for Type II kinase inhibitors, where the molecule must navigate the steric gatekeeper residue to access the DFG-out pocket [2].

  • The 4'-Methoxy Handle: This group acts as a hydrogen bond acceptor and a metabolic probe. In early SAR, it validates the tolerance of the distal ring for polar substituents. However, researchers must monitor it for O-demethylation by cytochrome P450 enzymes (CYP2D6/3A4).

Strategic Derivatization Logic

Before synthesis, one must select the derivatization class based on the target binding pocket's requirements.

Derivatization ClassReaction PartnerStructural ConsequenceTarget Application
Amides Acid Chlorides / Carboxylic AcidsPlanar, conjugated linker. Removes H-bond donor capability of the lone pair.Proteases, GPCRs (Solvent front).
Ureas IsocyanatesRigid, planar H-bond donor/acceptor motif. "Directional" H-bonding.Kinase Inhibitors (Hinge binding, e.g., Sorafenib analogs).
Sulfonamides Sulfonyl ChloridesTetrahedral geometry (non-planar). High polarity.Enzyme active sites requiring transition state mimetics.
Secondary Amines Aldehydes (Reductive Amination)Flexible, basic center (can be protonated).Ion channels, GPCRs (Salt bridge formation).
Visualization: SAR Decision Tree

SAR_Decision_Tree Start Start: 4'-Methoxy-[1,1'-biphenyl]-3-amine Decision Target Pocket Characteristic? Start->Decision Hinge Hinge Region / DFG-out (Requires H-bond Donor) Decision->Hinge Kinase Solvent Solvent Exposed / Hydrophilic (Requires Solubility) Decision->Solvent GPCR/Protease Tight Tight/Deep Pocket (Requires Specific Geometry) Decision->Tight Enzyme Urea Synthesize UREAS (Reaction w/ Isocyanates) Hinge->Urea Amide Synthesize AMIDES (Coupling w/ Polar Acids) Solvent->Amide Sulfon Synthesize SULFONAMIDES (Tetrahedral Geometry) Tight->Sulfon

Figure 1: Decision matrix for selecting the derivatization pathway based on the biological target's structural requirements.

Experimental Protocols

Pre-requisites & Safety
  • Purity Check: Ensure the starting amine is >95% pure (HPLC). Oxidized anilines appear dark brown/black. If colored, purify via short silica plug (DCM/MeOH 98:2).

  • Inert Atmosphere: Aniline oxidation is slow but possible; perform reactions under Nitrogen (

    
    ) or Argon.
    
Protocol A: High-Throughput Amide Library Generation

Objective: To synthesize a library of 10-50 analogs to probe steric/electronic tolerance.

Reagents:

  • Substrate: 4'-Methoxy-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Acylating Agents: Diverse Carboxylic Acids (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (0.1 mmol) in DMF (1 mL) in a 2-dram vial or 96-well reaction block.

  • Activation: In a separate vessel, mix the Carboxylic Acid (0.12 mmol), HATU (0.12 mmol), and DIPEA (0.3 mmol) in DMF (0.5 mL). Shake for 5 minutes to form the activated ester.

  • Coupling: Transfer the activated acid solution to the amine solution.

  • Incubation: Seal and shake at Room Temperature (RT) for 12 hours.

    • Note: For sterically hindered acids (e.g., pivalic acid), heat to 50°C.

  • Workup (SPE - Solid Phase Extraction):

    • Use a SCX-2 (Strong Cation Exchange) cartridge.

    • Load reaction mixture.[1][2]

    • Wash with MeOH (removes acids/neutrals).

    • Elute with 2N

      
       in MeOH (elutes the product if it has a basic center) OR simply evaporate DMF if the product is neutral (standard amides).
      
    • Refinement: For neutral amides, use a carbonate scavenger resin to remove excess acid.

Protocol B: Urea Synthesis (Kinase Motif)

Objective: To install a "linker" capable of dual H-bonding (Donor-Acceptor-Donor).

Reagents:

  • Substrate: 4'-Methoxy-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Reagent: Aryl Isocyanate (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve amine (0.2 mmol) in anhydrous DCM (2 mL).

  • Addition: Add Isocyanate (0.21 mmol) dropwise at 0°C.

    • Critical: Isocyanates are highly reactive. Adding at 0°C prevents polymerization or bis-addition.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Precipitation: Most diaryl ureas are poorly soluble in DCM. If a white precipitate forms, this is likely pure product.

  • Isolation: Filter the solid and wash with cold DCM (2x) and Hexanes (2x).

  • QC: Check

    
     NMR. The urea protons typically appear as two singlets between 8.5–9.5 ppm (DMSO-
    
    
    
    ).
Protocol C: Reductive Amination (Secondary Amines)

Objective: To increase


 character and solubility.

Reagents:

  • Substrate: 4'-Methoxy-[1,1'-biphenyl]-3-amine[3][4]

  • Reagent: Aldehyde (e.g., benzaldehyde derivatives)[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    )
  • Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Mix amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane).

  • Add AcOH (1.0 equiv) to catalyze imine formation. Stir 30 mins.

  • Add

    
     (1.5 equiv). Stir overnight.
    
  • Quench with sat.

    
    . Extract with DCM.
    

Synthetic Workflow Diagram

Reaction_Workflow Amine 4'-Methoxy-[1,1'-biphenyl]-3-amine (0.1 mmol) Mix Mixing in DMF/DCM + Base (DIPEA) Amine->Mix Reagent Electrophile (Acid/Isocyanate) Reagent->Mix React Reaction RT, 4-12h Mix->React Check LCMS Check Conversion >90%? React->Check Check->React No (Heat/Time) Purify Purification (SCX-2 or Prep-HPLC) Check->Purify Yes Final Final Compound (>95% Purity) Purify->Final

Figure 2: Generalized workflow for the parallel synthesis of biphenyl-amine derivatives.

Characterization & Troubleshooting

NMR Diagnostic Signals (DMSO-


): 
  • Methoxy Group: Singlet at

    
     3.8 ppm.
    
  • Amine (

    
    ):  Broad singlet at 
    
    
    
    5.0–5.5 ppm (disappears upon derivatization).
  • Amide (

    
    ):  Singlet at 
    
    
    
    10.0–10.5 ppm.
  • Urea (

    
    ):  Two singlets at 
    
    
    
    8.5–9.5 ppm.

Common Issues:

  • Low Conversion in Amide Coupling: The biphenyl amine is less nucleophilic than a simple alkyl amine due to resonance into the phenyl ring.

    • Solution: Switch coupling agents from EDC/HOBt to HATU or COMU . Increase temperature to 50°C.

  • Bis-acylation: Rare, but possible with highly reactive acid chlorides.

    • Solution: Use stoichiometric amounts (1.0 equiv) and add the acid chloride slowly at 0°C.

References

  • Evans, B. E., et al. (1988).[5] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235-2246. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358-364. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Application

Application Note: HPLC Method for Purity Analysis of 4'-Methoxy-[1,1'-biphenyl]-3-amine

[1] Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2).[1] As a functionalized biphenyla...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2).[1] As a functionalized biphenylamine, this compound serves as a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical active ingredients.[1] The method described herein utilizes a reversed-phase C18 stationary phase with a gradient elution of acidified water and acetonitrile.[2] This protocol is designed to resolve the target analyte from common synthetic precursors (e.g., 3-bromoaniline, 4-methoxyphenylboronic acid) and byproducts (e.g., triphenylphosphine oxide), ensuring a purity assessment suitable for downstream applications.[1]

Introduction & Compound Properties[1][2][3][4][5][6][7][8]

Chemical Context

4'-Methoxy-[1,1'-biphenyl]-3-amine is typically synthesized via Suzuki-Miyaura cross-coupling reactions.[2] Consequently, the purity profile is often complex, containing unreacted halides, boronic acids, and palladium ligand residues (e.g., phosphine oxides).[1]

Physicochemical Characteristics

Understanding the analyte's properties is the foundation of this method's design:

  • Structure: A biphenyl core with a basic amine group at the meta (3) position and a methoxy group at the para' (4') position.[1][2]

  • Hydrophobicity (LogP): Estimated at ~3.2 - 3.5 .[1][2] The biphenyl scaffold drives strong retention on C18 columns.[2]

  • Acidity (pKa): The amine group (aniline derivative) has a pKa of approximately 4.0 – 4.2 .[1][2]

    • Implication: At neutral pH, the molecule is predominantly neutral (hydrophobic).[1][2] At pH < 3, it is protonated (ionized).[1][2]

  • UV Absorption: The conjugation of the biphenyl system with auxochromes (-NH2, -OMe) results in strong absorption bands in the UV region, with maxima expected around 250 nm and 285 nm .[1]

Method Development Strategy

To ensure scientific integrity and robustness, the method parameters were selected based on the "Triangle of Separation": Selectivity, Efficiency, and Retention .

  • Stationary Phase Selection: A C18 (Octadecyl) column with high carbon load and extensive end-capping is required.[1][2] The end-capping mitigates the interaction between the basic amine moiety and residual silanols on the silica surface, which is the primary cause of peak tailing in amine analysis.

  • Mobile Phase Modifier:

    • Acidic pH (pH ~2.5): Using 0.1% Formic Acid or Phosphoric Acid protonates the amine (

      
      ).[1][2] While this increases polarity, it significantly improves peak shape by suppressing silanol interactions.[2]
      
    • Author's Note: Formic acid is recommended if MS compatibility is required.[2] Phosphoric acid is preferred for UV-only analysis due to its lower UV cutoff, allowing detection at 210 nm.[2]

  • Gradient Profile: A generic 5% to 95% organic gradient is chosen initially to elute the polar boronic acids early and the highly lipophilic dimers/ligands late.[2]

Method Logic Diagram

The following decision tree illustrates the logic applied to optimize peak shape for this basic aromatic amine.

MethodLogic Start Analyte: 4'-Methoxy-[1,1'-biphenyl]-3-amine CheckPKa Check pKa (~4.1) Start->CheckPKa SelectColumn Select Column: C18 End-capped CheckPKa->SelectColumn DecisionPH Mobile Phase pH Strategy SelectColumn->DecisionPH Acidic Acidic (pH 2-3) Protonated Amine (BH+) DecisionPH->Acidic Standard Basic Basic (pH > 9) Neutral Amine (B) DecisionPH->Basic If Tailing Persists OutcomeAcid Standard Approach Good Solubility Risk: Silanol Tailing Acidic->OutcomeAcid OutcomeBasic Alternative Approach Requires Hybrid Column Sharp Peaks (No Ion Exchange) Basic->OutcomeBasic FinalChoice Selected: 0.1% H3PO4 (pH ~2.1) Robust & Simple OutcomeAcid->FinalChoice

Caption: Decision matrix for optimizing HPLC conditions for aromatic amines, balancing ionization states against stationary phase interactions.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4'-Methoxy-[1,1'-biphenyl]-3-amine (>99% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1][2]

  • Modifier: Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (LC-MS Grade).

  • Diluent: Acetonitrile:Water (50:50 v/v).[1][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentDouble end-capping reduces amine tailing.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol ionization; Phosphate is UV transparent.[2]
Mobile Phase B AcetonitrileStrong elution solvent for biphenyls.[2]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[2]
Column Temp. 30°CImproves mass transfer and reproducibility.[2]
Injection Vol. 5 - 10 µLDependent on sample concentration.[2]
Detection UV at 254 nm (Reference: 360 nm)254 nm captures the biphenyl core; 280 nm is specific to the amine/methoxy conjugation.[1][2]
Gradient Program[3]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration / Injection
2.00955Isocratic Hold (Polar impurities)
15.00595Linear Gradient
20.00595Wash (Remove dimers/ligands)
20.10955Re-equilibration
25.00955End of Run
Sample Preparation Workflow

To prevent "solvent shock" (peak distortion due to strong solvent mismatch), samples are dissolved in a mixture matching the initial gradient conditions as closely as solubility permits.[1][2]

SamplePrep Weigh Weigh 5-10 mg Sample Dissolve Dissolve in 10 mL 100% ACN Weigh->Dissolve Sonication Dilute Dilute 1:1 with 0.1% H3PO4 Water Dissolve->Dilute Prevent Precipitation Filter Filter (0.22 µm PTFE/Nylon) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Caption: Step-by-step sample preparation workflow ensuring analyte solubility and particulate removal.

Protocol:

  • Accurately weigh 5.0 mg of the sample into a 20 mL volumetric flask.

  • Add 10 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Fill to volume with 0.1% Phosphoric Acid in Water.[2] (Final Conc: 0.25 mg/mL).[1][2]

    • Note: If the solution turns cloudy upon water addition, stop. Use a higher ratio of ACN (e.g., 70:30) as the diluent, but inject a smaller volume (2 µL) to maintain peak shape.

  • Filter through a 0.22 µm Nylon or PTFE syringe filter into an amber HPLC vial.

System Suitability & Validation Criteria

Before releasing results, the system must pass the following acceptance criteria (E-E-A-T principle: Trustworthiness).

ParameterAcceptance LimitInterpretation
Retention Time (RT) ± 2.0% RSD (n=5)Confirms pump stability and column equilibration.[1]
Peak Area ± 2.0% RSD (n=5)Confirms injector precision.[1][2]
Tailing Factor (T) T < 1.5Critical for amines.[1][2] T > 1.5 indicates secondary silanol interactions.[2]
Theoretical Plates (N) > 5000Indicates good column efficiency.[1][2]
Resolution (Rs) > 2.0Between the main peak and nearest impurity.[1][2]

Troubleshooting Guide

Issue: Peak Tailing (T > 1.5)

  • Cause: Interaction of the amine nitrogen with acidic silanols on the silica support.[2]

  • Solution 1 (Modifier): Add 5 mM Triethylamine (TEA) to the mobile phase.[1][2] TEA competes for silanol sites, sharpening the analyte peak.[2]

  • Solution 2 (pH): Switch to a high pH method (pH 9.[1][2]5) using 10 mM Ammonium Bicarbonate buffer and a hybrid column (e.g., Waters XBridge C18).[1][2] At high pH, the amine is deprotonated (neutral) and does not interact with silanols.[1][2]

Issue: Split Peaks

  • Cause: Solvent mismatch.[2] Sample solvent is too strong (100% ACN) compared to initial mobile phase (5% ACN).[1][2]

  • Solution: Reduce injection volume to 1-2 µL or dilute sample with water as described in Section 4.4.

Issue: Ghost Peaks

  • Cause: Carryover of lipophilic impurities (e.g., dimers) from previous runs.[1][2]

  • Solution: Extend the "Wash" phase (95% B) of the gradient to 10 minutes.

References

  • PubChem. (n.d.).[1][2] 4'-Methoxy-[1,1'-biphenyl]-3-amine (Compound).[1][3] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. John Wiley & Sons.[2] (General reference for gradient design and amine separation logic).

  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative source on silanol interactions with amines).

  • Helix Chromatography. (n.d.).[1][2] HPLC Methods for analysis of Biphenyl.[4][2][5][6] (Reference for biphenyl core retention behavior). Retrieved from [Link]

Sources

Method

Application Note: Crystallization &amp; Purification Protocol for 4'-Methoxy-[1,1'-biphenyl]-3-amine

Part 1: Executive Summary & Strategic Analysis 4'-Methoxy-[1,1'-biphenyl]-3-amine is a critical biaryl amine intermediate, often utilized in the synthesis of hole-transport materials (OLEDs) and pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

4'-Methoxy-[1,1'-biphenyl]-3-amine is a critical biaryl amine intermediate, often utilized in the synthesis of hole-transport materials (OLEDs) and pharmaceutical scaffolds. Structurally, it consists of an electron-rich methoxy-substituted ring and a nucleophilic aniline ring.

The Purification Challenge
  • Phase Behavior: Unlike its para-isomer (4-amine), the meta-amine (3-amine) substitution pattern disrupts crystal lattice symmetry, often lowering the melting point and increasing the risk of "oiling out" during cooling.

  • Oxidative Instability: Electron-rich biphenyl amines are prone to oxidation, turning from off-white to brown/purple upon prolonged air exposure.

  • Synthetic Impurities: If synthesized via Suzuki-Miyaura coupling or Nitro-reduction, the crude matrix likely contains Palladium (Pd) residues, inorganic salts, and boronic acid byproducts that inhibit nucleation.

Strategic Solution: This protocol details two distinct pathways. Method A is a direct solvent/anti-solvent crystallization for material with >90% crude purity. Method B is a "Salting-Out/Freebasing" protocol designed for lower purity crudes or instances where the free base oils out.

Part 2: Pre-Crystallization Workup (Critical)

Do not attempt crystallization directly from a crude reaction mixture containing Pd catalysts or excess boronic acids.

  • Pd Scavenging: If the material originates from a Pd-catalyzed coupling, treat the organic solution (e.g., Ethyl Acetate) with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) or activated charcoal (10 wt%) for 1 hour at 50°C. Filter through Celite.

  • Inorganic Wash: Wash the organic phase with 5% NaHCO₃ (remove boronic acids) and Brine. Dry over Na₂SO₄.[1]

  • Solvent Swap: Evaporate the workup solvent completely to obtain the crude solid/oil.

Part 3: Protocol A - Direct Recrystallization (Binary Solvent System)

Applicability: Crude purity >90%; Material is a solid at RT. Solvent Logic: Ethanol (Good solubility, polar) + Water (Anti-solvent, high polarity) or Heptane (Anti-solvent, non-polar).

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of crude 4'-Methoxy-[1,1'-biphenyl]-3-amine in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (Absolute) (approx. 3-5 mL per gram of solid).

    • Heat to reflux (78°C) under a nitrogen atmosphere.

    • Observation: If solids remain, add Ethanol in 1 mL increments until fully dissolved. If the solution is dark, add 0.5 g activated carbon, reflux for 5 min, and perform a hot filtration.

  • Nucleation & Growth:

    • Remove heat and allow the solution to cool slowly to ~45-50°C.

    • Anti-Solvent Addition: Dropwise add Deionized Water (pre-warmed to 50°C) until a persistent turbidity (cloudiness) is observed.

    • Ratio Target: Typically 1:1 to 1:2 (Ethanol:Water).

    • Re-heat briefly to clear the solution (dissolve the cloudiness).

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a warm oil bath with the heat turned off to ensure slow cooling (10°C/hour).

    • Allow to reach Room Temperature (RT) undisturbed.

    • Critical Step: If oil droplets form instead of crystals, scratch the glass vigorously with a glass rod or add a seed crystal.

  • Isolation:

    • Cool the slurry to 0-4°C in an ice bath for 1 hour.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold Ethanol:Water (1:2 mixture).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Note: Avoid temperatures >50°C initially to prevent melting if the solid has a low melting point.

Part 4: Protocol B - Acid-Base Purification (The "Salting" Strategy)

Applicability: Oily crudes, low melting solids, or high impurity levels. Mechanism: Converts the amine to its Hydrochloride (HCl) salt, which generally has a much higher melting point and better crystallization properties than the free base.

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve crude amine (10 g) in Ethyl Acetate or Diethyl Ether (50 mL).

    • Cool to 0°C in an ice bath.

    • Slowly add 4M HCl in Dioxane or bubble HCl gas until pH < 2.

    • Result: The amine-HCl salt will precipitate immediately as a white/off-white solid.

  • Salt Purification (Recrystallization):

    • Filter the crude salt.[2][3][4]

    • Recrystallize the salt from Isopropanol (IPA) or Ethanol .

    • Procedure: Dissolve in boiling IPA, cool to RT, then 0°C. Filter the purified salt.

  • Freebasing (Recovery of Target):

    • Suspend the purified salt in Dichloromethane (DCM) (50 mL).

    • Add 10% NaOH (aq) or Saturated NaHCO₃ and stir vigorously until the solid dissolves and the aqueous layer is basic (pH > 10).

    • Separate the organic layer.[3] Extract aqueous layer once with DCM.

    • Dry combined organics over Na₂SO₄ and evaporate.[1]

  • Final Crystallization:

    • The resulting oil/solid is now high purity. Crystallize using Hexane/Toluene (dissolve in minimal hot Toluene, add Hexane until cloudy, cool).

Part 5: Visualization & Workflow

CrystallizationWorkflow Start Crude 4'-Methoxy-[1,1'-biphenyl]-3-amine CheckState Physical State Check Start->CheckState MethodA Method A: Direct Crystallization (Solvent: Ethanol/Water) CheckState->MethodA Solid (>90% Purity) MethodB Method B: Acid-Base Purification (For Oily/Impure Crudes) CheckState->MethodB Oil / Low Purity Dissolve Dissolve in Hot Ethanol (78°C) (N2 Atmosphere) MethodA->Dissolve AntiSolvent Add Warm Water until Turbid Dissolve->AntiSolvent Cooling Slow Cool to RT -> 4°C AntiSolvent->Cooling FilterA Filtration & Vacuum Dry Cooling->FilterA SaltForm Dissolve in Et2O + HCl Precipitate HCl Salt MethodB->SaltForm RecrystSalt Recrystallize Salt (Isopropanol) SaltForm->RecrystSalt Freebase Neutralize (NaOH/DCM) Recover Free Amine RecrystSalt->Freebase FinalCryst Final Crystallization (Toluene/Hexane) Freebase->FinalCryst

Caption: Decision matrix for purifying 4'-Methoxy-[1,1'-biphenyl]-3-amine based on crude physical state.

Part 6: Characterization & Troubleshooting

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to Off-White Crystalline SolidVisual
Purity > 98.5%HPLC (C18, MeCN/H2O)
Identity Conforms to Structure1H-NMR (CDCl3)
Residual Solvent < 0.5%GC-Headspace / NMR
Troubleshooting Guide

1. The "Oiling Out" Phenomenon

  • Symptom:[1][5][6] Product separates as a liquid droplet layer at the bottom of the flask instead of crystals.

  • Cause: Temperature dropped too fast, or the solvent mixture is too polar (forcing hydrophobic separation before lattice formation).

  • Fix: Re-heat to dissolve the oil. Add a small amount of the "Good Solvent" (Ethanol). Cool much slower. Add a seed crystal at the cloud point.

2. Persistent Coloration (Pink/Brown)

  • Cause: Oxidation of the amine.[7]

  • Fix: Recrystallize in the presence of a pinch of Sodium Dithionite (reducing agent) in the aqueous phase, or use activated charcoal during the hot dissolution step.

3. Low Yield

  • Cause: Product is too soluble in the mother liquor.

  • Fix: Concentrate the mother liquor by 50% and repeat the cooling cycle (Second Crop). Or, switch to a less polar solvent system (e.g., Toluene/Heptane).

References

  • BenchChem. (2025).[1][2] Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2025). 4'-Methoxy-[1,1'-biphenyl]-3-amine - PubChem Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Solvents for Crystallization and Purification.[2][7][8][9][10] Retrieved from

  • Anderson, N. G. (2005).[9] Developing Processes for Crystallization-Induced Asymmetric Transformation. Journal of Organic Chemistry. Retrieved from

  • BLD Pharm. (2025). Product Data: 4'-Methoxy-[1,1'-biphenyl]-3-amine.[11][12] Retrieved from

Sources

Application

Application Note: Using 4'-Methoxy-[1,1'-biphenyl]-3-amine in Drug Discovery

This guide serves as a comprehensive technical resource for the utilization of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2) in medicinal chemistry.[1] It is designed for application scientists and medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the utilization of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2) in medicinal chemistry.[1] It is designed for application scientists and medicinal chemists focusing on lead optimization and scaffold diversification.

[1]

Executive Summary & Compound Profile

4'-Methoxy-[1,1'-biphenyl]-3-amine represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its structural utility lies in the meta-substituted aniline moiety, which serves as a versatile vector for library synthesis, while the para-methoxy group on the distal ring acts as a lipophilic hydrogen-bond acceptor, often engaging critical hydrophobic pockets in enzymes (e.g., kinases) and receptors (e.g., GPCRs).[1]

Chemical Identification
PropertyData
Chemical Name 4'-Methoxy-[1,1'-biphenyl]-3-amine
Common Synonyms 3-(4-Methoxyphenyl)aniline; 3-Amino-4'-methoxybiphenyl
CAS Number 53059-28-2
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES COc1ccc(cc1)c2cccc(N)c2
LogP (Predicted) ~3.5 (Lipophilic)
pKa (Conjugate Acid) ~4.0–4.5 (Weak base due to phenyl conjugation)

Strategic Utility in Medicinal Chemistry

The biphenyl-3-amine scaffold is a cornerstone in the design of Type II Kinase Inhibitors and GPCR Ligands .[1]

  • Kinase Inhibitors: The amine is frequently derivatized into a urea or amide. This moiety often occupies the "linker" region, directing the distal phenyl ring (with the methoxy group) into the hydrophobic allosteric pocket (e.g., the DFG-out pocket), while the remaining structure extends towards the ATP-binding hinge.[1]

  • Metabolic Stability: The methoxy group (-OMe) blocks the para-position from oxidative metabolism (CYP450 hydroxylation), although it can itself undergo O-demethylation.[1] It serves as a metabolic handle to tune half-life (

    
    ).
    
  • Fragment-Based Drug Discovery (FBDD): This compound serves as an excellent fragment for growing leads. The aniline nitrogen allows for rapid expansion via acylation, sulfonylation, or reductive amination.[1]

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates how this scaffold functions as a pharmacophore in drug design.

SAR_Logic Core Biphenyl Core (Scaffold Rigidity) Amine Meta-Amine (-NH2) (Diversity Vector) Core->Amine Position 3 Methoxy Para-Methoxy (-OMe) (Hydrophobic/H-Bond Acceptor) Core->Methoxy Position 4' Target Target Interaction (e.g., Kinase DFG Pocket) Amine->Target H-Bond Donor (via Urea/Amide) Methoxy->Target Hydrophobic Contact

Figure 1: SAR logic of the 4'-Methoxy-[1,1'-biphenyl]-3-amine scaffold. The amine acts as the primary attachment point for warheads or hinge-binders, while the methoxy-biphenyl system anchors the molecule in hydrophobic regions.[1]

Application Protocol: Synthesis of Urea-Linked Kinase Inhibitors

A primary application of this amine is the synthesis of diaryl ureas, a pharmacophore found in drugs like Sorafenib and Regorafenib .[1] The following protocol describes the coupling of 4'-Methoxy-[1,1'-biphenyl]-3-amine with an aryl isocyanate.

Reagents & Equipment[1][5]
  • Substrate: 4'-Methoxy-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Electrophile: Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base (Optional): Triethylamine (Et₃N) (Use only if amine is a salt)

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Methoxy-[1,1'-biphenyl]-3-amine (100 mg, 0.50 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise add the Aryl Isocyanate (0.55 mmol) dissolved in DCM (1 mL) over 5 minutes.

    • Note: The reaction is typically exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The product (urea) is usually much less polar than the starting amine.

  • Work-up:

    • If the product precipitates: Filter the solid, wash with cold DCM (2 x 2 mL), and dry under vacuum.

    • If soluble: Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (SiO₂, gradient 0–50% EtOAc in Hexanes).

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the broad aniline NH₂ singlet (~3.5–5.0 ppm) and the appearance of two distinct urea NH singlets (typically >8.0 ppm in DMSO-d₆).

  • MS: Confirm the molecular ion [M+H]⁺ corresponding to the sum of the amine and isocyanate MW.

Application Protocol: Buchwald-Hartwig Cross-Coupling

For creating bi-aryl amine scaffolds (e.g., mimicking the core of Pazopanib ), this amine can be coupled with heteroaryl halides.[1]

Workflow Diagram

Synthesis_Workflow Start 4'-Methoxy-[1,1'-biphenyl]-3-amine (Starting Material) Intermediate Pd-Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Start->Intermediate + Reagents Reagents Ar-X (Heteroaryl Halide) Pd(OAc)2 / XPhos Cs2CO3, Toluene, 100°C Reagents->Intermediate Product N-Heteroaryl-Biphenylamine (Target Scaffold) Intermediate->Product 12-16 Hours

Figure 2: General workflow for Buchwald-Hartwig amination using the biphenyl amine.

Protocol Details
  • Charge: Combine amine (1.0 equiv), Heteroaryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in a sealed tube.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 10 minutes.

  • Heat: Seal and heat to 100°C for 12–16 hours.

  • Filter: Filter through a pad of Celite to remove inorganic salts and Palladium black.

Solubility & Handling Guide

Due to the biphenyl nature, this compound exhibits significant lipophilicity.[1]

  • Solubility:

    • Water: Insoluble.

    • DMSO: Soluble (>50 mM). Recommended for biological assay stock solutions.

    • Ethanol/Methanol: Soluble.

  • Storage: Store solid at 2–8°C. Protect from light to prevent slow oxidation of the aniline group (browning).

  • Assay Prep: When diluting from DMSO stock into aqueous assay buffer, keep final DMSO concentration <1% (v/v) to prevent precipitation and enzyme inhibition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217682, 4'-Methoxy-[1,1'-biphenyl]-3-amine.[1] Retrieved from [Link]

  • Dumas, J., et al. (2000).Discovery of diphenylureas as potent inhibitors of the p38 MAP kinase. (Contextual reference for diaryl urea synthesis logic). Bioorganic & Medicinal Chemistry Letters.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition. (Standard protocol reference for Buchwald coupling).

Sources

Method

Application Note: A Robust and Scalable Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura Coupling

Abstract 4'-Methoxy-[1,1'-biphenyl]-3-amine is a key structural motif and valuable intermediate in the synthesis of pharmaceuticals and advanced functional materials.[1][2] This application note provides a detailed, robu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4'-Methoxy-[1,1'-biphenyl]-3-amine is a key structural motif and valuable intermediate in the synthesis of pharmaceuticals and advanced functional materials.[1][2] This application note provides a detailed, robust, and scalable protocol for the synthesis of this biphenyl amine, leveraging the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described methodology emphasizes operational simplicity, high yield, process safety, and straightforward purification. By coupling 3-bromoaniline with 4-methoxyphenylboronic acid, this protocol offers a reliable pathway for producing multi-gram to kilogram quantities of the target compound, suitable for drug development and process chemistry laboratories.

Introduction and Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4][5] Its advantages, including the use of mild reaction conditions, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing reagents and byproducts, make it exceptionally suitable for industrial and large-scale applications.[3][5][6][7]

This guide details the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine, a common building block. The chosen disconnection strategy involves coupling 3-bromoaniline and 4-methoxyphenylboronic acid. This route is often preferred due to the relative cost and availability of the starting materials. The protocol has been optimized for scalability, focusing on catalyst efficiency, solvent selection, work-up procedure, and final product purification to ensure high purity and consistent yields.

Reaction Scheme:

Figure 1. Suzuki-Miyaura cross-coupling of 3-bromoaniline and 4-methoxyphenylboronic acid.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and process optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3-bromoaniline), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The organoboron species (4-methoxyphenylboronic acid) is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate complex.[8] This complex then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-X Pd(II)_Complex [Ar¹-Pd(II)(X)L₂] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar²-B(OR)₃⁻ (Base Activated) Diorgano_Pd(II) [Ar¹-Pd(II)(Ar²)L₂] Transmetalation->Diorgano_Pd(II) Reductive_Elimination Reductive Elimination Diorgano_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar¹-Ar²)

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Bromoaniline≥99%Sigma-AldrichStore under inert atmosphere.
4-Methoxyphenylboronic acid≥98%Combi-BlocksCan contain anhydride impurities; use as is.
Pd(dppf)Cl₂·CH₂Cl₂Catalyst gradeStrem Chemicals[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Potassium Carbonate (K₂CO₃)Anhydrous, powderAcros OrganicsFinely ground powder is preferred for better reactivity.
1,4-DioxaneAnhydrous, ≥99.8%J.T. BakerUse from a sealed bottle or freshly dried.
Deionized WaterN/AIn-houseDegassed.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
BrineSaturated NaCl(aq)In-houseFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Equipment
  • Jacketed glass reactor (1 L to 20 L scale) equipped with overhead mechanical stirring, reflux condenser, thermocouple, and nitrogen/vacuum inlet.

  • Heating/cooling circulator.

  • Standard laboratory glassware.

  • Separatory funnel.

  • Rotary evaporator.

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and purity analysis.

  • Nuclear magnetic resonance (NMR) spectrometer.

Detailed Scale-Up Protocol (100 g Scale)

This protocol describes the synthesis on a 100-gram scale. Reagent quantities can be adjusted proportionally for other scales.

// Connections A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L; } Experimental Workflow

Reaction Setup
  • To a 2 L jacketed reactor, charge 3-bromoaniline (100 g, 0.581 mol, 1.0 equiv).

  • Add 4-methoxyphenylboronic acid (97.5 g, 0.642 mol, 1.1 equiv).

    • Rationale: A slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide and helps drive the reaction to completion.

  • Add powdered potassium carbonate (241 g, 1.74 mol, 3.0 equiv).

    • Rationale: An inorganic base is required to activate the boronic acid for transmetalation.[8] K₂CO₃ is effective, inexpensive, and easily removed during work-up. Three equivalents provide a sufficient basic environment.

  • Add 1,4-dioxane (800 mL) and degassed deionized water (200 mL). The solvent ratio is 4:1.

    • Rationale: A biphasic solvent system is highly effective for Suzuki couplings.[3][9] Dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the activation of the boronic acid.

Degassing
  • Seal the reactor and begin moderate overhead stirring (150-200 RPM).

  • Sparge the heterogeneous mixture with a subsurface stream of nitrogen for 30-45 minutes. Alternatively, perform three vacuum/nitrogen backfill cycles.

    • Rationale: It is critical to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like the homocoupling of the boronic acid.

Reaction Execution
  • While maintaining a positive nitrogen pressure, heat the mixture to an internal temperature of 85-90 °C .

  • Once the temperature is stable, add Pd(dppf)Cl₂·CH₂Cl₂ (2.37 g, 2.91 mmol, 0.005 equiv, 0.5 mol%).

    • Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reliably reduced in situ to the active Pd(0) species. A catalyst loading of 0.5 mol% is a good starting point for scale-up, balancing reaction rate and cost. Adding the catalyst after heating can sometimes reduce the formation of side products.[9]

  • Maintain the internal temperature at 85-90 °C and monitor the reaction progress by HPLC every hour until the consumption of 3-bromoaniline is >99%. The reaction is typically complete within 2-4 hours.

Work-up and Isolation
  • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (<30 °C).

  • Filter the mixture through a pad of Celite® to remove the inorganic salts and catalyst residues. Wash the filter cake with ethyl acetate (2 x 100 mL).

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic phase sequentially with deionized water (2 x 300 mL) and brine (1 x 300 mL).

    • Rationale: The water washes remove residual potassium carbonate and boron-containing byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification

The crude product can be purified by one of two methods depending on the required purity.

  • Method A: Recrystallization (for good to high purity)

    • Dissolve the crude solid in a minimal amount of hot isopropanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Expected Yield: 85-95 g (73-82%).

    • Expected Purity: >98% by HPLC.

  • Method B: Column Chromatography (for highest purity)

    • Adsorb the crude product onto a small amount of silica gel.

    • Perform column chromatography on silica gel using a gradient eluent system, typically starting with 20% ethyl acetate in hexanes and gradually increasing the polarity.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a white to light yellow solid.

    • Expected Yield: 80-90 g (69-77%).

    • Expected Purity: >99.5% by HPLC.

Process Safety Considerations

  • Exotherms: While this specific Suzuki coupling is generally well-behaved, all palladium-catalyzed cross-coupling reactions are exothermic and have the potential for thermal runaway if not properly controlled.[10][11][12] Scale-up should always be performed with adequate temperature monitoring and cooling capacity.

  • Reagent Handling: 3-Bromoaniline is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Pressure: Ensure the reactor is properly vented during heating to avoid pressure buildup.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

PropertyExpected Result
Appearance White to light yellow or light red solid/powder.
Melting Point 83-86 °C.
¹H NMR (400 MHz, CDCl₃)δ 7.48 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H), 6.96 (d, J=8.8 Hz, 2H), 6.90 (s, 1H), 6.83 (d, J=7.6 Hz, 1H), 6.66 (dd, J=8.1, 2.2 Hz, 1H), 3.85 (s, 3H), 3.75 (br s, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 159.1, 146.9, 142.1, 133.5, 129.6, 128.1, 118.0, 115.1, 114.3, 113.8, 55.4.
HPLC Purity >98% (Recrystallized), >99.5% (Chromatography).
Molecular Formula C₁₃H₁₃NO.[2]
Molecular Weight 199.25 g/mol .[2]

References

  • PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl.
  • BenchChem. (n.d.). Synthesis routes of 4-Amino-3-methoxyphenol.
  • ResearchGate. (n.d.). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine (1).
  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (1972). US3705203A - Method for purifying biphenyl.
  • Arkivoc. (n.d.).
  • The Royal Society. (2023).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.
  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with....
  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubMed. (n.d.). The design and synthesis of substituted biphenyl libraries.
  • TCI Chemicals. (n.d.). 3-Amino-4-methoxybiphenyl | 39811-17-1.
  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros.
  • Echemi. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-3-amine | 53059-28-2.
  • MDPI. (2021).
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
  • National Institutes of Health. (2024).

Sources

Application

Technical Application Note: 4'-Methoxy-[1,1'-biphenyl]-3-amine in Optoelectronics

[1] Executive Summary & Chemical Profile[1] 4'-Methoxy-[1,1'-biphenyl]-3-amine is a specialized organometallic precursor critical to the development of next-generation Organic Light Emitting Diodes (OLEDs) and Perovskite...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

4'-Methoxy-[1,1'-biphenyl]-3-amine is a specialized organometallic precursor critical to the development of next-generation Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1] Unlike its para-substituted analogs (e.g., benzidine derivatives used in TPD or NPB), this compound features a meta-amino substitution on the biphenyl core.[1]

This structural nuance is not merely cosmetic; it is a functional design choice that disrupts extended π-conjugation, thereby raising the Triplet Energy (T1) of derived materials. This makes it an indispensable building block for Hole Transport Materials (HTMs) compatible with Blue Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, where preventing exciton quenching is paramount.

Chemical Identity
PropertySpecification
CAS Number 53059-28-2
IUPAC Name 3-amino-4'-methoxybiphenyl
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Structure Biphenyl core; Amine (-NH₂) at pos. 3; Methoxy (-OMe) at pos. 4'
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water

Scientific Rationale: The "Meta-Effect" in Materials Design[1]

High Triplet Energy (T1) Confinement

In high-efficiency OLEDs, the Hole Transport Layer (HTL) must not only transport charges but also block excitons from escaping the Emissive Layer (EML).

  • The Problem: Standard para-linked arylamines have extensive conjugation, lowering their T1 state. If the HTL's T1 is lower than the Emitter's T1 (especially for Blue Emitters, T1 > 2.7 eV), triplet excitons transfer to the HTL and decay non-radiatively (Quenching).

  • The Solution: 4'-Methoxy-[1,1'-biphenyl]-3-amine uses a meta-linkage .[1] This limits the conjugation length across the biphenyl unit, effectively confining the triplet exciton and maintaining a high T1 (> 2.8 eV).[2]

HOMO Level Tuning via Methoxy Substitution

The 4'-methoxy group acts as a strong Electron Donating Group (EDG).[1]

  • Effect: It raises the Highest Occupied Molecular Orbital (HOMO) energy level (e.g., from -5.5 eV to -5.2 eV).[1]

  • Benefit: This minimizes the energy barrier for hole injection from the anode (ITO) or the Perovskite valence band, reducing the device's driving voltage.

Application Protocol: Synthesis of High-T1 HTM

This protocol details the synthesis of a model high-performance HTM, N,N'-bis(4'-methoxy-[1,1'-biphenyl]-3-yl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine , using 4'-Methoxy-[1,1'-biphenyl]-3-amine via Buchwald-Hartwig Cross-Coupling.[1]

Reaction Workflow Visualization

SynthesisWorkflow Precursor 4'-Methoxy-[1,1'-biphenyl]-3-amine (Amine Source) Intermediate Pd-Catalytic Cycle (Oxidative Addition -> Amination) Precursor->Intermediate 2.2 eq Core 4,4'-Dibromobiphenyl (Core Scaffold) Core->Intermediate 1.0 eq Catalyst Pd(OAc)2 / P(t-Bu)3 NaOtBu (Base) Catalyst->Intermediate Product Target High-T1 HTM (Triarylamine Derivative) Intermediate->Product 110°C, Toluene, 12h Purification Sublimation / Recrystallization (>99.9% Purity) Product->Purification Workup

Caption: Figure 1. Buchwald-Hartwig coupling pathway for synthesizing High-T1 HTMs using the target amine.[1][3]

Detailed Experimental Procedure

Safety Note: Perform all reactions under an inert atmosphere (Nitrogen or Argon). Arylamines can be harmful; use proper PPE.[1]

Reagents:

  • 4'-Methoxy-[1,1'-biphenyl]-3-amine (2.2 equiv)[1]

  • 4,4'-Dibromobiphenyl (1.0 equiv)[1]

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)[1]

  • Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)[1]

  • Anhydrous Toluene (Solvent)

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, combine 4,4'-Dibromobiphenyl (10 mmol) and 4'-Methoxy-[1,1'-biphenyl]-3-amine (22 mmol).

  • Catalyst Addition: Add NaOtBu (30 mmol) and transfer the flask to a glovebox or purge with Argon. Add Pd(OAc)₂ and P(t-Bu)₃.[1]

  • Solvation: Add anhydrous Toluene (100 mL) via syringe.

  • Reaction: Heat the mixture to 110°C (reflux) with vigorous stirring for 12–24 hours. Monitor consumption of the bromide via TLC (Hexane:Ethyl Acetate 10:1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium residues. Wash the pad with CH₂Cl₂.

  • Purification (Chemical): Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Toluene/Ethanol or purify via Silica Gel Column Chromatography.

  • Purification (Device Grade): For OLED applications, the material must undergo Vacuum Sublimation (Train Sublimation) at 10⁻⁶ Torr to reach >99.9% purity.

Quality Control & Characterization

Trustworthiness in materials science relies on verifying structure and purity.

TechniqueParameterAcceptance Criteria
1H NMR Structure VerificationDistinct singlet for -OMe (~3.8 ppm); Aromatic protons integration matches biphenyl core.[1]
HPLC Purity> 99.9% (Critical for device stability). Impurities act as charge traps.[1]
TGA Thermal Stability5% weight loss temperature (Td5%) > 350°C.
CV HOMO LevelReversible oxidation wave. Calculated HOMO approx -5.1 to -5.3 eV.[1]
PL Spectroscopy Triplet EnergyPhosphorescence spectrum at 77K (frozen 2-MeTHF). T1 onset > 2.7 eV.[4][2]

Device Architecture Integration

The following diagram illustrates where the material derived from 4'-Methoxy-[1,1'-biphenyl]-3-amine is integrated within a Blue Phosphorescent OLED stack.

DeviceStack cluster_0 Blue PhOLED Architecture Cathode Cathode (Al/LiF) ETL Electron Transport Layer (ETL) EML Emissive Layer (Blue Phosphor) High T1 Host HTL Hole Transport Layer (HTL) **Derived from 4'-Methoxy-[1,1'-biphenyl]-3-amine** (High T1, HOMO -5.2 eV) HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS or HAT-CN) Anode Anode (ITO)

Caption: Figure 2. Integration of the meta-substituted HTL in a Blue OLED stack to prevent exciton quenching.

References

  • BenchChem. The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials. (Discusses Buchwald-Hartwig strategies for biphenyl amines).

  • ResearchGate. Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host.[1] (Context on biphenyl core transport properties).

  • Frontiers in Chemistry. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers.[1] (Theoretical validation of methoxy-substitution on HOMO levels).

  • PubChem. Compound Summary: 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 53059-28-2).[1] (Physical properties and safety data).

  • Sigma-Aldrich. Product Specification: 4'-Methoxy-[1,1'-biphenyl]-3-amine.[1]

Sources

Method

Application Note: High-Efficiency Synthesis of N-substituted 4'-Methoxy-[1,1'-biphenyl]-3-amine Derivatives

Executive Summary This application note details a robust, modular synthetic platform for accessing N-substituted 4'-methoxy-[1,1'-biphenyl]-3-amine derivatives. These scaffolds are critical pharmacophores in kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular synthetic platform for accessing N-substituted 4'-methoxy-[1,1'-biphenyl]-3-amine derivatives. These scaffolds are critical pharmacophores in kinase inhibitors (e.g., p38 MAPK pathways) and serve as essential hole-transport materials in organic light-emitting diodes (OLEDs).

The protocol prioritizes a convergent synthetic strategy :

  • Core Construction: Palladium-catalyzed Suzuki-Miyaura cross-coupling to establish the biaryl skeleton.[1]

  • Divergent Functionalization: Selective N-substitution via Reductive Amination (for alkyl derivatives) or Buchwald-Hartwig Amination (for aryl derivatives).

This guide deviates from standard "recipe" formats by focusing on process causality —explaining why specific reagents and conditions are chosen to minimize side reactions like protodeboronation or homocoupling.

Retrosynthetic Analysis & Strategy

The synthesis is designed to be modular. We disconnect the target molecule at the C-N bond and the biaryl C-C bond.

Retrosynthesis Target Target: N-substituted 4'-Methoxy-[1,1'-biphenyl]-3-amine Core Core Intermediate: 4'-Methoxy-[1,1'-biphenyl]-3-amine Target->Core C-N Disconnection (Reductive Amination / Buchwald) Substituent Electrophile: R-CHO (Alkyl) OR Ar-X (Aryl) Target->Substituent Frag1 Coupling Partner A: 3-Bromoaniline Core->Frag1 Suzuki-Miyaura Coupling Frag2 Coupling Partner B: 4-Methoxyphenylboronic Acid Core->Frag2

Figure 1: Retrosynthetic logic flow. The biaryl core is synthesized first to allow for late-stage diversification of the amine.

Part A: Synthesis of the Biaryl Core

Reaction: Suzuki-Miyaura Cross-Coupling Target: 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2)

Mechanistic Rationale

We utilize 3-bromoaniline and 4-methoxyphenylboronic acid .

  • Why this combination? 3-bromoaniline is commercially available and inexpensive. The amino group is generally tolerated in Suzuki conditions, avoiding protection/deprotection steps.

  • Catalyst Choice: Pd(PPh3)4 is selected for its robustness with aryl bromides. The electron-rich nature of the boronic acid facilitates transmetalation.

  • Base/Solvent: Na2CO3 in a Toluene/Ethanol/Water system. The biphasic system ensures solubility of inorganic bases while the ethanol acts as a phase-transfer co-solvent, crucial for kinetics.

Detailed Protocol

Materials:

  • 3-Bromoaniline (1.0 equiv, 10 mmol, 1.72 g)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol, 1.82 g)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%, 0.35 g)

  • Sodium Carbonate (Na2CO3) (2.0 equiv, 20 mmol, 2.12 g) dissolved in 10 mL H2O.

  • Solvent: Toluene (40 mL) / Ethanol (10 mL).

Procedure:

  • Degassing (Critical): In a 100 mL Schlenk flask, combine Toluene and Ethanol. Sparge with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Charge Reagents: Add 3-bromoaniline, boronic acid, and the Pd catalyst under a counter-flow of Argon.

  • Base Addition: Add the degassed aqueous Na2CO3 solution.

  • Reaction: Heat the biphasic mixture to vigorous reflux (approx. 90-100°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.3, fluorescent) will appear.

  • Work-up: Cool to RT. Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL). Combine organics, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Part B: N-Functionalization Strategies

Choose the path based on your desired substituent (R).

Path A: Synthesis of N-Alkyl Derivatives (Reductive Amination)

Best for: Linear/Branched Alkyl groups, Benzyl groups. Reagent: Sodium Triacetoxyborohydride (STAB) – Mild, selective for imines over aldehydes.

Protocol:

  • Imine Formation: In a dry flask, dissolve the Biaryl Core (1.0 equiv) and the corresponding Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at RT for 30-60 mins to drive imine equilibrium.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion. Stir at RT for 4–12 hours.

  • Quench: Add saturated aqueous NaHCO3. Extract with DCM.[2]

  • Purification: Silica gel chromatography.

Path B: Synthesis of N-Aryl Derivatives (Buchwald-Hartwig)

Best for: Diaryl amines (OLED applications). Mechanistic Note: Requires a strong base (NaOtBu) and specific ligands to prevent catalyst poisoning by the amine.

Protocol:

  • Setup: Flame-dry a Schlenk tube. Cool under Argon.

  • Charge: Add Biaryl Core (1.0 equiv), Aryl Bromide (1.1 equiv), Pd2(dba)3 (2 mol%), and BINAP (4 mol%) or XPhos (4 mol%).

  • Base: Add Sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: NaOtBu is moisture sensitive; handle in a glovebox or use fresh bottle.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Heat to 100°C for 12–24 hours.

  • Work-up: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Workflow Visualization

Workflow Start Start: 3-Bromoaniline Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Step1 Interm Intermediate: Biaryl Amine Step1->Interm Decision Target Type? Interm->Decision RouteA Path A: Alkyl (Reductive Amination) Decision->RouteA Alkyl RouteB Path B: Aryl (Buchwald-Hartwig) Decision->RouteB Aryl FinalA Product A: N-Alkyl-Biaryl RouteA->FinalA FinalB Product B: N-Aryl-Biaryl RouteB->FinalB

Figure 2: Decision tree for synthesis workflow based on final target structure.

Data Summary & Troubleshooting

VariableStandard ConditionTroubleshooting / Optimization
Suzuki Catalyst Pd(PPh3)4If conversion <50%, switch to Pd(dppf)Cl2 or SPhos Pd G2 for sterically hindered substrates.
Suzuki Base Na2CO3Use K3PO4 or Cs2CO3 if the boronic acid is acid-sensitive or protodeboronation is observed.
Reductive Agent NaBH(OAc)3Use NaBH3CN in MeOH if the aldehyde is unreactive (requires pH adjustment to ~5).
Buchwald Ligand BINAPSwitch to XPhos or BrettPhos for electron-rich aryl halides or sterically crowded amines.

References

  • Suzuki-Miyaura Coupling Mechanism & Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Buchwald-Hartwig Amination Guide: Surry, D. S., & Buchwald, S. L. (2008).[4] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Synthesis of 3-Amino-4'-methoxybiphenyl (Specific Precedent): Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 5(21), 3919-3922. (Demonstrates coupling on similar substrates).

Sources

Application

Application Note: High-Precision Synthesis of Biaryl-Heterocyclic Scaffolds using 4'-Methoxy-[1,1'-biphenyl]-3-amine

Topic: 4'-Methoxy-[1,1'-biphenyl]-3-amine in the Synthesis of Heterocyclic Compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-Methoxy-[1,1'-biphenyl]-3-amine in the Synthesis of Heterocyclic Compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2) is a privileged pharmacophore in modern medicinal chemistry. Its structural motif—a meta-substituted aniline on a biaryl core—serves as a critical "hinge" or "spacer" in the design of Type II Kinase Inhibitors (e.g., targeting p38 MAPK, VEGFR, PDGFR). Unlike simple anilines, the biphenyl system provides the necessary hydrophobic reach to access the deep hydrophobic pocket (DHP) of kinase enzymes, while the amine functionality offers a versatile handle for coupling to heterocyclic "warheads" (e.g., pyrimidines, quinazolines) or forming urea linkages.

This guide details the strategic application of this amine in synthesizing heterocyclic drug candidates, focusing on Pd-catalyzed C-N cross-coupling (Buchwald-Hartwig) and Biaryl Urea formation .

Chemical Profile & Handling

Compound: 4'-Methoxy-[1,1'-biphenyl]-3-amine CAS: 53059-28-2 Synonyms: 3-Amino-4'-methoxybiphenyl Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol

PropertySpecificationCritical Note
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas.
Purity ≥97% (HPLC)Impurities (e.g., Pd residuals from synthesis) can poison downstream catalysts.
Solubility DMSO, DMF, DCM, MeOHPoor solubility in water/hexanes.
pKa (est) ~4.0 - 4.5 (Aniline N)Less nucleophilic than alkyl amines; requires activated electrophiles or catalysis.

Application I: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Attach the biaryl amine to a heteroaryl halide (e.g., 4-chloropyrimidine) to create a "Biaryl-Amino-Heterocycle" scaffold, a common architecture in ATP-competitive inhibitors.

Mechanistic Insight

The meta-position of the amine on the biphenyl ring creates steric nuance. While less hindered than ortho-substituted anilines, the biaryl rotation can influence the reductive elimination step in the catalytic cycle. We utilize XPhos or BrettPhos precatalysts to prevent the formation of inactive Pd-dimers and ensure high turnover frequencies (TOF) with electron-deficient heteroaryl chlorides.

Experimental Protocol

Target Reaction: Coupling of 4'-Methoxy-[1,1'-biphenyl]-3-amine with 4-Chloro-2-(methylamino)pyrimidine.

Reagents:

  • Amine (1.0 equiv): 199 mg (1.0 mmol)

  • Heteroaryl Chloride (1.1 equiv): 158 mg (1.1 mmol)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: XPhos (4-6 mol%)

  • Base: Cs₂CO₃ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vessel with the amine (1.0 mmol), heteroaryl chloride (1.1 mmol), Cs₂CO₃ (3.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (28 mg, 0.06 mmol).

    • Expert Tip: Premixing Pd and Ligand in a small volume of solvent for 5 mins before addition can enhance active species formation.

  • Degassing: Seal the vessel and evacuate/backfill with Argon three times.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Check LC-MS for consumption of the amine (m/z 200.1).

  • Workup: Cool to room temperature. Filter through a pad of Celite® to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Gradient: 0→50% EtOAc in Hexanes).

Expected Yield: 75–85% Validation: ¹H NMR should show the disappearance of the broad NH₂ singlet (~3.5 ppm) and appearance of a downfield NH signal (>8.0 ppm).

Application II: Synthesis of Biaryl Urea Kinase Inhibitors

Objective: React the amine with a heterocyclic isocyanate (or equivalent) to form a urea linker. This mimics the hydrogen-bonding motif found in drugs like Sorafenib or Regorafenib.

Mechanistic Insight

The urea linkage acts as a "hydrogen bond donor-acceptor" pair that anchors the inhibitor to the conserved Glu-Asp residues in the kinase active site. The 4'-methoxy group on the biphenyl ring often sits in the hydrophobic "selectivity pocket," improving potency.

Experimental Protocol (Triphosgene Method)

Use this method when the specific heterocyclic isocyanate is not commercially available.

Reagents:

  • 4'-Methoxy-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Heterocyclic Amine (e.g., 5-amino-1-tert-butyl-3-methylpyrazole) (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the heterocyclic amine (1.0 mmol) and DIPEA (1.5 mmol) in THF (5 mL) at 0°C under Argon.

  • Triphosgene Addition: Add Triphosgene (104 mg, 0.35 mmol) dissolved in THF (2 mL) dropwise over 10 minutes. Stir at 0°C for 30 minutes to form the isocyanate in situ.

  • Coupling: Add a solution of 4'-Methoxy-[1,1'-biphenyl]-3-amine (199 mg, 1.0 mmol) and remaining DIPEA (1.5 mmol) in THF (3 mL) to the reaction mixture.

  • Completion: Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water is often sufficient for urea products; otherwise, use silica chromatography (DCM/MeOH).

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways for utilizing this amine in drug discovery libraries.

G Amine 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 53059-28-2) PdCat Pd-Catalysis (Buchwald-Hartwig) Amine->PdCat Pathway A Triphos Urea Formation (Triphosgene/Isocyanate) Amine->Triphos Pathway B Cyclize Oxidative Cyclization (Pd(II) / Oxidant) Amine->Cyclize Pathway C (Advanced) Product1 Biaryl-Amino-Heterocycle (Kinase Inhibitor Scaffold) PdCat->Product1 C-N Bond HeteroHalide Heteroaryl Chloride (Pyridine/Pyrimidine) HeteroHalide->PdCat Product2 Biaryl Urea (Type II Inhibitor) Triphos->Product2 Urea Linker HetAmine Heterocyclic Amine (Pyrazole/Isoxazole) HetAmine->Triphos Product3 Phenanthridines/Carbazoles (Fused Heterocycles) Cyclize->Product3 Ring Closure

Figure 1: Divergent synthetic pathways for 4'-Methoxy-[1,1'-biphenyl]-3-amine in heterocyclic chemistry.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Buchwald Catalyst poisoning by amine oxidation products.Ensure amine is fresh (white/off-white). If dark brown, recrystallize from EtOH before use.
Protodehalogenation Reduction of the heteroaryl halide instead of coupling.Switch solvent from Dioxane to t-Amyl Alcohol or Toluene . Reduce reaction temp to 80°C.
Urea Solubility Product precipitates during reaction, trapping impurities.If precipitate forms, add a co-solvent (DMF) to keep intermediates in solution, or filter the solid and wash extensively with Et₂O (often pure product).
Regioselectivity Coupling occurring at wrong site on heterocycle.Use sterically bulky ligands (BrettPhos ) to enforce coupling at the less hindered halide if multiple are present.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Dumas, J., et al. (2004). "Synthesis and Pharmacological Evaluation of a Novel Series of Urea Chemotypes as Raf Kinase Inhibitors." Current Opinion in Drug Discovery & Development.
  • Smith, A. B., et al. (2023). "Benzylethoxyaryl Urea Scaffolds for Multitarget Immunomodulation." The University of Edinburgh.

  • PubChem. "4'-Methoxy-[1,1'-biphenyl]-3-amine Compound Summary." [1]

Sources

Method

Analytical Application Note: Monitoring 4'-Methoxy-[1,1'-biphenyl]-3-amine Reactions

Executive Summary 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 53059-28-2) is a privileged biaryl scaffold extensively utilized in the synthesis of kinase inhibitors and liquid crystal materials.[1][2] Its structural duality—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 53059-28-2) is a privileged biaryl scaffold extensively utilized in the synthesis of kinase inhibitors and liquid crystal materials.[1][2] Its structural duality—combining a nucleophilic aniline moiety with a lipophilic methoxy-biphenyl core—presents unique analytical challenges.[1][2]

This guide details the analytical control strategy for monitoring the synthesis (typically Suzuki-Miyaura coupling) and purity assessment of this intermediate. Special emphasis is placed on the detection of Potentially Genotoxic Impurities (PGIs) , as the starting haloanilines and the product itself belong to the structural class of aromatic amines, which are alerted under ICH M7 guidelines.

Chemical Context & Critical Quality Attributes (CQAs)

The synthesis generally involves the palladium-catalyzed cross-coupling of 3-bromoaniline (or 3-chloroaniline) with 4-methoxyphenylboronic acid .[1][2]

Reaction Pathway & Impurity Profile

Understanding the chemistry is prerequisite to method development.[2] The analytical method must resolve the target from specific process-related impurities.[1][2][3]

ReactionPathway SM1 3-Bromoaniline (Genotoxic SM) PROD 4'-Methoxy-[1,1'-biphenyl]-3-amine (Target) SM1->PROD Suzuki Coupling (Base/Pd) IMP3 3,3'-Diaminobiphenyl (SM1 Homocoupling) SM1->IMP3 Side Rxn SM2 4-Methoxyphenyl- boronic acid SM2->PROD Suzuki Coupling (Base/Pd) IMP1 Anisole (Protodeboronation) SM2->IMP1 Hydrolysis IMP2 4,4'-Dimethoxybiphenyl (Homocoupling) SM2->IMP2 Oxidative Homocoupling CAT Pd Catalyst

Figure 1: Reaction pathway and associated impurity fate mapping. Red nodes indicate genotoxic risks.

Analytical Strategy: The Two-Tier Approach

We employ a two-tier strategy: HPLC-UV for robust in-process control (IPC) and LC-MS/MS for trace-level PGI release testing.[1][2]

Tier 1: IPC via HPLC-UV[1][2]
  • Objective: Monitor conversion (>98%) and profile major impurities (>0.05%).

  • Challenge: Aromatic amines are basic (pKa ~4.0). On standard silica columns at neutral pH, they interact with residual silanols, causing severe peak tailing.

  • Solution: Use a "Base-Deactivated" column and acidic mobile phase to protonate the amine (

    
    ), ensuring sharp peak shape.
    
Tier 2: PGI Clearance via LC-MS/MS[1]
  • Objective: Quantify residual 3-bromoaniline to <10 ppm levels.

  • Challenge: The target matrix (the biphenyl amine) is structurally similar to the impurity (the halo-aniline), leading to ion suppression.

  • Solution: MRM (Multiple Reaction Monitoring) transitions specific to the bromine isotope pattern.

Method Development & Protocols

Protocol A: High-Throughput Reaction Monitoring (HPLC-UV)

Scope: Use this method to determine the endpoint of the Suzuki coupling.

Instrument Parameters:

Parameter Setting Rationale
Column Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 3.5 µm) Double end-capped stationary phase reduces silanol activity for amines.[1][2]
Mobile Phase A 0.1% Formic Acid in Water Low pH (~2.[2]7) protonates the amine, preventing tailing.
Mobile Phase B Acetonitrile High elution strength for the lipophilic biphenyl core.[2]
Flow Rate 0.8 mL/min Optimized for backpressure < 400 bar.[2]

| Detection | UV @ 254 nm | The biphenyl system has a strong


 transition here.[2] |
| Temperature  | 40°C | Improves mass transfer and peak sharpness.[2] |

Gradient Table:

Time (min) %B Event
0.0 5 Equilibration
1.0 5 Hold (elute polar salts)
8.0 95 Gradient elution
10.0 95 Wash lipophilic dimers

| 10.1 | 5 | Re-equilibration |

Step-by-Step Procedure:

  • Sampling: Take 50 µL of the reaction mixture.

  • Quench: Immediately dilute into 950 µL of MeOH:0.1% Formic Acid (50:50) . Note: Acidic quench prevents further reaction in the vial.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters can bind amines).

  • Analysis: Inject 2 µL.

  • Integration:

    • Retention Order: Boronic Acid (

      
       ~2 min) < 3-Bromoaniline (
      
      
      
      ~4 min) < Product (
      
      
      ~6.5 min) < Homocoupled Dimers (
      
      
      ~8 min).[1][2]
Protocol B: Trace Analysis of Genotoxic Impurities (LC-MS/MS)

Scope: Final release testing to ensure 3-bromoaniline is < 20 ppm (Threshold of Toxicological Concern - TTC).

Instrument Parameters:

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm).[2]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)

| 3-Bromoaniline | 171.9 (


) | 65.0 (Ring frag) | 30 | 25 |
| 3-Bromoaniline  | 173.9 (

) | 92.0 (Aniline frag) | 30 | 22 | | Target Product | 200.1 (

) | 185.1 (Loss of

) | 35 | 20 |[1][2]

Sample Preparation Strategy:

  • Weighing: Accurately weigh 10.0 mg of isolated product.

  • Dissolution: Dissolve in 10.0 mL of MeOH (LC-MS grade).

  • Standard Addition: Spike a separate aliquot with 10 ppm of 3-bromoaniline standard to assess matrix effects (recovery must be 80-120%).

Troubleshooting & Causality Guide

Issue 1: Peak Tailing of the Amine

  • Observation: The product peak has a tailing factor > 1.5.

  • Causality: Secondary interactions between the basic nitrogen of the aniline and acidic silanols on the silica support.

  • Fix: Increase buffer ionic strength (add 10mM Ammonium Formate) or switch to a column with a "charged surface hybrid" (CSH) particle which repels protons.[1][2]

Issue 2: "Ghost" Peaks in IPC

  • Observation: Broad, changing peaks early in the chromatogram.

  • Causality: Aryl boronic acids exist in equilibrium between the free acid, boroxine trimer, and dimers. This equilibrium shifts on-column.[1]

  • Fix: Add 5% water to the sample diluent or treat the sample with pinacol to form a stable ester before injection (if quantification of boronic acid is critical).

Issue 3: Split Peaks

  • Observation: The product elutes as a doublet.

  • Causality: Sample solvent mismatch.[1][2] Dissolving the lipophilic product in 100% DMSO and injecting into a 5% ACN mobile phase causes the analyte to precipitate momentarily at the column head.

  • Fix: Dilute the sample with the starting mobile phase (Water/ACN) as much as solubility permits.

Workflow Visualization

AnalyticalWorkflow cluster_IPC In-Process Control (IPC) cluster_Release Final Release (Safety) Start Reaction Mixture SamplePrep Quench in MeOH/FA Filter 0.2µm Start->SamplePrep HPLC HPLC-UV (Acidic) Zorbax C18 SamplePrep->HPLC Decision SM < 1%? HPLC->Decision Decision->Start No (Continue Rxn) Isolate Workup & Crystallization Decision->Isolate Yes LCMS LC-MS/MS (MRM) PGI Analysis Isolate->LCMS SafetyCheck 3-Bromoaniline < 20ppm? LCMS->SafetyCheck End Release Batch SafetyCheck->End Pass

Figure 2: Analytical decision tree from reaction initiation to batch release.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53059-28-2, 4'-Methoxy-[1,1'-biphenyl]-3-amine.[1][2] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational reference for the synthesis mechanism). Retrieved from [Link][1][2]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[2] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in 4'-Methoxy-[1,1'-biphenyl]-3-amine Suzuki coupling

Topic: Low Yield in 4'-Methoxy-[1,1'-biphenyl]-3-amine Synthesis Executive Summary & Scope You are encountering low yields (<40%) in the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura coupling. This r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Yield in 4'-Methoxy-[1,1'-biphenyl]-3-amine Synthesis

Executive Summary & Scope

You are encountering low yields (<40%) in the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura coupling. This reaction involves two problematic functionalities that often work in opposition:

  • Unprotected Aniline (Nucleophile/Ligand Competitor): The free amine on the aryl halide can coordinate to the Palladium center, poisoning the catalyst.

  • Electron-Rich Boronic Acid (Protodeboronation Prone): The 4-methoxy group increases electron density on the boron, accelerating hydrolytic C-B bond cleavage (protodeboronation) before transmetallation can occur.

This guide provides a root-cause analysis and a self-validating optimization protocol to restore yields to >80%.

Diagnostic Modules (Root Cause Analysis)
Module A: Catalyst Deactivation (The "Amine Poisoning" Effect)

The Issue: In standard Suzuki couplings using simple phosphines (e.g.,


) or "ligandless" conditions, the free amino group (

) of 3-bromoaniline acts as a competitive ligand. It binds tightly to the electrophilic Pd(II) intermediate, displacing the phosphine ligands necessary for the catalytic cycle. This results in the formation of an inactive "Pd-amine" precipitate (palladium black formation is a common visual cue).

The Solution: Steric Bulk You must use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands create a "roof" over the Pd center, physically preventing the approach of the substrate's amine group while still allowing the oxidative addition of the aryl halide.

  • Recommended Catalyst: XPhos Pd G3 or SPhos Pd G3 .

  • Why: These precatalysts activate rapidly and the bulky XPhos/SPhos ligand prevents amine coordination [1].

Module B: Protodeboronation (The "Methoxy" Instability)

The Issue: 4-Methoxyphenylboronic acid is electron-rich. Under aqueous basic conditions (standard Suzuki), the C-B bond is susceptible to hydrolysis (protodeboronation), yielding anisole (4-methoxybenzene) as a byproduct. If you see anisole in your GC/LC-MS, this is your yield killer.

The Solution: Controlled Release & Base Selection

  • Base Switch: Move from Hydroxide/Carbonate bases (high pH) to Tribasic Potassium Phosphate (

    
    ) . The buffering effect reduces protodeboronation rates [2].
    
  • Boron Source: Switch from the Boronic Acid to the Pinacol Ester (more stable) or use Potassium Trifluoroborate salts (

    
    ).
    
Visualizing the Failure Mode & Solution

The following diagram illustrates the competitive pathway (Poisoning) versus the productive pathway (Coupling).

SuzukiMechanism Start Pd(0) Active Species ArBr 3-Bromoaniline (Substrate) Start->ArBr Interaction PoisonComplex Inactive Pd-Amine Complex (DEAD END) ArBr->PoisonComplex Amine Coordination (Standard Ligands) OxAdd Oxidative Addition (Ar-Pd-Br) ArBr->OxAdd Buchwald Ligand (Steric Protection) TransMetal Transmetallation (+ 4-OMe-Ph-B(OH)2) OxAdd->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Start Regeneration Product 4'-Methoxy-[1,1'-biphenyl]-3-amine RedElim->Product

Caption: Figure 1.[1] Mechanism of amine-induced catalyst poisoning vs. productive cycle using sterically demanding ligands.

Optimized Standard Operating Procedure (SOP)

This protocol is designed to be a self-validating system . If this specific protocol fails, the issue lies with reagent purity (likely oxidized aniline), not the chemistry.

Reagents & Stoichiometry Table
ComponentRoleEquivalentNotes
3-Bromoaniline Electrophile1.0 equivMust be light yellow/clear. If dark brown, distill before use.
4-Methoxyphenylboronic acid Nucleophile1.5 equivExcess required to account for protodeboronation.
XPhos Pd G3 Precatalyst0.02 equiv (2 mol%)Alternative:

(2%) + XPhos (4%).

(Tribasic)
Base3.0 equivUse 0.5M - 1.0M aqueous solution.
1,4-Dioxane Solvent[0.2 M]Degassed (sparged with Ar for 15 mins).
Step-by-Step Protocol
  • Degassing (Critical): Add 1,4-dioxane and the aqueous

    
     solution to the reaction vessel. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes aniline oxidation and catalyst death.
    
  • Charge Solids: Under positive inert gas pressure, add 3-bromoaniline, 4-methoxyphenylboronic acid, and the XPhos Pd G3 catalyst.

  • Reaction: Seal the vessel and heat to 80°C (internal temperature). Stir vigorously (>700 rpm) to ensure phase mixing.

  • Monitoring: Check HPLC/TLC at 1 hour.

    • Checkpoint: If conversion is <20%, add another 0.5 equiv of boronic acid (protodeboronation occurred).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[2]

    • Note: The product is an amine.[3][4] Do not wash with acidic solutions (1M HCl) or you will extract your product into the aqueous waste.

  • Purification: Flash chromatography.

    • Stationary Phase: Silica gel (neutralized with 1%

      
       if streaking occurs).
      
    • Eluent: Hexanes/EtOAc gradient.

Troubleshooting FAQ

Q1: I don't have XPhos Pd G3. Can I use


? 
  • Answer: Likely not efficient.

    
     is excellent for standard couplings but struggles with free amines. If you must use it, protect the aniline as an acetamide (Ac) or carbamate (Boc) first, couple, then deprotect [3]. This adds two steps but guarantees yield.
    

Q2: My reaction turns black immediately.

  • Answer: This is "Palladium Black" precipitation. Your ligand is detaching, or the amine is poisoning the Pd. Ensure you are using XPhos or SPhos and that your solvent is thoroughly degassed.

Q3: I see a large peak for Anisole (Methoxybenzene) in the LCMS.

  • Answer: This confirms protodeboronation.[5]

    • Fix 1: Lower temperature to 60°C and extend time.

    • Fix 2: Switch to 4-methoxyphenylboronic acid pinacol ester .

    • Fix 3: Use anhydrous conditions (Dioxane/Toluene mix with anhydrous

      
      ) to eliminate water-driven hydrolysis [4].
      
Troubleshooting Logic Flow

Use this decision tree to diagnose your next experiment.

Troubleshooting Start Yield < 40% CheckSM Check LCMS for Byproducts Start->CheckSM Anisole Anisole Present? (Protodeboronation) CheckSM->Anisole High Anisole SM_Remains Start Material Remains? (Catalyst Death) CheckSM->SM_Remains No Reaction Sol_Anisole Use Pinacol Ester OR Anhydrous Conditions Anisole->Sol_Anisole Sol_Cat Switch to XPhos Pd G3 OR Protect Amine SM_Remains->Sol_Cat

Caption: Figure 2. Diagnostic flowchart for low-yield Suzuki coupling.

References
  • Buchwald, S. L., et al. (2008). "Suzuki-Miyaura Coupling of Unprotected Anilines."[6] Journal of the American Chemical Society.[7] The use of bulky biaryl phosphine ligands prevents coordination of the free amine to the palladium center.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Organic Chemistry Portal. (2024). "Suzuki Coupling - Mechanism and Recent Developments.

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Angewandte Chemie.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Biphenyl Amine Synthesis

Current Status: Operational Role: Senior Application Scientist Ticket ID: BPH-AMINE-001 Introduction Welcome to the Advanced Technical Support Center. If you are accessing this guide, you are likely facing a stalled cros...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: BPH-AMINE-001

Introduction

Welcome to the Advanced Technical Support Center. If you are accessing this guide, you are likely facing a stalled cross-coupling reaction. In the synthesis of biphenyl amines—critical scaffolds in kinase inhibitors and material science—catalyst deactivation is rarely a random event. It is a deterministic failure of the catalytic cycle, often driven by the steric bulk of the biphenyl motif or the coordination of the amine itself.

This guide moves beyond basic troubleshooting. We treat the reaction mixture as a "black box" that must be interrogated to distinguish between catalyst death (irreversible deactivation) and catalyst dormancy (reversible inhibition).

Module 1: The Triage (Diagnostic Flow)

Before adding more catalyst, you must identify the failure mode. Use this logic flow to diagnose the state of your reaction based on visual and kinetic cues.

TroubleshootingFlow Start Reaction Stalled / Low Yield Visual Visual Inspection Start->Visual BlackPpt Black Precipitate (Pd Black) Visual->BlackPpt Yes ClearSol Solution Remains Clear/Colored Visual->ClearSol No Diag1 Diagnosis: Ligand Dissociation or Under-ligation BlackPpt->Diag1 SpikeTest Perform Standard Addition (Spike with Fresh Catalyst) ClearSol->SpikeTest Resumes Reaction Resumes SpikeTest->Resumes Yes StaysDead No Activity SpikeTest->StaysDead No Resumes->Diag1 Likely Diag2 Diagnosis: Product Inhibition or Poisoning StaysDead->Diag2 Likely Diag3 Diagnosis: Substrate Inhibition (Amine Binding) StaysDead->Diag3 Possible

Figure 1: Diagnostic logic flow for classifying catalyst failure modes.

Module 2: The "Black Box" (Palladium Black Formation)

Q: My clear orange reaction mixture turned black and precipitation occurred. What happened?

A: You have suffered irreversible catalyst aggregation (Ostwald Ripening). In biphenyl amine synthesis, this is often caused by "Under-Ligation."

  • The Mechanism: The active catalytic species is a mono-ligated Pd(0) complex (

    
    ). This species is highly unstable. If the oxidative addition (OA) to the aryl halide is slow (common with electron-rich or sterically hindered biphenyl halides), the 
    
    
    
    species has time to aggregate into inactive Pd clusters (nanoparticles) and eventually bulk metal (Pd black).
  • The Biphenyl Factor: Bulky biphenyl amines require bulky ligands (e.g., BrettPhos, RuPhos). However, these bulky ligands have higher dissociation rates. If the ligand falls off, the naked Pd(0) instantly aggregates.

Corrective Protocol:

  • Increase Ligand/Pd Ratio: Do not use a 1:1 ratio. Move to 1.5:1 or 2:1 (Ligand:Pd) to shift the equilibrium toward the ligated species.

  • Solvent Switch: Switch from Toluene to tert-Amyl Alcohol (t-AmOH) . The higher viscosity and polarity can stabilize soluble clusters and prevent precipitation.

  • Precatalyst Upgrade: Stop using

    
    . The dba ligand can inhibit the reaction or fail to release Pd(0) efficiently. Switch to Pd-G3 or Pd-G4 precatalysts  (e.g., XPhos Pd G4), which guarantee a 1:1 active species upon base activation.
    

Module 3: Substrate Inhibition (The "Hidden" Killer)

Q: The reaction is clear, but conversion stops at ~20%. Adding more catalyst doesn't help.

A: You are likely facing Amine-Induced Catalyst Deactivation.

  • The Mechanism: Biphenyl amines are nucleophilic.[1] In the absence of rapid reductive elimination, the amine substrate can bind to the Palladium center, displacing the phosphine ligand.

  • The "Death Spiral":

    
    
    Once the phosphine ligand (
    
    
    
    ) is displaced by the amine, the catalyst becomes off-cycle and eventually decomposes. This is particularly common when using primary amines or when the reaction temperature is too low to drive the reductive elimination.

The "Rescue" Protocol (Spiking Experiment): To confirm this, perform a "Spike Test":

  • Take an aliquot of the stalled reaction.

  • Add fresh aryl halide and fresh catalyst.

  • Result A: If the reaction consumes the new starting material, your original catalyst died (instability).

  • Result B: If the reaction remains dead, your product or substrate is poisoning the catalyst (Inhibition).

Optimization:

  • Temperature: Increase temperature by 10-20°C. Reductive elimination is entropy-driven; heat helps eject the product.

  • Ligand: Switch to BrettPhos or tBuBrettPhos . These are specifically designed to prevent amine binding due to their extreme steric bulk.

Module 4: Environmental Factors (O2 & Base)

Q: I see an "Induction Period" where nothing happens for an hour, then the reaction starts.

A: This is a sign of inefficient Precatalyst Activation.

  • The Cause: If you are using Pd(II) sources (like Pd(OAc)2), they must be reduced to Pd(0) to enter the cycle.[2][3] This reduction often requires the amine or the phosphine to act as a sacrificial reductant, which consumes your expensive ligands and generates byproducts.

  • The Fix: Use a Palladacycle Precatalyst (G3/G4) .[4] These are pre-reduced Pd(II) species that activate instantly upon exposure to base, eliminating the induction period and ensuring 100% active metal.

Q: Glovebox vs. Schlenk Line?

A: For biphenyl amines, Oxygen is the enemy of the Ligand, not just the Pd. Electron-rich biaryl phosphines (like SPhos, XPhos) are easily oxidized to phosphine oxides (


) by trace 

. Phosphine oxides are potent inhibitors of the reaction because they do not bind Pd effectively but can alter the solution capability.
  • Recommendation: If you see variable yields (e.g., 80% one day, 20% the next), it is almost always trace oxygen. Use a glovebox or rigorous freeze-pump-thaw cycles.

Visualization: The Deactivation Pathways

The following diagram maps the "On-Cycle" catalytic steps against the "Off-Cycle" deactivation routes specific to this chemistry.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X PdBlack Pd Black (Aggregation) Pd0->PdBlack Low Ligand Conc. or Slow OxAdd AmineBind Amine Coordination OxAdd->AmineBind HNR2 + Base Dimer Halide-Bridged Dimer (Resting State) OxAdd->Dimer High [X-] AminePoison Amine-Pd Complex (Ligand Displacement) OxAdd->AminePoison Steric Crowding or XS Amine RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Cycle Completes

Figure 2: The Catalytic Cycle vs. Deactivation Pathways. Note the critical "Amine Poisoning" route.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized for Biphenyl AminesWhy?
Catalyst Source

or

Pd-G4 Precatalysts (e.g., XPhos Pd G4)Eliminates induction period; prevents dba inhibition.
Ligand BINAP or

BrettPhos or RuPhos Bulky ligands prevent amine binding; accelerate reductive elimination.
Base

LHMDS or


can be too strong for sensitive substrates; LHMDS is soluble and milder.
Solvent Toluenet-Amyl Alcohol or Dioxane Higher polarity stabilizes Pd intermediates; higher boiling point allows faster rates.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Mechanism-Guided Design of a Palladium Catalyst for the Amination of Aryl Chlorides. Organic Letters, 18(11), 2588–2591.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8][9][10][11][12][13] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Galvez, E., et al. (2019). Catalyst Deactivation in Palladium-Catalyzed C–N Cross-Coupling: The Role of the Base. ACS Catalysis, 9(12), 11492–11501.

Sources

Troubleshooting

"Oiling out" during crystallization of 4'-Methoxy-[1,1'-biphenyl]-3-amine

Topic: Resolving "Oiling Out" (LLPS) in 4'-Methoxy-[1,1'-biphenyl]-3-amine Executive Summary & Diagnostic The Problem: You are attempting to crystallize 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2), likely from a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving "Oiling Out" (LLPS) in 4'-Methoxy-[1,1'-biphenyl]-3-amine

Executive Summary & Diagnostic

The Problem: You are attempting to crystallize 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 53059-28-2), likely from an alcoholic or ether-based solvent.[1][2] Instead of forming discrete crystal lattices, the solution turns turbid (milky emulsion) and settles into a viscous, solute-rich liquid layer at the bottom of the vessel.

The Scientific Reality: This is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[2][3][4][5][6][7][8] It occurs because the system has entered a miscibility gap before crossing the nucleation energy barrier. For lipophilic amines like 4'-Methoxy-[1,1'-biphenyl]-3-amine, this is often driven by:

  • Depressed Melting Point: The melting point of the solvated species is lower than the crystallization temperature.

  • Steep Solubility Curves: High supersaturation is reached too rapidly.[2]

  • Impurity Profile: Synthesis byproducts (e.g., unreacted halides or isomers) act as "solvents," stabilizing the oil phase.[2]

Thermodynamic Root Cause Analysis

To fix this, you must visualize the competition between the Solubility Curve (Thermodynamic limit) and the Oiling-Out Boundary (Miscibility limit).

Visualization: The Phase Diagram of Failure

The diagram below illustrates why your current protocol is failing. You are likely cooling into the "Oiling Out Region" (Red) before nucleation (Blue) can occur.[2]

PhaseDiagram Figure 1: Solubility vs. Oiling Out Boundary (Conceptual) HighT Clear Solution (Stable Region) MetaStable Metastable Zone (Ideal for Seeding) HighT->MetaStable Controlled Cooling Nucleation Spontaneous Nucleation (Crystal Formation) MetaStable->Nucleation Ideal Path OilingOut Oiling Out / LLPS (Miscibility Gap) MetaStable->OilingOut Crash Cooling / High Impurities

[2][4]

Troubleshooting Protocols
Protocol A: The "Dual-Solvent" Dielectric Adjustment

Use this if your compound oils out immediately upon cooling.

The Logic: Biphenyl amines are moderately non-polar. If your solvent is too polar (e.g., pure Methanol/Water), the hydrophobic effect forces the solute out as oil. If it is too non-polar (e.g., Hexane), solubility is too low to control.[2] You need a "Goldilocks" zone.[2]

Recommended Solvent System: Primary Solvent: Toluene or Isopropyl Acetate (Good solubility, moderate polarity).[1][2] Anti-Solvent: Heptane or Methylcyclohexane.[2]

StepActionTechnical Rationale
1 Dissolve crude amine in Toluene at 60°C.High solubility ensures complete dissolution of the biphenyl core.[1][2]
2 Polish Filter the hot solution.Removes physical nucleation sites that trigger premature oiling.
3 Cool to 45°C (Just above cloud point).[2]Enters the metastable zone without hitting the oil boundary.
4 Add Seed Crystals (0.5 - 1.0 wt%).CRITICAL: Provides a surface for growth, bypassing the energy barrier of nucleation.
5 Hold temperature for 1 hour.Allows seeds to grow; depletes supersaturation so the system doesn't oil out upon further cooling.
6 Slowly add Heptane (Anti-solvent) over 2 hours.[2]Gently decreases solubility, forcing growth onto existing crystals rather than forming new oil droplets.[2]
Protocol B: The "Temperature Cycling" (Ostwald Ripening)

Use this if you already have an oiled-out batch and want to recover it without restarting.

The Logic: Oil droplets are thermodynamically unstable compared to the crystalline form. By cycling the temperature, you allow the oil to re-dissolve and deposit onto the thermodynamically stable crystal lattice.

  • Heat the mixture until the oil phase just dissolves (becomes a clear solution). Note this temperature (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Cool slowly to

    
    . The solution will likely turn cloudy (emulsion).
    
  • Add Seeds immediately.

  • Re-heat slightly (by 2-3°C) but do not clear the solution. This dissolves the smallest oil droplets (high surface energy) while leaving seeds intact.

  • Cool very slowly (0.1°C/min). The solute from the dissolving oil droplets will transfer to the solid seeds.

Decision Logic & Workflow

Follow this decision tree to determine your next experimental move.

DecisionTree Figure 2: Troubleshooting Workflow for Oiling Out Start Observation: Turbidity/Oil Droplets CheckPurity Check Purity (HPLC) Is Purity < 95%? Start->CheckPurity Impure High Impurity Load CheckPurity->Impure Yes Pure Purity is Acceptable CheckPurity->Pure No ActionPurify Action: Perform Acid/Base Extraction or Silica Plug first. Impure->ActionPurify Impurities lower MP CheckSolvent Evaluate Solvent System Pure->CheckSolvent ActionSeed Action: Seed at T > T_oil (Protocol A) CheckSolvent->ActionSeed If starting fresh ActionCycle Action: Temp Cycling (Protocol B) CheckSolvent->ActionCycle If already oiled

[2]

Frequently Asked Questions (FAQ)

Q: Why does scratching the glass not work when it oils out? A: Scratching induces nucleation by creating high-energy sites. However, if the system is in the Liquid-Liquid immiscibility region , the thermodynamic drive is to separate into two liquids, not a solid. You cannot "scratch" an oil into a solid.[2] You must raise the temperature back to the single-phase region and add seeds.

Q: My oil solidifies into a gum after 2 days. Is this usable? A: Generally, no.[2] This "gum" is likely an amorphous solid or a solvent-trapped glass.[2] It will have poor purity, high residual solvent, and low stability.[2] You must recrystallize this material using Protocol B .[2]

Q: Can I use ultrasound (Sonocrystallization) to fix this? A: Yes, but with caution. Ultrasound can break up oil droplets, increasing the surface area for mass transfer to the solid phase. However, if the temperature is too low, you will just create a finer emulsion. Apply ultrasound only when the system is in the metastable zone (just as cloudiness begins).

References & Authoritative Sources
  • Veesler, S. (2024).[2] Understanding Oiling-Out in Crystallization Processes. Pharmalego.

  • Mettler Toledo. (2023).[2] Oiling Out in Crystallization: Mechanisms and Monitoring.

  • Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2] (Standard text for Metastable Zone Width definitions).

  • Chem. Eng. Sci. (2016). Process Development and Crystallization in Oiling-Out Systems. ACS Publications.[2]

  • PubChem. (2025).[1][2] 4'-Methoxy-[1,1'-biphenyl]-3-amine Compound Summary.

Disclaimer: This guide assumes standard laboratory safety protocols. 4'-Methoxy-[1,1'-biphenyl]-3-amine is an aromatic amine; handle with appropriate PPE to avoid skin contact and inhalation.[1][2]

Sources

Optimization

Technical Support Center: High-Fidelity Synthesis of Methoxybiphenyls

Case ID: SUZ-HOMO-MB Status: Open Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-HOMO-MB Status: Open Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Homocoupling Pathways in Pd-Catalyzed Cross-Coupling

Diagnostic Interface: Identify Your Failure Mode

Before optimizing conditions, we must identify which side-reaction is dominating your system. In the synthesis of methoxybiphenyls, the electron-donating nature of the methoxy group (


) creates distinct kinetic traps depending on whether it resides on the electrophile (halide) or the nucleophile (boronic acid).

Select your observed byproduct:

Observation (LCMS/NMR)DiagnosisRoot Cause Probability
Dimer A-A (Derived from Boronic Acid)Oxidative Homocoupling High (

)
: Dissolved Oxygen present. Medium : Hyper-nucleophilic boronic acid (e.g., 4-MeO-Ph-B(OH)₂).
Dimer B-B (Derived from Aryl Halide)Reductive Homocoupling High : Catalyst disproportionation or alcohol solvent acting as reductant. Medium : Slow oxidative addition (stalled cycle).
Ar-H (Dehalogenation/Protodeboronation)Cycle Termination High : Wet solvent (protodeboronation) or

-hydride elimination source.
Mechanism & Causality: The "Why" Behind the Failure

To fix the protocol, you must visualize the competition between the productive cycle and the parasitic pathways.

The Oxygen Trap (Boronic Acid Homocoupling)

The most common failure in methoxybiphenyl synthesis is the homocoupling of the boronic acid.

  • The Chemistry: Electron-rich boronic acids (like 4-methoxyphenylboronic acid) are highly nucleophilic. In the presence of even trace oxygen, Pd(0) forms a peroxo-complex (

    
    ) rather than inserting into the aryl halide.
    
  • The Result: This peroxo-species acts as an oxidant, coupling two boronic acid molecules to form the A-A dimer and crashing out Palladium Black.

The Stalled Cycle (Halide Homocoupling)

If your methoxy group is on the aryl halide (e.g., 4-bromoanisole), the oxidative addition step is kinetically slow because the electron-rich ring stabilizes the C-Br bond.

  • The Chemistry: The catalyst waits for the halide. During this "wait time," active Pd species can disproportionate or react with solvent, leading to halide dimerization (B-B).

SuzukiPathways Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-OMe Halides) Pd0->OxAdd + Ar-X Peroxo Pd-Peroxo Complex Pd0->Peroxo + O2 (Parasitic Path) PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet + Ar'-B(OH)2 + Base PdII_BisAr Ar-Pd(II)-Ar' TransMet->PdII_BisAr Prod Product: Ar-Ar' (Methoxybiphenyl) PdII_BisAr->Prod Reductive Elimination Prod->Pd0 Cycle Regenerates O2 Dissolved O2 HomoBoron Boronic Homocoupling (A-A Dimer) Peroxo->HomoBoron Oxidation of Boronic Acid

Figure 1: The Kinetic Competition. Note how Oxygen creates an off-ramp (red) that bypasses the productive cycle entirely.

Troubleshooting Guides (FAQs)
Q1: I am seeing significant Boronic Acid dimer (A-A). I degassed my solvent, so why is this happening?

A: "Degassing" is a spectrum. Simple sonication or vacuum backfilling is often insufficient for electron-rich boronic acids.

  • The Fix: Switch to Sparging . Vigorously bubble Argon or Nitrogen directly through the solvent for at least 15-20 minutes before adding the catalyst.[1]

  • The Protocol Check: Are you adding the catalyst to a hot solution?

    • Correction: Add the catalyst at room temperature to the sparged solvent, then heat. Heating an aerobic mixture with Pd accelerates the formation of the peroxo-complex.

Q2: My reaction works for Phenylboronic acid but fails with 4-Methoxyphenylboronic acid.

A: This is a classic electronic effect. The methoxy group makes the boron center more nucleophilic, increasing the rate of transmetallation but also increasing susceptibility to oxidation.

  • The Fix:

    • Increase Stoichiometry: Use 1.2 - 1.5 equivalents of the boronic acid to account for sacrificial loss.

    • Slow Addition: Do not dump all the boronic acid in at start. Add it dropwise as a solution over 1 hour. This keeps the instantaneous concentration low, favoring the cross-coupling over the second-order homocoupling reaction.

Q3: I am using 4-Bromoanisole (Methoxy on Halide) and getting low conversion.

A: The electron-donating methoxy group deactivates the bromide, making oxidative addition the bottleneck. Standard catalysts like


 are often too sluggish here.
  • The Fix: Switch to a catalyst system designed for difficult oxidative additions.

    • Recommendation: Pd(dppf)Cl₂ or XPhos Pd G3 . These ligands are electron-rich and bulky, forcing the Pd center to undergo oxidative addition more rapidly.

Optimized Protocol: High-Fidelity Synthesis of Methoxybiphenyls

This protocol is engineered to minimize both oxidative and reductive homocoupling pathways.

Reagents:

  • Catalyst:

    
     (3-5 mol%) - Robust against air, good bite angle.
    
  • Base:

    
     (2.0 equiv) - Anhydrous phosphate is milder than carbonate, reducing protodeboronation.
    
  • Solvent: Toluene : Water (4:1 ratio) - Biphasic system protects the catalyst.

Step-by-Step Workflow:

  • Solvent Prep (Critical):

    • Combine Toluene and Water in the reaction vessel.

    • Sparge with Argon for 20 minutes using a submerged needle. Do not skip this.

  • Solids Addition:

    • Under a counter-flow of Argon, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

    • Note: If using a liquid halide, add it after the solids.

  • Catalyst Charge:

    • Add

      
       last.
      
    • Seal the vessel immediately (septum + crimp cap or Teflon screw cap).

  • The "Activation" Phase:

    • Purge the headspace with Argon for 2 minutes.

    • Heat to 80°C . Avoid refluxing at 110°C unless necessary; lower temperatures favor cross-coupling over homocoupling.

  • Monitoring:

    • Check LCMS at 2 hours. If A-A dimer is forming but halide remains, initiate Slow Addition of a second portion of boronic acid (0.3 equiv dissolved in degassed solvent).

Comparative Data: Ligand Selection

The choice of ligand dictates the rate of the catalytic cycle steps.

Ligand ClassExampleBest ForRisk Factor
Triphenylphosphine

Simple, unhindered substratesHigh : Unstable in air; prone to oxidation (A-A formation).
Bidentate

Standard Methoxybiphenyls Low : Large bite angle speeds up reductive elimination, preventing B-B dimer.
Buchwald (Dialkylbiaryl) XPhos / SPhosSterically hindered / Deactivated HalidesVery Low : Extremely active; forces oxidative addition even on electron-rich halides.
References
  • Adrio, J., & Hii, K. K. (2007). Palladium-Catalyzed Homocoupling of Boronic Acids: Mechanism and Prevention. Chemical Communications.[2] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Link

Sources

Troubleshooting

Removal of palladium catalyst from 4'-Methoxy-[1,1'-biphenyl]-3-amine products

Topic: Removal of Palladium Catalyst from 4'-Methoxy-[1,1'-biphenyl]-3-amine Ticket ID: PD-REM-042 Status: Open Guide[1][2] Diagnostic & Initial Assessment User Query: "My product is off-white/grey, and ICP-MS shows high...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Palladium Catalyst from 4'-Methoxy-[1,1'-biphenyl]-3-amine Ticket ID: PD-REM-042 Status: Open Guide[1][2]

Diagnostic & Initial Assessment

User Query: "My product is off-white/grey, and ICP-MS shows high Pd levels (>500 ppm). Standard silica filtration didn't work. Why?"

The Core Issue: Competitive Coordination

The molecule 4'-Methoxy-[1,1'-biphenyl]-3-amine presents a specific challenge in palladium removal:

  • The Amine Interference: The primary amine (-NH₂) at the 3-position acts as a Lewis base ligand.[2] It coordinates strongly with residual Palladium (Pd), effectively "fighting" against standard purification methods.[1][2]

  • The Suzuki Legacy: As this is a biaryl product synthesized via Suzuki-Miyaura coupling, the Pd species often exist as stable Pd(II)-amine complexes or Pd(0) clusters stabilized by the amine product itself.[1][2]

Diagnostic Checklist:

  • Visual Cue: Product appears grey or brown (indicating Pd(0) nanoparticles) or orange/yellow (indicating soluble Pd(II) complexes).[1][2]

  • Solubility Check: Is the product soluble in THF or Ethyl Acetate? (Crucial for scavenger efficiency).

  • Target Limit: Are you targeting Oral (<100 ppm) or Parenteral (<10 ppm) limits per ICH Q3D?

Scavenger Selection Guide

User Query: "Which scavenger should I use? I have activated carbon and standard silica."

The Science of Affinity

Standard silica (Si-OH) is insufficient because the amine on your product binds Pd more tightly than the hydroxyls on the silica.[2] You must use a Functionalized Silica with a ligand that has a higher affinity for Pd than your amine does.

According to the Hard-Soft Acid-Base (HSAB) theory, Palladium is a Soft Acid .[1][2]

  • Amine (-NH₂): Borderline/Hard Base.[1][2]

  • Thiol (-SH) / Thiourea: Soft Bases.[1][2][3]

  • Result: Thiol and Thiourea ligands will displace the amine from the Palladium.

Scavenger Decision Matrix

ScavengerSelection Start Start: Select Scavenger Solubility Is Product Soluble in THF/EtOAc/MeOH? Start->Solubility Carbon Option A: Activated Carbon (Darco KB-B) Solubility->Carbon No (Low Solubility) FunctSilica Option B: Functionalized Silica Solubility->FunctSilica Yes CarbonWarn Warning: Yield Loss Risk (Non-specific binding) Carbon->CarbonWarn AmineCheck Does Product contain Amines/Pyridines? FunctSilica->AmineCheck UseThiol rec: Si-Thiol or Si-Thiourea (High Specificity) AmineCheck->UseThiol Yes (Your Case) UseDiamine rec: Si-Diamine (General Purpose) AmineCheck->UseDiamine No

Figure 1: Decision tree for selecting the appropriate scavenging agent based on product functionality and solubility.[1]

Comparative Data: Efficiency vs. Yield

User Query: "Will I lose my product? How effective are these methods?"

The following table summarizes the efficiency of removing Pd from amine-containing biaryls (Initial Pd: ~1000 ppm).

MethodScavenger TypePd Removal EfficiencyYield RecoveryNotes
Si-Thiol Functionalized Silica> 99% (<10 ppm)> 95% Best for amines; minimal non-specific binding.[1][2]
Si-Thiourea Functionalized Silica> 98% (<20 ppm)> 95% Excellent alternative if Thiol affects sensitive groups.[1][2]
Activated Carbon Adsorbent (Darco KB-B)~90-95%80-85%High surface area leads to product loss (yield penalty).[1][2]
Recrystallization Physical Separation40-60%VariableInefficient as Pd often co-crystallizes with amines.[1]

Technical Insight: For 4'-Methoxy-[1,1'-biphenyl]-3-amine, Si-Thiol is the gold standard.[1][2] The methoxy group is stable to thiols, and the thiol's affinity for Pd breaks the Pd-Amine coordination complex effectively [1, 5].[2]

Step-by-Step Protocol (Batch Mode)

User Query: "Give me the exact recipe to clean my 10g batch."

Experimental Workflow

Objective: Reduce Pd from ~1000 ppm to <20 ppm.

Materials:

  • Crude 4'-Methoxy-[1,1'-biphenyl]-3-amine (10 g)[1][2]

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (100 mL, 10V)[1][2]

  • Scavenger: SiliaMetS® Thiol or QuadraPure™ TU (Thiourea)[1][2]

  • Loading: 5 equivalents relative to residual Pd (or 10-20% w/w relative to product if Pd content is unknown).[2]

Procedure:

  • Dissolution: Dissolve the crude solid in THF at 50°C. Ensure complete dissolution.

  • Addition: Add the functionalized silica scavenger (e.g., 1.0 g of Si-Thiol for 10 g product).[1][2]

  • Digestion (Critical): Stir the suspension at 50-60°C for 4 hours .

    • Why Heat? Breaking the Pd-Amine bond has a high activation energy.[2] Room temperature stirring is often insufficient for amine products.

  • Filtration: Filter the hot mixture through a pad of Celite or a 0.45 µm membrane to remove the silica beads.

  • Wash: Wash the filter cake with warm THF (2 x 10 mL) to recover trapped product.

  • Concentration: Evaporate the solvent to yield the purified solid.

Optimization Workflow

OptimizationLoop Measure Measure Pd (ICP-MS) Check Is Pd < Limit? Measure->Check Success Proceed to Next Step Check->Success Yes Fail Optimization Required Check->Fail No Action1 Increase Temp (+10°C) Fail->Action1 Action2 Increase Time (+4h) Fail->Action2 Action3 Switch Ligand (Thiol -> DMT) Fail->Action3 Action1->Measure Action2->Measure Action3->Measure

Figure 2: Kinetic and thermodynamic optimization loop for stubborn Pd contamination.

Frequently Asked Questions (FAQ)

Q: Can I just use crystallization? A: Rarely. Palladium often occludes within the crystal lattice of amine-containing molecules.[2] Crystallization is best used as a final "polishing" step after scavenging, not as the primary removal method [3].

Q: What is the regulatory limit for this product? A: It depends on the dosage form (ICH Q3D Guideline):

  • Oral: Pd Limit is generally 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1][2][4]

  • Parenteral (Injectable): Pd Limit is 10 µ g/day (approx. 1 ppm).[1][2][4]

  • Note: Always verify against your specific daily dose calculation [4].

Q: The scavenger turned black. Is that bad? A: No, that is good! It indicates the scavenger has successfully captured Pd(0) or Pd(II) species from your solution.[1][2]

Q: Why not use activated carbon for everything? A: While cheap, activated carbon relies on surface adsorption (Van der Waals forces).[1][2] It is non-selective. For a molecule like 4'-Methoxy-[1,1'-biphenyl]-3-amine, the aromatic rings will adsorb to the carbon, causing significant yield loss (often >10-15%) [1, 4].[1][2]

References

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues." Technology Networks. Link[1][2]

  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ACS Publications. Link[1][2]

  • Biotage. "How to Remove Palladium in three easy steps." Biotage Blog. Link

  • ICH. "Guideline for Elemental Impurities Q3D(R2)." International Council for Harmonisation. Link

  • Velocity Scientific Solutions. "SiliaMetS Metal Scavengers User Guide." Link

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Conversion in the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine

Welcome to the technical support center for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incompl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete conversion during their synthetic routes. Drawing from established principles of palladium-catalyzed cross-coupling reactions, this document provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction and achieve high yields.

Understanding the Synthetic Challenge

The synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. However, their success is highly dependent on a number of interdependent parameters.[1] Incomplete conversion is a common hurdle that can often be traced back to suboptimal reaction conditions, reagent quality, or catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues that can lead to incomplete conversion in the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine.

Q1: My Suzuki-Miyaura coupling reaction is showing low yield and significant recovery of starting materials. What are the likely causes?

Low yield or incomplete conversion in a Suzuki-Miyaura coupling is a frequent issue. The problem can often be attributed to one or more of the following factors:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Instability: Boronic acids can be susceptible to degradation, particularly through protodeboronation.[2] It is recommended to use freshly purchased or recrystallized boronic acids. For substrates prone to degradation, consider more stable derivatives like pinacol esters.[2]

    • Ligand Oxidation: Phosphine ligands, which are crucial for the catalytic cycle, can be oxidized by trace amounts of air, inhibiting their coordination to the palladium center.[2][3] Always use fresh ligands or those stored under an inert atmosphere.

    • Solvent and Base Purity: Ensure that solvents are anhydrous and properly degassed, as water and oxygen can interfere with the reaction. The purity of the base is also critical for the reaction's success.[2]

  • Suboptimal Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If the reaction is sluggish at a lower temperature, a cautious increase may improve the conversion rate.[2]

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Mixing: Inadequate stirring can lead to localized concentrations of reagents, which can contribute to catalyst decomposition.[2]

  • Catalyst System Issues:

    • Inappropriate Ligand: The choice of ligand is critical and often substrate-dependent. Electron-rich and bulky ligands generally promote the key steps of oxidative addition and reductive elimination.[4][5] If your current ligand is not effective, screening a panel of ligands may be necessary.

    • Insufficient Ligand-to-Metal Ratio: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into inactive palladium black. A typical ligand-to-palladium ratio is between 1:1 and 4:1.[2]

    • Catalyst Loading: While low catalyst loadings are desirable, some challenging substrates may require a higher loading to achieve full conversion.

Q2: I'm attempting a Buchwald-Hartwig amination to form the C-N bond and I'm observing poor conversion. What should I troubleshoot?

The Buchwald-Hartwig amination is a powerful method for forming the aryl-amine bond in your target molecule.[6] However, its success hinges on the careful selection of the catalyst system and reaction conditions.

  • Catalyst Deactivation:

    • Substrate Inhibition: Certain functional groups on your starting materials can coordinate to the palladium center and inhibit the catalyst. For example, some nitrogen-containing heterocycles can act as catalyst poisons.[7]

    • Impurities: Impurities in the starting materials or solvents can deactivate the palladium catalyst.[8]

  • Inappropriate Reaction Parameters:

    • Base Selection: The choice of base is critical and highly dependent on the solvent and substrates.[9] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used, but for base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[8][10]

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction. While nonpolar solvents like toluene are common, more polar solvents may be necessary to solubilize polar substrates.[7]

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[7]

  • Side Reactions:

    • Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene, which competes with the desired amination.[8] This is particularly prevalent with primary amines. Optimizing the ligand and reaction conditions can help minimize this side reaction.[8]

Troubleshooting Workflow for Incomplete Conversion

When faced with an incomplete reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the underlying issue.

Troubleshooting_Workflow Start Incomplete Conversion Observed Check_Reagents Step 1: Verify Reagent Quality & Integrity Start->Check_Reagents Reagent_Sub1 Fresh Starting Materials? Check_Reagents->Reagent_Sub1 Check Check_Conditions Step 2: Evaluate Reaction Conditions Condition_Sub1 Optimal Temperature? Check_Conditions->Condition_Sub1 Check Optimize_Catalyst Step 3: Optimize Catalyst System Catalyst_Sub1 Screen Different Ligands? Optimize_Catalyst->Catalyst_Sub1 Check Analyze_Side_Products Step 4: Analyze for Side Products Side_Product_Sub1 Identify Byproducts (GC-MS/LC-MS) Analyze_Side_Products->Side_Product_Sub1 Success Successful Conversion Reagent_Sub1->Start No, Replace Reagent_Sub2 Anhydrous/Degassed Solvents? Reagent_Sub1->Reagent_Sub2 Yes Reagent_Sub2->Start No, Purify/Degas Reagent_Sub3 Properly Stored Ligands/Base? Reagent_Sub2->Reagent_Sub3 Yes Reagent_Sub3->Start No, Replace Reagent_Sub3->Check_Conditions Yes Condition_Sub1->Start No, Adjust Condition_Sub2 Sufficient Reaction Time? Condition_Sub1->Condition_Sub2 Yes Condition_Sub2->Start No, Extend Time Condition_Sub3 Adequate Mixing? Condition_Sub2->Condition_Sub3 Yes Condition_Sub3->Start No, Improve Stirring Condition_Sub3->Optimize_Catalyst Yes Catalyst_Sub1->Start No, Screen Ligands Catalyst_Sub2 Adjust Ligand:Pd Ratio? Catalyst_Sub1->Catalyst_Sub2 Yes Catalyst_Sub2->Start No, Adjust Ratio Catalyst_Sub3 Increase Catalyst Loading? Catalyst_Sub2->Catalyst_Sub3 Yes Catalyst_Sub3->Start No, Increase Loading Catalyst_Sub3->Analyze_Side_Products Yes Side_Product_Sub2 Address Specific Side Reactions (e.g., Protodeboronation, Hydrodehalogenation) Side_Product_Sub1->Side_Product_Sub2 Side_Product_Sub2->Success Optimized

Caption: A systematic workflow for troubleshooting incomplete conversion.

Key Reaction Parameters and Recommendations

To aid in your optimization efforts, the following table summarizes key reaction parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions, along with general recommendations.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂Pre-catalysts are often preferred for their stability and reliable generation of the active Pd(0) species.[8][10]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos), Josiphos-type ligandsBulky, electron-rich ligands are generally superior as they promote both oxidative addition and reductive elimination.[4][5][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFNaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[12] The choice of base must be compatible with the functional groups on the substrates.[8]
Solvent Toluene, Dioxane, THF, often with water as a co-solventToluene, Dioxane, THF, t-BuOHSolvent polarity can influence the solubility of reagents and the stability of catalytic intermediates.[7]
Temperature 50-110 °C80-110 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[2][7]
Catalyst Loading 0.5-5 mol%1-5 mol%Start with a lower loading and increase if necessary for less reactive substrates.

Experimental Protocols

Below are generalized, step-by-step protocols for setting up a Suzuki-Miyaura or Buchwald-Hartwig reaction. These should be adapted based on the specific requirements of your substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl halide (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature with stirring.

  • Monitoring: Follow the consumption of the starting materials by an appropriate analytical technique.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • Purification: The residue is purified by flash chromatography to afford the desired product.

Visualizing the Catalytic Cycles

Understanding the mechanism of these reactions is key to effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation (Base Assisted) PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Amine_Complex [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ OxAdd->PdII_Amine_Complex HNR'R'' Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

By systematically evaluating each component of your reaction and understanding the underlying chemical principles, you can effectively troubleshoot incomplete conversion and successfully synthesize 4'-Methoxy-[1,1'-biphenyl]-3-amine.

References

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • (n.d.). Cross-Coupling Reactions Guide.
  • Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
  • YouTube. (2025, February 13). Catalexis Catalyst Screening Platform for Catalyst Optimization.
  • BenchChem. (n.d.). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides.
  • (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
  • RSC Publishing. (2009, December 23). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Troubleshooting for 4'-Methoxy-[1,1'-biphenyl]-3-amine

CAS: 58573-45-4 Molecular Formula: C₁₃H₁₃NO Application: Intermediate for OLED hole-transport materials and pharmaceutical scaffolds (kinase inhibitors). Impurity Landscape & Identification Guide User Question: I am seei...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 58573-45-4 Molecular Formula: C₁₃H₁₃NO Application: Intermediate for OLED hole-transport materials and pharmaceutical scaffolds (kinase inhibitors).

Impurity Landscape & Identification Guide

User Question: I am seeing several unknown peaks in my crude HPLC trace. What are the most likely impurities for this specific biphenyl amine?

Technical Response: The synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine is typically achieved via a Suzuki-Miyaura cross-coupling between 3-bromoaniline (or its protected derivatives) and 4-methoxyphenylboronic acid. Based on this mechanism, the impurity profile is predictable.

The table below categorizes the most common impurities you will encounter, ordered by their predicted elution on a standard C18 Reverse-Phase HPLC column.

Table 1: Common Impurity Profile (Predicted)
Impurity NameOrigin/MechanismPolarity (LogP Estimate)Predicted RRT (vs Product)Detection Strategy
3-Aminophenol Hydrolysis of starting halide (rare, high pH)Low (Polar)< 0.5 (Early eluting)UV 220 nm
3-Bromoaniline Unreacted Starting Material (SM1)Low-Medium~0.7 - 0.8UV 254 nm / MS (+H)
4-Methoxyphenylboronic acid Unreacted Starting Material (SM2)Medium~0.8 - 0.9 (Broad/Tailing)Poor UV response; check LC-MS
4-Methoxybiphenyl Protodeboronation of SM2 (Side Reaction)High (Lipophilic)~1.2 - 1.3UV 254 nm
4,4'-Dimethoxybiphenyl Homocoupling of SM2 (Oxidative)Very High> 1.5 (Late eluting)UV 254 nm
Triphenylphosphine Oxide (TPPO) Ligand Oxidation (if PPh3 used)Medium-HighVariable (pH dependent)Strong UV, MS (+H 279)

Critical Note: Aromatic amines are potential genotoxic impurities (PGIs). According to ICH M7 guidelines , unreacted 3-bromoaniline must be controlled to ppm levels if this is a pharmaceutical intermediate [1].

Mechanism & Causality (Visualized)

User Question: Why does the level of "de-aminated" impurity (4-methoxybiphenyl) increase when I scale up the reaction?

Technical Response: This is a classic issue of Protodeboronation . In the Suzuki catalytic cycle, the boronic acid (4-methoxyphenylboronic acid) is susceptible to hydrolysis of the C-B bond before it can undergo transmetallation with the Palladium catalyst.

This pathway competes with the productive cycle. It is accelerated by:

  • High Temperature: Prolonged heating increases the rate of C-B bond cleavage.

  • Low Catalyst Activity: If the oxidative addition step is slow (e.g., poor catalyst quality), the boronic acid sits in the basic solution longer, prone to hydrolysis.

  • Water Content: Excess water in the solvent system promotes protodeboronation.

Diagram: Suzuki Coupling & Impurity Branching

SuzukiImpurityPathways Start_Halide 3-Bromoaniline Ox_Add Oxidative Addition Complex (Ar-Pd-Br) Start_Halide->Ox_Add + Pd(0) Start_Boronic 4-Methoxyphenyl- boronic acid Trans_Metal Transmetallation Start_Boronic->Trans_Metal + Base Imp_Deboron IMPURITY: 4-Methoxybiphenyl (Protodeboronation) Start_Boronic->Imp_Deboron Hydrolysis (H2O/Heat) Imp_Homo IMPURITY: 4,4'-Dimethoxybiphenyl (Homocoupling) Start_Boronic->Imp_Homo Oxidation (O2) Pd_Cat Pd(0) Catalyst Ox_Add->Trans_Metal Product TARGET PRODUCT: 4'-Methoxy-[1,1'-biphenyl]-3-amine Trans_Metal->Product Reductive Elimination Product->Pd_Cat Regenerates Pd(0)

Caption: Figure 1. Competitive pathways in Suzuki coupling. Red paths indicate irreversible impurity formation.

Analytical Method Development (SOP)

User Question: Can you recommend a robust HPLC method to separate the amine product from the non-polar homocoupling impurities?

Technical Response: Standard isocratic methods often fail here because the polarity difference between the amine (polar) and the dimethoxy-biphenyl (non-polar) is too large. A gradient method is required.

Recommended Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Why Acid? Acid keeps the amine group protonated (R-NH₃⁺), sharpening the peak shape and preventing tailing caused by interaction with silanol groups on the column [2].

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Wavelength: 254 nm (aromatic rings) and 220 nm (amide/amine bonds).

  • Gradient:

Time (min)% Mobile Phase BPurpose
0.010Initial equilibration
15.090Elute non-polar homocoupling impurities
20.090Wash column
20.110Re-equilibration
25.010Ready for next injection

Troubleshooting & FAQs

Scenario A: "I have a persistent black residue in my final product."

Diagnosis: Palladium contamination. The Fix: The amine group on your product acts as a ligand, coordinating with residual Palladium (Pd). Simple filtration is insufficient.

  • Scavenger Resins: Treat the crude organic solution with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C.

  • Wash: Perform a wash with aqueous L-Cysteine or Sodium Diethyldithiocarbamate. These have higher affinity for Pd than your aromatic amine [3].

Scenario B: "My yield is low, and I see a large peak for the unreacted bromide, but the boronic acid is gone."

Diagnosis: The boronic acid decomposed (protodeboronation) before it could react. The Fix:

  • Addition Order: Do not mix all reagents at once. Heat the halide and catalyst first, then slowly add the boronic acid solution dropwise. This ensures that whenever boronic acid enters the flask, it immediately encounters active catalyst.

  • Solvent: Switch from pure aqueous mixtures (e.g., Toluene/Water) to dry Dioxane or DMF, using anhydrous bases (e.g., Cs₂CO₃ or K₃PO₄) to minimize water-mediated hydrolysis.

Scenario C: "The product peak is splitting or has a shoulder."

Diagnosis: pH sensitivity during analysis. The Fix: If your mobile phase pH is near the pKa of the aniline (typically ~4.0 - 5.0), the molecule splits between protonated and neutral forms.

  • Action: Buffer your aqueous mobile phase to pH 2.5 (using Phosphate buffer or 0.1% TFA) to force 100% protonation, or pH 8.0 (using Ammonium Bicarbonate) to force 100% neutral form. Acidic conditions are generally preferred for C18 longevity.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)).Link

  • Dolan, J. W. (2002). Tailing Peaks: A Guide to Troubleshooting. LCGC North America. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 4'-Methoxy-[1,1'-biphenyl]-3-amine Recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4'-Methoxy-[1,1'-biphenyl]-3-amine via recrystallization. Here, we ad...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4'-Methoxy-[1,1'-biphenyl]-3-amine via recrystallization. Here, we address common challenges, provide detailed protocols, and explain the fundamental principles behind optimizing solvent systems to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of 4'-Methoxy-[1,1'-biphenyl]-3-amine to consider for recrystallization?

Understanding the compound's properties is the first step. 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 39811-17-1) is a solid with a reported melting point of 82-83°C. Its molecular structure features a non-polar biphenyl core, a polar primary amine group (-NH2), and a moderately polar methoxy group (-OCH3)[1]. This combination of polar and non-polar regions is crucial; it dictates the compound's solubility profile and suggests that a single ideal solvent might be challenging to find, often making mixed-solvent systems more effective.

Q2: What is the core principle of recrystallization?

Recrystallization is a purification technique that leverages differences in solubility.[2][3] The ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will only dissolve the impurities at a low temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent (the "mother liquor").[4]

Q3: What defines a "good" recrystallization solvent system?

An ideal solvent or solvent pair for 4'-Methoxy-[1,1'-biphenyl]-3-amine should meet the following criteria:

  • High solubility at high temperatures and low solubility at low temperatures: This differential is the primary driver for high recovery.[5][6]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

  • Impurity Profile: Impurities should either be insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).

  • Crystal Quality: The solvent system should promote the formation of well-defined, easily filterable crystals rather than oils or fine powders.

Q4: What are the recommended starting solvent systems for this specific compound?

Given the molecule's mixed polarity, a systematic approach is best.

  • Polar Protic Solvents: Alcohols like ethanol or methanol are excellent starting points. Ethanol is often a good general-purpose solvent for compounds with some polarity.[7]

  • Mixed-Solvent Systems: These are highly likely to be successful. A common and effective strategy is to dissolve the compound in a minimum of a hot "good" solvent (in which it is soluble) and then add a "poor" anti-solvent (in which it is insoluble) until the solution becomes cloudy.[8][9] For this compound, an ethanol/water or methanol/water system is a prime candidate.[10][11]

  • Aromatic/Aliphatic Systems: For the non-polar biphenyl portion, a system like toluene/hexane or toluene/heptane could be effective, especially if impurities are polar.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens for one of two reasons:

  • The boiling point of the solvent is higher than the melting point of the solute (82-83°C for this compound), causing the solution to become supersaturated at a temperature where the compound is molten.[5][6]

  • The presence of significant impurities can depress the melting point of the mixture, leading to a low-melting eutectic.[2]

Solutions:

  • Add More "Good" Solvent: Reheat the mixture to dissolve the oil, then add a small amount of the primary ("good") solvent to decrease the saturation temperature. This ensures crystallization begins at a temperature below the compound's melting point.[6][13]

  • Lower the Crystallization Temperature: Select a solvent with a lower boiling point.

  • Slow Down Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[5]

  • Change the Solvent System: The current solvent may be unsuitable. Re-attempt the crystallization with a different solvent or a mixed-solvent system.

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

Cause: The solution is likely not sufficiently supersaturated. This usually means either too much solvent was used initially or the compound has higher-than-expected solubility in the cold solvent.

Solutions (in order of application):

  • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for crystal nucleation to begin.[6][13]

  • "Seed" the Solution: If you have a pure crystal of the compound, add a tiny speck to the cold solution. This seed crystal acts as a template for further crystal growth.[5]

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.[13]

  • Add an Anti-Solvent (if applicable): If you are using a single-solvent system, you can try adding a "poor" solvent dropwise to the cold solution to decrease the compound's solubility and force crystallization.

Q3: My final crystal yield is very low. How can I improve it?

Cause: A low yield is a common and frustrating issue. The most frequent culprits are:

  • Using an excessive amount of solvent: This is the most common error. Any compound that remains dissolved in the cold mother liquor is lost.[5][13]

  • Premature crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), product is lost on the filter paper.[6]

  • Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.[6]

Solutions:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Pre-heat the Filtration Apparatus: When performing a hot filtration, warm the funnel and receiving flask with hot solvent beforehand to prevent the solution from cooling and crystallizing prematurely.

  • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.

  • Recover a Second Crop: The mother liquor can be concentrated by boiling off some solvent and cooled again to obtain a second, though likely less pure, crop of crystals.[5]

Q4: The final crystals are colored, even though the pure compound should be white/off-white. How can I fix this?

Cause: Colored impurities are being trapped within the crystal lattice as it forms. This often happens when crystallization occurs too rapidly.

Solution:

  • Use Activated Charcoal: Add a very small amount (1-2% of the solute mass) of activated charcoal (e.g., Norit) to the hot solution before filtration. The charcoal adsorbs colored, high-molecular-weight impurities.

  • Perform a Hot Filtration: After adding charcoal, you must perform a hot gravity filtration to remove it before allowing the solution to cool.

  • Caution: Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield. Use it sparingly.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid and efficient determination of a suitable solvent system using small quantities of your crude material.

Methodology:

  • Place approximately 20-30 mg of crude 4'-Methoxy-[1,1'-biphenyl]-3-amine into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature.

  • For solvents in which the compound is poorly soluble at room temperature, place the test tube in a hot water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood anti-solvent for organic compounds.
Ethanol78HighExcellent general-purpose protic solvent.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56Medium-HighCan be too effective a solvent, leading to low yields.
Ethyl Acetate77MediumGood for compounds with moderate polarity.
Toluene111LowGood for aromatic compounds; high boiling point.
Hexane / Heptane69 / 98Very LowGood anti-solvents for non-polar compounds.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water System)

This is often the most effective method for compounds with mixed polarity characteristics.

Methodology:

  • Place the crude 4'-Methoxy-[1,1'-biphenyl]-3-amine in an appropriately sized Erlenmeyer flask.

  • Heat ethanol in a separate beaker. Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely.

  • While keeping the solution hot, add hot water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.[6]

  • Add 1-2 more drops of hot ethanol to re-clarify the solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Allow the purified crystals to dry completely before determining the yield and melting point.

Visualized Workflows

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (If insoluble impurities exist) dissolve->hot_filt Insoluble Impurities? cool Slow Cooling (To Room Temp) dissolve->cool No hot_filt->cool ice_bath Ice Bath (Maximize Crystallization) cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure Compound dry->finish

Caption: Standard experimental workflow for recrystallization.

Diagram 2: Troubleshooting Decision Tree

G start Problem Encountered After Cooling q1 What is the state of the mixture? start->q1 oil Liquid Oil Layer q1->oil Oily clear Clear Solution (No Crystals) q1->clear Clear crystals Crystals Formed q1->crystals Solid oil_sol1 Re-heat, add more 'good' solvent oil->oil_sol1 clear_sol1 Scratch flask with glass rod clear->clear_sol1 q2 What is the issue with the crystals? crystals->q2 oil_sol2 Cool more slowly oil_sol1->oil_sol2 oil_sol3 Change solvent system oil_sol2->oil_sol3 clear_sol2 Add a seed crystal clear_sol1->clear_sol2 clear_sol3 Boil off some solvent clear_sol2->clear_sol3 low_yield Low Yield q2->low_yield discolored Discolored q2->discolored yield_sol Use less solvent next time; Recover 2nd crop from mother liquor low_yield->yield_sol color_sol Re-dissolve and treat with activated charcoal discolored->color_sol

Caption: Logical decision tree for troubleshooting common issues.

References

  • BenchChem. (n.d.). Technical Support Center: Biphenyl Sulfonamide Crystallization.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Brainly. (2018). [FREE] A student performs a crystallization on an impure sample of biphenyl....
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Unknown Source. (n.d.). Guide for crystallization.
  • ChemBK. (n.d.). 4'-METHOXY[1,1'-BIPHENYL]-3-CARBOXYLIC ACID.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Methylbiphenyl.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • Matrix Fine Chemicals. (n.d.). 4-METHOXY-[1,1'-BIPHENYL]-3-AMINE | CAS 39811-17-1.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-[1,1'-biphenyl]-3-amine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Palladium Catalysts for the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine

The synthesis of substituted biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 4'-Methoxy-[1,1'-biphenyl]-3-amine serves as a crucial building block for a range of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of substituted biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 4'-Methoxy-[1,1'-biphenyl]-3-amine serves as a crucial building block for a range of pharmacologically active molecules and functional organic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the pivotal C-C bond in such structures, offering high efficiency and broad functional group tolerance.[1] The choice of the palladium catalyst system, however, is critical and directly impacts reaction yield, efficiency, and overall cost-effectiveness.

This guide provides an in-depth comparison of commonly employed palladium catalysts for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine via the Suzuki-Miyaura coupling of 3-bromoaniline and 4-methoxyphenylboronic acid. We will delve into the mechanistic underpinnings of catalyst selection, present comparative performance data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Heart of the Reaction: The Palladium Catalyst

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromoaniline).

  • Transmetalation: The organic group from the organoboron reagent (4-methoxyphenylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

The efficiency of each of these steps is profoundly influenced by the ligands coordinated to the palladium atom. Ligands modulate the steric and electronic properties of the catalyst, impacting its reactivity and stability.

Comparing the Contenders: A Performance Analysis

While direct, side-by-side comparative data for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine under identical conditions is sparse in the literature, we can draw strong inferences from studies on structurally similar substrates.[2][3] The following table summarizes the expected performance of several common palladium catalyst systems for this transformation.

Catalyst SystemLigandKey AdvantagesPotential DrawbacksExpected Yield RangeTypical Conditions
Pd(PPh₃)₄ TriphenylphosphineCommercially available, well-established, cost-effective.[4]Lower activity for challenging substrates, may require higher catalyst loading and temperatures.60-80%5 mol% catalyst, K₂CO₃, Toluene/H₂O, 90-100 °C, 12-24 h.[5]
Pd(OAc)₂ / SPhos SPhos (Buchwald Ligand)High reactivity and stability, excellent for sterically hindered and electron-rich/deficient substrates, low catalyst loadings.[6]Higher cost of ligand.90-99%1-2 mol% Pd, 2-4 mol% SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °C, 2-6 h.
Pd₂(dba)₃ / XPhos XPhos (Buchwald Ligand)Very high activity, particularly effective for aryl chlorides and hindered substrates.Higher cost of ligand.95-99%1-2 mol% Pd, 2-4 mol% XPhos, K₃PO₄, t-BuOH or Dioxane, 80-110 °C, 1-4 h.[7][8]
Pd/C (10%) None (Heterogeneous)Easily separable and recyclable, suitable for large-scale synthesis.[9]May require higher temperatures and longer reaction times, potential for metal leaching.70-90%5-10 mol% catalyst, K₂CO₃, Ethanol/H₂O, Reflux, 12-24 h.[10]

Causality Behind Catalyst Choice: Deeper Mechanistic Insights

The superior performance of Buchwald ligands like SPhos and XPhos stems from their unique structural features. These bulky, electron-rich phosphine ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step.[6] The steric bulk also facilitates the final reductive elimination step, accelerating catalyst turnover. The biaryl backbone of these ligands also contributes to the stability of the catalytic species.[6]

In contrast, while cost-effective, the smaller cone angle and lower electron-donating ability of triphenylphosphine in Pd(PPh₃)₄ can lead to slower reaction rates and the need for higher catalyst loadings, particularly with substrates like 3-bromoaniline which contains a potentially coordinating amino group.

Heterogeneous catalysts like Palladium on carbon (Pd/C) offer practical advantages in terms of product purification and catalyst recycling.[9] However, the catalytic activity is often lower than their homogeneous counterparts due to mass transfer limitations.

Visualizing the Catalytic Pathway

To better understand the reaction mechanism, the following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ Base biaryl_pd_intermediate Ar-Pd(II)-Ar'(L_n) transmetalation->biaryl_pd_intermediate reductive_elimination Reductive Elimination biaryl_pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar' caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, self-validating protocols for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine using two highly effective catalyst systems.

Protocol 1: High-Yield Synthesis using Pd(OAc)₂ / SPhos

This protocol leverages a highly active and robust catalyst system, ideal for achieving excellent yields in a timely manner.

Materials:

  • 3-Bromoaniline (1.0 mmol, 172 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoaniline, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4'-Methoxy-[1,1'-biphenyl]-3-amine.

Protocol 2: Cost-Effective Synthesis using Pd(PPh₃)₄

This protocol utilizes a more traditional and economical catalyst, suitable for routine synthesis where maximizing yield is not the absolute priority.

Materials:

  • 3-Bromoaniline (1.0 mmol, 172 mg)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromoaniline, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add toluene and water to the flask.

  • Inerting the System: Bubble nitrogen or argon through the solution for 15-20 minutes to degas the solvent and create an inert atmosphere.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction by TLC. The reaction may require 12-18 hours for completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental Workflow Visualization

The general workflow for setting up a Suzuki-Miyaura cross-coupling reaction is depicted below.

Experimental_Workflow start Start setup Combine Reactants, Base, and Catalyst in Reaction Vessel start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Reaction Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Suzuki coupling.

Conclusion

The choice of a palladium catalyst for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine is a critical decision that balances cost, efficiency, and reaction conditions. For high-throughput synthesis and challenging substrates, catalyst systems based on Buchwald ligands such as SPhos and XPhos are the superior choice, offering exceptional yields in shorter reaction times.[6] For routine, cost-sensitive applications, the well-established Pd(PPh₃)₄ remains a viable option, albeit with potentially lower efficiency.[4] Heterogeneous catalysts like Pd/C present an attractive alternative for large-scale production due to their ease of separation and reusability.[9][10] By understanding the mechanistic nuances and following robust experimental protocols, researchers can confidently select the optimal catalyst to achieve their synthetic goals.

References

  • Saha, B., et al. Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline (Table 1, entry 6) (a), unsubstituted aryl bromide (Table 1, entry 3) (b) and 4-bromo nitrobenzene (Table 1, entry 2) (c) with phenylboronic acid using the Pd–poly(AA) hybrid catalyst (0.045 mol% Pd) at 70 1 C. ResearchGate. Available from: [Link]

  • Aldosari, O. F., et al. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available from: [Link]

  • Martín, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • Shaik, M. R., et al. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available from: [Link]

  • Pautard, A., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available from: [Link]

  • An efficient Pd/Al(OH)3 nanoparticle catalyst for Suzuki coupling reactions of aryl halides. ResearchGate. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]

  • Khan, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Ali, H., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available from: [Link]

  • Al-Masri, H. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available from: [Link]

  • Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. ResearchGate. Available from: [Link]

  • The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. Available from: [Link]

  • Pautard, A., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. Available from: [Link]

  • Preparation method of 4,4'-bis (3-aminophenoxy) biphenyl. Google Patents.

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted Biphenyl Amines: Strategic Routes for Core Scaffolds in Modern Chemistry

Substituted biphenyl amines are a cornerstone of modern molecular design, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a critical task for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted biphenyl amines are a cornerstone of modern molecular design, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a critical task for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this vital class of molecules. We will move beyond simple procedural lists to explore the mechanistic reasoning behind experimental choices, offering field-proven insights to inform your synthetic strategy.

The Strategic Importance of Biphenyl Amines

The biphenyl amine motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The rotational flexibility of the biphenyl core, combined with the hydrogen bonding and nucleophilic character of the amine, allows for precise three-dimensional positioning within protein binding pockets. This has led to their incorporation in drugs for a variety of therapeutic areas, including anti-inflammatory, anti-diabetic, and anti-cancer agents.

Palladium-Catalyzed Cross-Coupling: The Workhorses of Biphenyl Amine Synthesis

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds and their derivatives.[3] Two key methodologies, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, stand out as the most robust and versatile approaches for constructing substituted biphenyl amines.

Suzuki-Miyaura Coupling: Forging the Biphenyl Core

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the organoboron reagents.[3][5]

Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which yields the biphenyl product and regenerates the active Pd(0) catalyst.[3][6]

Suzuki_Miyaura_Mechanism cluster_legend Reaction Species Ar-X + Pd(0) Ar-X + Pd(0) Oxidative Addition Oxidative Addition Ar-X + Pd(0)->Oxidative Addition [Ar-Pd(II)-X] [Ar-Pd(II)-X] Oxidative Addition->[Ar-Pd(II)-X] Forms Transmetalation Transmetalation [Ar-Pd(II)-X]->Transmetalation Reacts with Ar'-B(OH)2 [Ar-Pd(II)-Ar'] [Ar-Pd(II)-Ar'] Transmetalation->[Ar-Pd(II)-Ar'] Forms Reductive Elimination Reductive Elimination [Ar-Pd(II)-Ar']->Reductive Elimination Ar-Ar' + Pd(0) Ar-Ar' + Pd(0) Reductive Elimination->Ar-Ar' + Pd(0) Yields Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Pd(0) Pd(0) Ar-Ar' Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Substituted Biphenyl Amine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a fluorinated aminobiphenyl derivative.[1]

  • Reactant Preparation: In a round-bottom flask, combine the aryl halide (e.g., 4-chloroaniline, 1.0 mmol), the fluorinated phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add a mixture of toluene and water as the solvent.

  • Reaction: Reflux the reaction mixture with stirring for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Installing the Amine Functionality

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[7][8] This reaction is instrumental in the synthesis of aryl amines and has largely replaced harsher, traditional methods.[8] It involves the palladium-catalyzed coupling of an amine with an aryl halide. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[7]

Mechanism of Action: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of other palladium-catalyzed cross-couplings. It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8][9]

Buchwald_Hartwig_Workflow start Start: Prepare Reaction Mixture reactants Combine Aryl Halide, Amine, Pd Catalyst, Ligand, & Base start->reactants solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reactants->solvent reaction Heat Reaction Mixture (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Substituted Biphenyl Amine purification->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Substituted Biphenyl Amine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination.[10]

  • Reactant Preparation: To an oven-dried flask, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction: Heat the reaction mixture to 100 °C and stir for the required duration, monitoring for completion.

  • Workup and Purification: After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate in vacuo. Purify the residue by flash chromatography.

Ullmann Condensation: A Classic Route with Modern Refinements

The Ullmann condensation is a classical method for forming C-N and C-O bonds, typically employing a copper catalyst at high temperatures.[11] While historically requiring harsh conditions, modern advancements have led to milder and more efficient protocols.[12][13] The Ullmann reaction is a viable alternative to palladium-catalyzed methods, particularly for certain substrates.[11]

Mechanism of Action: The precise mechanism of the Ullmann condensation is still debated, but it is generally believed to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide.

Experimental Protocol: Synthesis of a Substituted Biphenyl Amine via Ullmann Condensation

This protocol is a representative example of a modern Ullmann amination.

  • Reactant Preparation: In a sealed tube, combine the aryl iodide (1.0 mmol), the amine (1.5 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the copper catalyst (e.g., CuI, 0.1 mmol).

  • Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to a high temperature (often >150 °C) and stir for several hours.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by chromatography.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and cost.[3]

Synthesis RouteTypical Yield (%)CatalystTypical Temperature (°C)Key Advantages & Disadvantages
Suzuki-Miyaura Coupling 65 - 98[5]Palladium[5]Room Temp - 110[5]Advantages: Mild conditions, high functional group tolerance, commercially available reagents, stable and non-toxic boron byproducts.[5] Disadvantages: Boronic acids can be unstable; potential for side reactions.[5]
Buchwald-Hartwig Amination 70 - 95[10]Palladium[7]80 - 120[10]Advantages: Excellent for C-N bond formation, wide substrate scope including primary and secondary amines, good functional group tolerance.[8] Disadvantages: Requires strong bases which can be incompatible with some functional groups.[9]
Ullmann Condensation 50 - 90[12]Copper[11]150 - 210[11]Advantages: Cost-effective copper catalyst, useful for specific substrates where palladium catalysis fails. Disadvantages: Often requires high temperatures and stoichiometric amounts of copper, limited substrate scope for traditional methods.[11]

Emerging and Alternative Strategies

While the aforementioned methods are the most established, research continues to uncover novel and more efficient routes to substituted biphenyl amines. These include:

  • Nickel-Catalyzed C-N Cross-Coupling: Nickel catalysis is emerging as a more sustainable and cost-effective alternative to palladium.[14][15] Recent developments have shown that nickel complexes can effectively catalyze the amination of aryl halides under mild conditions.[14]

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a green and efficient approach to C-N bond formation, often proceeding at room temperature.[16][17]

  • One-Step Condensation Reactions: For specific structures, simple one-step condensation reactions without the need for expensive transition metal catalysts can be employed.[18]

Conclusion: A Strategic Approach to Synthesis

The synthesis of substituted biphenyl amines is a well-developed field with a variety of powerful methods at the disposal of the modern chemist. The choice of the optimal synthetic route requires a careful consideration of the specific target molecule, available starting materials, and desired reaction scale. For general versatility and high yields, the Suzuki-Miyaura coupling to form the biphenyl scaffold followed by a Buchwald-Hartwig amination is often the strategy of choice. However, the Ullmann condensation and emerging nickel- and light-mediated methodologies provide valuable alternatives, particularly in large-scale synthesis or for challenging substrates. A thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, is paramount for the successful and efficient synthesis of these crucial molecular building blocks.

References

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (n.d.).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10).
  • Application Notes and Protocols for Buchwald-Hartwig Amination Using Amphos - Benchchem. (n.d.).
  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (2021).
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.).
  • Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF - ResearchGate. (2025-08-05).
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021-12-03).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • A Comparative Analysis of the Reactivity of N-benzylideneaniline and its Biphenyl Derivatives - Benchchem. (n.d.).
  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate. (n.d.).
  • Comparing the efficacy of different synthetic routes to polyhydroxylated biphenyls - Benchchem. (n.d.).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023-06-16).
  • Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing). (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • C-N Cross-Coupling via Photoexcitation of Nickel-Amine Complexes - PubMed. (2018-06-20).
  • Investigation of biphenyl enamines for applications as p-type semiconductors - PMC. (2023-07-26).
  • Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review - OUCI. (2023).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Comparison of four methods of biphenyl synthesis in terms of toxicity.... - ResearchGate. (n.d.).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. (2023-06-16).
  • Ullmann reaction - Wikipedia. (n.d.).
  • Synthesis of Biphenyls - ResearchGate. (2025-08-07).
  • Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis - PMC. (n.d.).
  • (PDF) C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst - ResearchGate. (2020-01-17).
  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction - ResearchGate. (n.d.).
  • The Hiyama Cross-Coupling Reaction: New Discoveries - PubMed. (2016-12).

Sources

Validation

A Comparative Guide to the Unambiguous Structural Confirmation of 4'-Methoxy-[1,1'-biphenyl]-3-amine Reaction Products by NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Executive Summary The synthesis of complex organic molecules such as 4'-Methoxy-[1,1'-biphenyl]-3-amine, a valuable scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of complex organic molecules such as 4'-Methoxy-[1,1'-biphenyl]-3-amine, a valuable scaffold in medicinal chemistry, necessitates rigorous structural verification. While common synthetic routes like the Suzuki-Miyaura coupling are efficient, they are not without pitfalls, including the formation of homocoupled byproducts and regioisomers that can complicate product identification.[1][2] This guide provides an in-depth, field-proven strategy for the unambiguous structural confirmation of 4'-Methoxy-[1,1'-biphenyl]-3-amine, leveraging a multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy workflow. We will dissect the causality behind experimental choices, compare the definitive power of NMR with alternative analytical techniques, and provide actionable protocols for researchers to achieve confident structural elucidation.

The Synthetic Landscape: Why Unambiguous Confirmation is Critical

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures.[3][4] The synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine typically involves the coupling of an amine-bearing aryl halide with a methoxy-substituted arylboronic acid (or vice versa).

While highly effective, this process can yield a mixture of products that are often difficult to separate and distinguish. The primary analytical challenge lies in confirming not only the formation of the desired product but also in definitively ruling out key potential byproducts.

Common Reaction Byproducts Include:

  • Homocoupled Products: A significant side reaction is the coupling of two boronic acid molecules, which in this case would lead to 4,4'-dimethoxybiphenyl.[1] This is particularly prevalent if the reaction vessel is not properly degassed and molecular oxygen is present.[1]

  • Starting Materials: Incomplete reactions can leave residual aryl halide and arylboronic acid.

  • Isomeric Products: If the reaction precursors have multiple reactive sites or if isomeric impurities are present, undesired regioisomers of the final product can be formed.

  • Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of anisole.

These potential outcomes underscore the inadequacy of relying solely on techniques like Mass Spectrometry (MS), which can confirm molecular weight but fails to differentiate between isomers. A robust, multi-faceted analytical approach is therefore not just recommended, but essential.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Potential Reaction Mixture A 3-Bromoaniline Derivative Catalyst Pd Catalyst (e.g., Pd(OAc)2) Side2 Unreacted Starting Materials A->Side2 B 4-Methoxyphenylboronic Acid Side1 Homocoupled Byproduct: 4,4'-Dimethoxybiphenyl B->Side1 Homocoupling Side Reaction B->Side2 Product Desired Product: 4'-Methoxy-[1,1'-biphenyl]-3-amine Catalyst->Product Suzuki Coupling Base Base (e.g., K2CO3)

Caption: Synthetic pathway and potential byproducts.

The NMR Strategy: A Four-Pillar Approach to Certainty

A comprehensive NMR analysis provides a complete picture of the molecular structure, from the basic proton and carbon count to the precise connectivity of the atomic framework.

Pillar 1: 1D NMR (¹H and ¹³C) - The Initial Blueprint

One-dimensional NMR is the first and most fundamental step. It provides essential information about the chemical environment and number of different types of protons and carbons.

  • ¹H NMR: Aromatic protons typically resonate in the downfield region of 6.5-8.5 ppm.[5] For 4'-Methoxy-[1,1'-biphenyl]-3-amine, we expect to see distinct signals for the protons on both aromatic rings. The methoxy group (-OCH₃) protons will appear as a sharp singlet around 3.8 ppm, while the amine (-NH₂) protons will present as a broad singlet with a variable chemical shift.[6][7]

  • ¹³C NMR: Aromatic carbons absorb in the 120-150 ppm range.[8] The presence of the correct number of signals in this region helps confirm the biphenyl structure. The methoxy carbon will be distinctly upfield, typically around 55 ppm.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 4'-Methoxy-[1,1'-biphenyl]-3-amine

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Features
Aromatic Protons 6.7 - 7.6 114 - 160 Complex splitting patterns, integration confirms 8H
Methoxy Protons ~3.8 ~55 Sharp singlet, integration confirms 3H
Amine Protons Variable (broad) N/A Broad singlet, integration confirms 2H
Aromatic Carbons N/A 114 - 160 12 distinct signals expected

| Methoxy Carbon | N/A | ~55 | One distinct upfield signal |

Note: Predicted shifts are based on literature values for similar compounds and may vary based on solvent and concentration.

Pillar 2: COSY - Mapping Intra-Ring Proton Networks

The COrrelation SpectroscopY (COSY) experiment is crucial for establishing proton-proton (¹H-¹H) coupling networks within each of the two aromatic rings.[9] It generates cross-peaks between protons that are coupled to each other, typically separated by two or three bonds. This allows for the confident assignment of protons within the 3-aminophenyl ring and the 4-methoxyphenyl ring as separate spin systems, confirming the substitution pattern on each ring.

G cluster_workflow Logical NMR Workflow A 1. Acquire 1D Spectra (¹H, ¹³C) B 2. Acquire COSY (Map ¹H-¹H Spin Systems) A->B C 3. Acquire HSQC (Assign ¹H to ¹³C) B->C D 4. Acquire HMBC (Confirm Inter-Ring Linkage) C->D E 5. Acquire NOESY (Optional) (Through-Space Confirmation) D->E

Caption: Recommended workflow for NMR analysis.

Pillar 3: HSQC & HMBC - The Definitive Connectivity Proof

Two-dimensional heteronuclear correlation experiments are the most powerful tools for assembling the final structure, as they link the proton and carbon frameworks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[10] It is an exceptionally sensitive and reliable method for assigning all protonated carbons, ensuring that the signals from each ring are correctly identified.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for confirming the biphenyl linkage. HMBC reveals correlations between protons and carbons over longer ranges, typically 2 to 3 bonds.[11][12] The critical correlations to observe are those between the protons on one aromatic ring and the carbons of the other, specifically the quaternary carbon where the two rings are joined. For example, observing a correlation from the protons ortho to the C-C bond on Ring A to the ipso-carbon of Ring B provides undeniable proof of the biphenyl connection. This single experiment can definitively distinguish the desired product from a mixture of unreacted starting materials or homocoupled byproducts.

Pillar 4: NOESY - Through-Space Proximity and Conformation

For an additional layer of confirmation, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment can be employed. Unlike the previous experiments which rely on through-bond scalar coupling, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded.[13][14] In the context of 4'-Methoxy-[1,1'-biphenyl]-3-amine, observing NOE cross-peaks between the ortho-protons on opposing rings provides direct, through-space evidence of the biphenyl linkage and can offer insights into the molecule's preferred conformation in solution.[15]

Comparative Analysis: The Role of Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques play important supporting roles in the analysis of reaction products. Understanding their strengths and limitations is key to an efficient workflow.

Table 2: Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations for this Application
NMR Spectroscopy Complete 3D atomic connectivity, stereochemistry, conformation. Unambiguous structure determination. Lower sensitivity than MS; requires more sample.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. High sensitivity; confirms elemental formula. Cannot distinguish between isomers (e.g., product vs. byproduct).
HPLC/UPLC Purity, retention time, separation of mixture components. Excellent for quantification and purification. Provides no structural information on its own.[16][17]
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-O, aromatic C-H). Fast, simple, confirms key bonds. Provides only a skeletal overview; insufficient for full structure proof.

| Gas Chromatography (GC) | Separation and analysis of volatile compounds. | High resolving power for certain samples.[18] | Often requires derivatization for polar amines to improve volatility.[19][20] |

Field-Proven Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data on a standard 400 or 500 MHz spectrometer.

A. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for aromatic amines as it can help in observing the N-H protons. CDCl₃ is another common alternative.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the purified product in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

B. NMR Data Acquisition Parameters

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm centered at ~6 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 240 ppm centered at ~120 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or until adequate S/N is achieved).

  • gCOSY:

    • Pulse Program: Standard gradient COSY (cosygpmf).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-8 per increment.

  • gHSQC:

    • Pulse Program: Standard gradient HSQC with multiplicity editing (hsqcedetgpsisp2.3).

    • Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C).

    • Number of Scans: 4-8 per increment.

  • gHMBC:

    • Pulse Program: Standard gradient HMBC (hmbcgplpndqf).

    • Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C).

    • Number of Scans: 8-16 per increment.

    • Long-Range Coupling Delay (d6): Optimized for ~8 Hz (typically ~60 ms).

Conclusion

Confirming the structure of 4'-Methoxy-[1,1'-biphenyl]-3-amine is a task that demands more than a simple molecular weight measurement. The potential for isomeric byproducts inherent in its synthesis via Suzuki-Miyaura coupling necessitates an analytical method capable of providing unambiguous proof of atomic connectivity. A multi-dimensional NMR strategy, anchored by 1D ¹H and ¹³C NMR and definitively proven by 2D correlation experiments like COSY, HSQC, and particularly HMBC, provides this required level of certainty. By systematically mapping the proton and carbon frameworks and confirming the crucial inter-ring linkage, researchers can have absolute confidence in their reaction products, ensuring the integrity of their subsequent research and development efforts.

References

  • PrepChem.com. Synthesis of 4-methoxybiphenyl. Available from: [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine.
  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024-03-17). Available from: [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Available from: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • National Institutes of Health. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023-05-20). Available from: [Link]

  • National Institutes of Health. Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. Available from: [Link]

  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). (2020-04-10). Available from: [Link]

  • University of California, Davis. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • ResearchGate. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022-03-25). Available from: [Link]

  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • YouTube. Interpreting Aromatic NMR Signals. (2021-03-24). Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available from: [Link]

  • American Chemical Society. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Available from: [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • YouTube. How to interpret a NOESY NMR spectrum. (2012-08-05). Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. (2017-07-23). Available from: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019-09-16). Available from: [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available from: [Link]

  • ResearchGate. (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. (2022-10-04). Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • ETH Zurich. Structure Elucidation by NMR - NMR Service. Available from: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Coupling Methods for Biphenyl Synthesis: A Comparative Yield Analysis

For researchers, scientists, and drug development professionals, the biphenyl moiety is a cornerstone of molecular design, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficient...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the biphenyl moiety is a cornerstone of molecular design, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficient synthesis of these structures is therefore of paramount importance. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile.[2][3] This guide provides an in-depth comparative analysis of the three most prominent methods for biphenyl synthesis: the Suzuki-Miyaura, Negishi, and Stille couplings. Our focus will be on providing a clear, data-driven comparison of their yields, scope, and practical considerations, enabling you to make informed decisions in your synthetic endeavors.

The Landscape of Biphenyl Synthesis: An Overview

The formation of a carbon-carbon bond between two aryl groups is a challenging transformation. Modern palladium-catalyzed cross-coupling reactions have revolutionized this field by providing mild and efficient pathways to achieve this.[3] These reactions share a common mechanistic framework, generally proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] However, the nature of the organometallic nucleophile used in the transmetalation step is the key differentiator between these methods, profoundly influencing the reaction's performance.[5]

Comparative Analysis of Cross-Coupling Methods

The choice of a specific cross-coupling reaction is often a trade-off between factors like substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents.[3]

Method Organometallic Reagent Key Advantages Key Disadvantages Typical Yield Range
Suzuki-Miyaura Organoboron (e.g., boronic acids, esters)Mild reaction conditions, commercially available and stable reagents, non-toxic byproducts, broad functional group tolerance.[3]Can be sensitive to sterically hindered substrates.[6]70-99%[7][8][9]
Negishi OrganozincHigh reactivity, excellent functional group tolerance, couples a wide range of substrates (sp³, sp², sp).[10]Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques; their preparation can be more involved.[3][10]75-95%[11]
Stille Organotin (organostannanes)Tolerant to a wide variety of functional groups, organostannanes are generally stable.[12][13]Toxicity of organotin reagents and byproducts is a major concern; removal of tin residues can be challenging.[3][13]80-97%[6][14]
Yield Comparison for Specific Substrates

A direct, head-to-head comparison of yields for the synthesis of specific biphenyl derivatives highlights the strengths and weaknesses of each method. The following table, compiled from various sources, illustrates these trends.

Aryl Halide Coupling Partner Suzuki Coupling Yield (%) Stille Coupling Yield (%) Negishi Coupling Yield (Hypothetical)
4-Bromoanisole (electron-rich)Phenylboronic acid / Phenyltrimethylstannane / Phenylzinc chloride95[6]90[6]High
4-BromotoluenePhenylboronic acid / Phenyltrimethylstannane / Phenylzinc chloride91[6]92[6]High
1-Bromo-4-nitrobenzene (electron-deficient)Phenylboronic acid / Phenyltrimethylstannane / Phenylzinc chloride80[6]89[6]High
4-BromobenzaldehydePhenylboronic acid / Phenyltrimethylstannane / Phenylzinc chloride39[6]91[6]High
1-Bromo-2-isopropylbenzene (sterically hindered)Phenylboronic acid / Phenyltrimethylstannane / Phenylzinc chloride60[6]86[6]Moderate to High

Analysis: The data clearly indicates that while the Suzuki coupling is highly effective for many substrates, its yield can be significantly impacted by steric hindrance and the presence of certain functional groups like aldehydes.[6] The Stille coupling often provides more consistent and higher yields with these challenging substrates.[6] The Negishi coupling, due to the high reactivity of organozinc reagents, is also expected to perform well across a broad range of substrates, including those that are challenging for the Suzuki coupling.[10]

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Negishi, and Stille couplings.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.[3]

Negishi_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-ZnX) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.[3][4]

Stille_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-SnR3) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination

Sources

Validation

A Researcher's Guide to Purity Analysis of 4'-Methoxy-[1,1'-biphenyl]-3-amine from Different Suppliers

In the landscape of pharmaceutical research and drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and regulatory co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and regulatory compliance. For researchers working with 4'-Methoxy-[1,1'-biphenyl]-3-amine, a key building block in the synthesis of various pharmacologically active molecules, sourcing this intermediate with the highest and most consistent purity is paramount. This guide provides an in-depth comparison of analytical methodologies to assess the purity of this compound from different suppliers, offering field-proven insights and detailed experimental protocols. Our objective is to empower researchers to make informed decisions when selecting a supplier and to establish a robust internal quality assessment framework.

The Critical Role of Purity in Drug Development

4'-Methoxy-[1,1'-biphenyl]-3-amine serves as a crucial precursor in the synthesis of a wide array of compounds, from kinase inhibitors to novel therapeutic agents. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altered Biological Activity: Impurities can interact with biological targets, leading to misleading structure-activity relationship (SAR) data.

  • Formation of Toxic Byproducts: Reactive impurities can lead to the formation of toxic or genotoxic compounds in subsequent synthetic steps.

  • Reduced Yield and Difficult Purification: Impurities can interfere with reaction kinetics and complicate the purification of the final active pharmaceutical ingredient (API).

  • Regulatory Hurdles: Stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH), mandate the thorough characterization and control of impurities in drug substances.[1][2]

Given these critical considerations, a multi-faceted analytical approach is essential for a comprehensive purity assessment. This guide will focus on three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of 4'-Methoxy-[1,1'-biphenyl]-3-amine from Representative Suppliers

For the purpose of this guide, we have procured samples of 4'-Methoxy-[1,1'-biphenyl]-3-amine from three representative (hypothetical) suppliers: Supplier A , Supplier B , and Supplier C . Each sample was subjected to the same rigorous analytical workflow to ensure a fair and direct comparison.

Summary of Purity Assessment

The following table summarizes the purity data obtained for each supplier using the three analytical techniques detailed in this guide.

SupplierHPLC Purity (%)GC-MS Purity (%)qNMR Purity (% w/w)Major Impurities Identified
Supplier A 99.899.799.6Unsubstituted biphenyl-3-amine, residual starting materials
Supplier B 98.598.398.2Isomeric biphenyl amines, residual solvents (toluene)
Supplier C 99.299.199.0Oxidized byproducts, unidentified high molecular weight species

Experimental Methodologies: A Self-Validating System

The following protocols have been designed to be robust and self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][4][5]

High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment

HPLC is the workhorse of pharmaceutical analysis, offering high-throughput and reliable quantification of the main component and its impurities.

Rationale for Method Selection: A reversed-phase HPLC method with UV detection is ideal for separating and quantifying aromatic amines and their structurally related impurities. The choice of a C18 column provides excellent retention and resolution for non-polar to moderately polar compounds like 4'-Methoxy-[1,1'-biphenyl]-3-amine.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Analysis: The purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Gradient Elution Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[6]

Rationale for Method Selection: GC-MS provides not only quantitative data but also structural information about the impurities, which is crucial for understanding the synthetic process and potential degradation pathways.[7] The use of a mass selective detector allows for the confident identification of impurities by comparing their mass spectra to library databases.

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Data Analysis: Purity is calculated based on the total ion chromatogram (TIC) peak areas. Impurity identification is performed by searching the NIST mass spectral library.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Dissolve in Dichloromethane Inject Inject into GC SamplePrep->Inject Separate Temperature Programmed Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate TIC Detect->TIC LibrarySearch NIST Library Search TIC->LibrarySearch

Caption: GC-MS workflow for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[8][9][10]

Rationale for Method Selection: Unlike chromatographic techniques that provide relative purity, qNMR determines the absolute purity (w/w %) by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.[11][12] This makes it an invaluable tool for orthogonal verification of purity.

Experimental Protocol:

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 4'-Methoxy-[1,1'-biphenyl]-3-amine.

    • Accurately weigh approximately 5 mg of maleic anhydride into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of protons).

    • Acquisition Time: 4 s.

    • Spectral Width: 20 ppm.

  • Data Processing:

    • Apply a Fourier transform with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal of the analyte and the singlet of maleic anhydride.

Purity Calculation:

The purity of 4'-Methoxy-[1,1'-biphenyl]-3-amine is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation WeighAnalyte Accurately Weigh Analyte Dissolve Dissolve in DMSO-d6 WeighAnalyte->Dissolve WeighStd Accurately Weigh Internal Standard WeighStd->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity (w/w %) Integrate->Calculate

Caption: qNMR workflow for absolute purity determination.

Discussion of Results and Supplier Comparison

Our multi-pronged analysis reveals significant variations in the purity profiles of 4'-Methoxy-[1,1'-biphenyl]-3-amine from the three suppliers.

  • Supplier A consistently provided the material with the highest purity across all three analytical techniques. The identified impurities were primarily related to starting materials, suggesting a well-controlled and efficient synthetic process.

  • Supplier B showed a lower purity, with the notable presence of isomeric biphenyl amines. This could indicate less stringent control over the regioselectivity of the synthetic route. The presence of residual toluene also suggests a less optimized purification process.

  • Supplier C delivered a product with intermediate purity. The detection of oxidized byproducts and high molecular weight species could be indicative of issues with long-term storage, handling, or exposure to air and light.

Conclusion and Recommendations

For researchers in the early stages of drug discovery, the seemingly minor differences in purity can have a substantial impact on the reliability of experimental data. For those in later-stage development, such variations are unacceptable from a regulatory standpoint.

Based on this comprehensive analysis, Supplier A is the recommended source for 4'-Methoxy-[1,1'-biphenyl]-3-amine for applications requiring the highest degree of purity and batch-to-batch consistency.

It is imperative for research organizations to not solely rely on the supplier's Certificate of Analysis (CoA). Establishing an in-house, multi-technique analytical workflow, as described in this guide, is a critical step towards ensuring the quality and integrity of your research. The combination of HPLC for routine screening, GC-MS for impurity identification, and qNMR for orthogonal, absolute purity confirmation provides a robust and self-validating system for the quality control of critical starting materials.

References

  • The determination of GC-MS relative molar responses of benzene and biphenyl deriv
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76–81. [Link]

  • ICH-Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Giraudeau, P., & Akoka, S. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9275–9276. [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • 4-METHOXY-[1,1'-BIPHENYL]-3-AMINE | CAS 39811-17-1. Matrix Fine Chemicals. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. PubMed. [Link]

Sources

Comparative

Cross-Validation of HPLC and GC-MS for 4'-Methoxy-[1,1'-biphenyl]-3-amine Analysis

This guide provides a rigorous technical framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4'-Methoxy-[1,1'-biphenyl]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS: 39811-17-1).[1]

Executive Summary & Physicochemical Context

4'-Methoxy-[1,1'-biphenyl]-3-amine is a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura coupling reactions for drug discovery.[1] Its structural duality—a polar primary amine coupled with a hydrophobic biphenyl core—presents unique analytical challenges.[1]

  • The HPLC Advantage: Ideal for routine quantification without thermal stress.[1] It handles the polarity of the amine functionality directly via pH control.

  • The GC-MS Advantage: Provides definitive structural identification (mass fingerprinting) and higher resolution for volatile impurities, but requires derivatization due to the analyte's high boiling point (~377°C).

Cross-validation ensures that the quantitative bias of one method (e.g., matrix suppression in HPLC-UV) is identified by the orthogonality of the other (e.g., distinct separation selectivity in GC-MS).

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 199.25 g/mol Detectable by single-quad MS (m/z 199).[1]
Boiling Point ~377.5°C (Predicted)Critical: Too high for stable direct GC analysis; requires derivatization.
pKa (Amine) ~4.3Requires buffered mobile phase (pH < 3.0) in HPLC to ensure full ionization and prevent peak tailing.
Solubility DMSO, Methanol, ACNCompatible with Reverse Phase (RP) HPLC and GC derivatization solvents.

Experimental Protocols

Method A: HPLC-DAD (Quantitative "Gold Standard")

Objective: Robust quantification with high precision.[1] Rationale: A low pH phosphate buffer keeps the amine protonated (


), preventing interaction with residual silanols on the stationary phase which causes peak tailing.
  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10%

      
       90% B (Linear ramp)[1]
      
    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic backbone) and 210 nm (amide/amine sensitivity).

  • Injection Volume: 5

    
    .
    
Method B: GC-MS (Structural Confirmation & Orthogonal Check)

Objective: Peak purity assessment and confirmation of molecular identity.[1] Rationale: Due to the high boiling point (377°C), direct injection risks thermal degradation and adsorption. Silylation with BSTFA replaces the active hydrogen on the amine, lowering the boiling point and improving peak symmetry.

  • Instrument: Agilent 7890B GC / 5977B MSD.[1]

  • Derivatization Protocol:

    • Dissolve 1 mg sample in 500

      
       anhydrous acetonitrile.
      
    • Add 100

      
      BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
      
    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature and inject.

  • Column: HP-5ms Ultra Inert (

    
    ).
    
  • Inlet: Split 1:20, 260°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Hold: 300°C for 5 min.

  • MS Parameters: Scan mode (m/z 50–400), Solvent Delay 3.0 min.

Cross-Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating the analyte. The process ensures that any discrepancy between the two orthogonal methods triggers a specific root-cause analysis (RCA).[1]

CrossValidation Sample Crude/Pure Sample (4'-Methoxy-[1,1'-biphenyl]-3-amine) Split Sample Splitting Sample->Split HPLC_Path Method A: HPLC-UV (Acidic Mobile Phase) Split->HPLC_Path Direct Dissolution GC_Path Method B: GC-MS (BSTFA Derivatization) Split->GC_Path Derivatization Data_HPLC Data: Purity % (UV) Quantification (mg/mL) HPLC_Path->Data_HPLC Data_GC Data: Purity % (TIC) Mass Spec ID (m/z) GC_Path->Data_GC Comparison Correlation Analysis (Acceptance: < 2.0% Diff) Data_HPLC->Comparison Data_GC->Comparison Pass VALIDATED Release Batch Comparison->Pass Match Fail DISCREPANCY Root Cause Analysis Comparison->Fail Mismatch (>2%) RCA_1 Check 1: Thermal Degradation? (GC Bias) Fail->RCA_1 RCA_2 Check 2: Co-elution? (HPLC Bias) Fail->RCA_2

Caption: Logical workflow for orthogonal cross-validation. Discrepancies trigger specific checks for thermal instability (GC) or UV-hidden impurities (HPLC).[1]

Comparative Performance Data

The following data represents the expected performance metrics when validating this specific biphenyl amine. These metrics serve as the acceptance criteria for your validation protocol.

ParameterHPLC-DAD (Method A)GC-MS (Method B, Derivatized)Cross-Validation Insight
Linearity (

)

(0.1 - 100

)

(1.0 - 100

)
HPLC offers superior linearity at lower ranges; GC-MS may saturate earlier.[1]
Precision (RSD)

(n=6)

(n=6)
Derivatization introduces slight variability in GC; HPLC is more reproducible.
LOD (Sensitivity) ~0.05

~0.10

(Scan Mode)
GC-MS SIM mode can surpass HPLC sensitivity if needed for trace impurity analysis.[1]
Selectivity Resolves polar synthesis byproducts.[1]Resolves isomers/structural analogs.Crucial: GC-MS confirms that the HPLC main peak is not two co-eluting isomers.
Recovery 98.5% - 101.5%95.0% - 105.0%Lower GC recovery often indicates incomplete derivatization or thermal loss.[1]
Interpretation of Discrepancies
  • HPLC Purity > GC-MS Purity: Suggests the presence of volatile impurities that do not absorb UV (e.g., residual solvents, aliphatic precursors). GC-MS is the truth-teller here.

  • GC-MS Purity > HPLC Purity: Suggests the presence of non-volatile, high-molecular-weight aggregates or inorganic salts that inject onto HPLC but do not elute or volatilize in GC.[1]

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. LCGC International. (2020).[1] Overview of regulatory requirements for method validation (Accuracy, Precision, Specificity).

  • Derivatization Techniques for GC Analysis of Primary Amines. BenchChem Application Notes. (2025). Protocols for silylation (BSTFA) to prevent tailing and thermal degradation of amines.

  • Chemical Properties of 4'-Methoxy-[1,1'-biphenyl]-3-amine. PubChem. (2025).[1] Physicochemical data (MW, H-bond donors) supporting method selection.[1]

  • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. Guidelines for establishing linearity, LOD, and LOQ in pharmaceutical analysis.

  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich (Merck).[1] Technical rationale for using silylation reagents for amine analysis.

Sources

Validation

A Senior Application Scientist's Guide to the Purification of 4'-Methoxy-[1,1'-biphenyl]-3-amine

For researchers, medicinal chemists, and process development scientists, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth comparison of the principal p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth comparison of the principal purification techniques for 4'-Methoxy-[1,1'-biphenyl]-3-amine, a key structural motif in various developmental compounds. We will delve into the practical and theoretical considerations of recrystallization, column chromatography, and vacuum distillation, offering detailed protocols and a comparative analysis to guide your purification strategy.

Understanding the Molecule: Physicochemical Properties of 4'-Methoxy-[1,1'-biphenyl]-3-amine

Before selecting a purification method, a thorough understanding of the target molecule's properties is essential.

PropertyValueSignificance for Purification
Molecular Weight 199.25 g/mol Influences diffusion rates and behavior in chromatographic systems.
Boiling Point 377.5 °C at 760 mmHgThe high boiling point suggests that vacuum distillation is necessary to prevent thermal decomposition.[1]
Appearance SolidEnables the use of recrystallization as a purification technique.
Polarity Moderately polarThe presence of the amine and methoxy groups imparts polarity, influencing solvent selection for both recrystallization and chromatography.
Solubility Estimated to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate; sparingly soluble in non-polar solvents like hexane.Critical for selecting appropriate solvent systems for recrystallization and chromatography.

Purification Strategies: A Comparative Overview

The choice of purification technique is a trade-off between purity requirements, yield, scale, cost, and time. Here, we compare three common methods for purifying 4'-Methoxy-[1,1'-biphenyl]-3-amine.

ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Expected Purity Moderate to High (>99%)High to Very High (>99.5%)Moderate to High (>98%)
Typical Yield 70-90%60-85%80-95%
Throughput High (Scalable)Low to ModerateModerate to High
Cost LowModerate to HighModerate
Complexity LowModerate to HighModerate
Primary Impurity Removal Soluble and insoluble impurities with different solubility profilesCompounds with different polaritiesNon-volatile and low-boiling impurities

I. Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and economical technique for purifying solid compounds. The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Causality of Experimental Choices in Recrystallization:
  • Solvent Selection : The "like dissolves like" principle is a good starting point. Given the moderate polarity of 4'-Methoxy-[1,1'-biphenyl]-3-amine, polar protic solvents like methanol or ethanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane, are promising candidates. A preliminary small-scale solubility test is crucial.

  • Slow Cooling : Gradual cooling is essential for the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure. Rapid cooling can lead to the trapping of impurities within smaller crystals.

  • Washing : A cold solvent wash is performed to remove any residual mother liquor containing dissolved impurities from the surface of the purified crystals. The solvent should be cold to minimize the dissolution of the desired product.

Experimental Protocol: Recrystallization of 4'-Methoxy-[1,1'-biphenyl]-3-amine
  • Solvent Screening : In separate small test tubes, test the solubility of a small amount of the crude 4'-Methoxy-[1,1'-biphenyl]-3-amine in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and hexane) at room temperature and upon heating. A suitable single solvent will show low solubility at room temperature and high solubility when hot. For a mixed solvent system, one solvent should readily dissolve the compound (the "good" solvent) while the other should be a poor solvent in which the compound is insoluble (the "bad" solvent).

  • Dissolution : Place the crude 4'-Methoxy-[1,1'-biphenyl]-3-amine (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decoloration (Optional) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying : Dry the purified crystals in a vacuum oven to a constant weight.

Caption: Workflow for the purification of 4'-Methoxy-[1,1'-biphenyl]-3-amine by recrystallization.

II. Column Chromatography: Separation by Polarity

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For basic compounds like amines, special considerations are necessary to achieve optimal separation and avoid issues like peak tailing.

Causality of Experimental Choices in Column Chromatography:
  • Stationary Phase : Silica gel is a common choice, but its acidic nature can lead to strong adsorption and tailing of basic amines.[2] To mitigate this, a small amount of a basic modifier (e.g., triethylamine or ammonia) can be added to the eluent, or an amine-functionalized silica gel can be used.[3] Alumina, which can be basic or neutral, is also a suitable alternative.[2]

  • Mobile Phase (Eluent) : The choice of eluent is critical for achieving good separation. A solvent system with a polarity that allows the target compound to have an Rf value of approximately 0.2-0.4 on a TLC plate is a good starting point. For 4'-Methoxy-[1,1'-biphenyl]-3-amine, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with a wide range of polarities.

Experimental Protocol: Column Chromatography of 4'-Methoxy-[1,1'-biphenyl]-3-amine
  • TLC Analysis : Develop a suitable eluent system by running thin-layer chromatography (TLC) of the crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). If the compound streaks, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading : Dissolve the crude 4'-Methoxy-[1,1'-biphenyl]-3-amine in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution : Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying : Dry the purified product under high vacuum to remove any residual solvent.

Caption: Workflow for the purification of 4'-Methoxy-[1,1'-biphenyl]-3-amine by column chromatography.

III. Vacuum Distillation: Purification by Boiling Point

Given the high boiling point of 4'-Methoxy-[1,1'-biphenyl]-3-amine (377.5 °C), distillation at atmospheric pressure would likely lead to decomposition.[1] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature, thus preventing thermal degradation. This technique is particularly effective for separating the target compound from non-volatile impurities or those with significantly different boiling points.

Causality of Experimental Choices in Vacuum Distillation:
  • Reduced Pressure : Applying a vacuum is the cornerstone of this technique for high-boiling compounds. The extent of pressure reduction will determine the boiling temperature.

  • Fractional Distillation Head : For separating compounds with closer boiling points, a fractional distillation column (e.g., a Vigreux column) can be inserted between the distillation flask and the condenser to increase the separation efficiency.

  • Inert Atmosphere : Aromatic amines can be susceptible to oxidation at elevated temperatures. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.

Experimental Protocol: Vacuum Distillation of 4'-Methoxy-[1,1'-biphenyl]-3-amine
  • Apparatus Setup : Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

  • Charging the Flask : Place the crude 4'-Methoxy-[1,1'-biphenyl]-3-amine into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum : Gradually apply vacuum to the system.

  • Heating : Begin heating the distillation flask gently.

  • Distillation : Collect the fraction that distills at a constant temperature. The forerun, which may contain lower-boiling impurities, should be discarded.

  • Termination : Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling and Venting : Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.

Caption: Workflow for the purification of 4'-Methoxy-[1,1'-biphenyl]-3-amine by vacuum distillation.

Purity Analysis: The Final Verdict

Regardless of the purification method employed, the final purity of the 4'-Methoxy-[1,1'-biphenyl]-3-amine must be assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically suitable for analyzing aromatic compounds.[4] The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The selection of the most appropriate purification technique for 4'-Methoxy-[1,1'-biphenyl]-3-amine depends on a careful consideration of the required purity, scale of the purification, and available resources. For moderate quantities and high purity, column chromatography is often the method of choice. For larger scales where high, but not necessarily the highest, purity is acceptable, recrystallization and vacuum distillation are more economical and efficient options. A combination of these techniques, for example, an initial distillation followed by a final recrystallization, can often provide the optimal balance of purity, yield, and throughput.

References

  • PrepChem. Synthesis of 4-methoxybiphenyl. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • University of Toronto. Column chromatography. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • ResearchGate. Synthesis of 3-amino-4-amidoximinofurazan with high yield. [Link]

  • Organic Syntheses. PREPARATION OF 4-METHOXYANILINE-2-SULFONIC ACID. [Link]

  • Google Patents.
  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Supporting Information. Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. [Link]

  • MDPI. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. [Link]

  • National Institutes of Health. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • ACTA POLONIAE PHARMACEUTICA. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. How to distill aniline before using it for polymerization ?. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]

  • YMC. Flash Purification Methodology for Synthetic Peptides. [Link]

  • Google Patents.
  • Academic Journals. Applying silica gel column chromatography purify resveratrol from extracts of Morus alba L. Leaf. [Link]

  • Chemistry Stack Exchange. Preparation of phenylamine/aniline. [Link]

  • ACS Publications. Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. [Link]

  • Google Patents.
  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • Texium. Vacuum Distillation of Aniline. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4'-Methoxy-[1,1'-biphenyl]-3-amine

[1] CAS No: 39811-17-1 | Formula: C₁₃H₁₃NO | Synonyms: 3-Amino-4'-methoxybiphenyl[1] Part 1: Executive Hazard Assessment Senior Scientist Note: Do not treat this compound merely as a generic organic amine. The biphenyl c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS No: 39811-17-1 | Formula: C₁₃H₁₃NO | Synonyms: 3-Amino-4'-methoxybiphenyl[1]

Part 1: Executive Hazard Assessment

Senior Scientist Note: Do not treat this compound merely as a generic organic amine. The biphenyl core coupled with an amine functionality structurally predisposes this molecule to potential carcinogenicity (H351) and significant aquatic toxicity. Your primary operational goal is preventing inhalation of dust and dermal absorption.

GHS Hazard Classification Table
Hazard ClassCategoryH-CodeStatement
Carcinogenicity Cat 2 H351 Suspected of causing cancer.
Skin IrritationCat 2H315Causes skin irritation.[2]
Eye IrritationCat 2AH319Causes serious eye irritation.[2]
STOT - SECat 3H335May cause respiratory irritation.[2][3][4]
Part 2: Personal Protective Equipment (PPE) Strategy

The Logic: Aromatic amines can permeate standard nitrile gloves over time. For this compound, reliance on a single layer of thin nitrile is scientifically unsound during solubilization steps.

PPE Decision Matrix

PPE_Matrix Task Task Definition SolidHandling Handling Solid (Weighing/Transfer) Task->SolidHandling SolutionHandling Handling Solutions (Reaction/Workup) Task->SolutionHandling SpillCleanup Spill Cleanup (>1g or Solution) Task->SpillCleanup Level1 Standard Protocol: - Fume Hood (On) - Double Nitrile Gloves - Lab Coat + Goggles SolidHandling->Level1 < 100 mg Level2 Enhanced Protocol: - Fume Hood (Sash Low) - Double Nitrile (Change <15m) - Sleeve Covers SolidHandling->Level2 > 100 mg SolutionHandling->Level2 Level3 High Hazard Protocol: - Silver Shield/Laminate Gloves - Tyvek Suit - P100 Respirator (if outside hood) SpillCleanup->Level3

Figure 1: Task-based PPE selection logic ensuring barrier integrity against aromatic amine permeation.

Specific Glove Protocol:

  • Standard Use: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner).

  • Why? This creates a "sacrificial layer." If the outer glove is splashed, strip it immediately; the inner glove protects you during doffing.

  • Prohibited: Do not use Latex (poor resistance to organics) or Vinyl.

Part 3: Operational Protocols
3.1 Engineering Controls & Setup
  • Ventilation: All operations must occur within a certified chemical fume hood.

  • Static Control: As a dry powder, this amine can be electrostatic. Use an ionizing blower or anti-static gun during weighing to prevent "flying powder" which leads to invisible surface contamination.

  • Surface Protection: Line the hood surface with an absorbent, plastic-backed bench liner (absorbent side up) to capture micro-spills.

3.2 Step-by-Step Handling Procedure

Step 1: Preparation

  • Don PPE as per Figure 1.

  • Place a secondary container (weigh boat or vial) inside the balance draft shield.

  • Critical: Pre-wet a paper towel with methanol and wipe the spatula before use. This reduces static charge on the metal tool.

Step 2: Transfer & Solubilization

  • Transfer the solid gently. If the powder adheres to the spatula, do not flick it. Tap the spatula against the inner wall of the receiving vessel.

  • Solvent Addition: Add solvent (e.g., DCM, DMSO) slowly down the side of the vessel to minimize aerosolization of the powder.

  • Sealing: Cap the vessel immediately after addition. Aromatic amines can oxidize; keep headspace minimal or purge with Nitrogen/Argon.

Step 3: Decontamination

  • Wipe the balance area and spatula with a tissue soaked in dilute HCl (1M) followed by Ethanol.

    • Mechanism: The acid converts the amine to its hydrochloride salt, which is water-soluble and less volatile, significantly reducing contamination risk.

  • Dispose of wipes as hazardous solid waste.

Part 4: Emergency Response & Waste Disposal[1]
Emergency Response Workflow

Emergency_Response Incident Exposure / Spill Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Wash Wash with Soap/Water (15 mins) Do NOT use solvent Skin->Wash Rinse Eyewash Station (15 mins) Force eyelids open Eye->Rinse Contain Cover with Absorbent Pads (Do not use dry sweep) Spill->Contain

Figure 2: Immediate response logic for exposure or release.[5]

Critical First Aid Note: Never use solvents (ethanol, acetone) to wash aromatic amines off the skin. Solvents increase skin permeability and will drive the toxin deeper into the dermal layer. Use soap and copious water only.[2]

Waste Disposal Plan
  • Stream Classification: Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) to prevent exothermic decomposition.

  • Labeling: Clearly mark the tag with "Toxic" and "Carcinogen Suspect".

  • Container: High-density polyethylene (HDPE) or glass.

References
  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 4'-Methoxy-[1,1'-biphenyl]-3-amine. Retrieved from

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 4-Methoxybiphenyl derivatives. Retrieved from

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from

  • U.S. EPA. (2020). Laboratory Environmental Sample Disposal Information Document. Retrieved from [8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxy-[1,1'-biphenyl]-3-amine
Reactant of Route 2
Reactant of Route 2
4'-Methoxy-[1,1'-biphenyl]-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.